Zinc oxide hydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
oxozinc;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.O.Zn/h1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGFCAMLARKROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583801 | |
| Record name | Oxozinc--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55204-38-1 | |
| Record name | Oxozinc--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Nature of Zinc Oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
The term "zinc oxide hydrate" does not refer to a single, stable compound with a precise, universally agreed-upon chemical formula. Instead, it encompasses a range of zinc-containing species that are hydrated or exist in equilibrium with water. This guide provides a detailed examination of the primary chemical entities that fall under this classification, their distinct formulas, thermodynamic stability, and the experimental protocols for their synthesis and characterization.
Defining "this compound": Key Chemical Species
The interaction of zinc oxide (ZnO) with water can result in several products, each with a distinct chemical identity. The precise species formed is highly dependent on environmental conditions such as pH, temperature, and the presence of other ions.
-
Surface-Hydrated Zinc Oxide (ZnO·nH₂O) : This refers to anhydrous zinc oxide with water molecules physically adsorbed (physisorption) or chemically bonded (chemisorption) to its surface. In this case, the bulk material remains crystalline ZnO, and there is no single stoichiometric formula, as 'n' is variable and depends on surface area and ambient conditions. The interaction involves the formation of surface hydroxyl groups.[1][2][3]
-
Zinc Hydroxide (Zn(OH)₂) : This is a distinct chemical compound with a precise formula. It is a white solid that is sparingly soluble in water.[4][5][6] Zinc hydroxide is known to exist in several different crystalline forms, or polymorphs, as well as an amorphous state.[7] The most stable crystalline form is ε-Zn(OH)₂, which has an orthorhombic crystal structure (wulfingite).[8]
-
Basic Zinc Salts : In the presence of certain anions, hydrated basic zinc salts can form. An example is zinc hydroxy chloride (Zn₅(OH)₈Cl₂·H₂O), which can be considered a form of hydrated zinc compound.[9]
Chemical Formulas and Thermodynamic Stability
The primary distinction lies between the stable zinc oxide and the metastable zinc hydroxide.
-
Zinc Oxide (ZnO) : The anhydrous and thermodynamically most stable form.[7][10] It possesses a hexagonal wurtzite crystal structure.[11][12]
-
Zinc Hydroxide (Zn(OH)₂) : This compound is thermodynamically metastable with respect to zinc oxide.[7][10] It will spontaneously, though often slowly, dehydrate to form the more stable ZnO: Zn(OH)₂(s) ⇌ ZnO(s) + H₂O(l)[13]
Thermodynamic calculations indicate that the conversion of zinc hydroxide to zinc oxide is a spontaneous process.[7] The transformation in aqueous solution is often slow but can be accelerated by heating.[14][15] For instance, the phase transformation of Zn(OH)₂ to ZnO has been observed to occur in the temperature range of 85–90 °C in solution.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for zinc oxide and zinc hydroxide, compiled from various experimental studies.
Table 1: Physical and Thermodynamic Properties
| Property | Zinc Oxide (ZnO) | Zinc Hydroxide (Zn(OH)₂) |
| Molar Mass | 81.406 g/mol [16] | 99.424 g/mol |
| Density | 5.6 g/cm³[16] | ~3.05 g/cm³ |
| Crystal Structure | Hexagonal (Wurtzite)[12][16] | Orthorhombic (ε-form, Wulfingite)[8] |
| Appearance | White solid powder[16][17] | White solid/gelatinous precipitate[18] |
| Solubility in Water | Nearly insoluble (0.0004% at 17.8°C)[16] | Sparingly soluble, dependent on pH[10][19] |
| Thermal Decomposition | Decomposes at ~1975 °C[16] | Decomposes to ZnO and H₂O upon heating[9][13] |
Table 2: Solubility of Zinc Hydroxide in Aqueous NaOH at 25°C
| Concentration of NaOH (mol/dm³) | Solubility of Zn(II) (mol/dm³) |
| 0.2636 | 0.00311 |
| 0.3871 | 0.0057 |
| 0.5414 | 0.0129 |
| 0.9280 | 0.0425 |
| Data sourced from Wood, J. K. (1910) as cited in Dirkse, T. P.[20] |
Experimental Protocols
Distinguishing between and synthesizing these compounds requires specific laboratory procedures.
Synthesis of Zinc Hydroxide (Zn(OH)₂)
Principle : Zinc hydroxide is typically precipitated by adding a stoichiometric amount of a strong base to a solution of a zinc salt.[7]
Detailed Protocol :
-
Preparation of Solutions : Prepare a 0.5 M solution of zinc sulfate (ZnSO₄) and a 1.0 M solution of sodium hydroxide (NaOH).
-
Precipitation : Slowly add the NaOH solution dropwise to the ZnSO₄ solution while stirring vigorously. A white, gelatinous precipitate of Zn(OH)₂ will form immediately. The reaction is: ZnSO₄(aq) + 2NaOH(aq) → Zn(OH)₂(s) + Na₂SO₄(aq).
-
Washing : It is crucial to wash the precipitate thoroughly to remove contaminant ions like sulfates, which can be incorporated into the solid.[7] Centrifuge the mixture, decant the supernatant, and resuspend the precipitate in deionized water. Repeat this washing step 3-5 times.
-
Drying : The resulting Zn(OH)₂ gel can be dried at a low temperature (e.g., in a desiccator or under vacuum at room temperature) to avoid premature dehydration to ZnO.
Synthesis of Zinc Oxide (ZnO) via Thermal Decomposition of Zn(OH)₂
Principle : Anhydrous ZnO is readily formed by heating the precursor zinc hydroxide, driving off water.
Detailed Protocol :
-
Preparation : Synthesize and wash Zn(OH)₂ as described in Protocol 4.1.
-
Calcination : Place the dried Zn(OH)₂ powder in a ceramic crucible.
-
Heating : Heat the crucible in a muffle furnace. The conversion to ZnO typically occurs at temperatures above 150°C, with higher temperatures (~400-500°C) often used to ensure complete conversion and improve crystallinity.[14] The reaction is: Zn(OH)₂(s) --(Heat)--> ZnO(s) + H₂O(g).
-
Cooling and Characterization : Allow the furnace to cool to room temperature before removing the resulting white ZnO powder.
Characterization Techniques
X-Ray Diffraction (XRD) : This is the definitive method to distinguish between the crystalline structures of ZnO and Zn(OH)₂. ZnO exhibits a characteristic hexagonal wurtzite pattern, while ε-Zn(OH)₂ shows an orthorhombic pattern.[8][14][21]
Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR can identify the functional groups present. Zn(OH)₂ will show strong, broad absorption bands corresponding to O-H stretching of the hydroxyl groups, typically in the range of 3000-3600 cm⁻¹. While surface-hydrated ZnO may also show some O-H bands, the characteristic Zn-O stretching vibrations (typically below 600 cm⁻¹) are dominant.[3][21]
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. When heating Zn(OH)₂, a distinct mass loss of approximately 18.1% will be observed as it decomposes to ZnO.[14] This corresponds to the loss of one water molecule. Anhydrous ZnO will be thermally stable over this temperature range.[9]
Mandatory Visualizations
Chemical Transformation Pathway
Caption: Reaction pathway from aqueous zinc ions to zinc oxide via a zinc hydroxide intermediate.
Experimental Workflow: Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of Zn(OH)₂ and ZnO.
Amphoteric Nature of Zinc Hydroxide
Caption: Diagram illustrating the amphoteric reactions of zinc hydroxide with acid and base.[18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of the mechanism for the decrease in zinc oxide surface area upon high-temperature drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. srdata.nist.gov [srdata.nist.gov]
- 8. research.rciueducation.org [research.rciueducation.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 16. Zinc oxide - Wikipedia [en.wikipedia.org]
- 17. Try our API - Shutterstock [shutterstock.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. srdata.nist.gov [srdata.nist.gov]
- 21. Frontiers | ZnO/Zn(OH)2 nanoparticles and self-cleaning coatings for the photocatalytic degradation of organic pollutants [frontiersin.org]
Crystalline Structure and Lattice Parameters of Zinc Oxide Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystalline structure and lattice parameters of zinc oxide hydrate, focusing on its most well-characterized polymorph, ε-Zn(OH)₂ (Wülfingite). It includes a summary of crystallographic data, detailed experimental protocols for structural determination, and a workflow visualization for characterization.
Introduction to this compound
Zinc hydroxide, Zn(OH)₂, is an inorganic compound that can be found naturally in three rare mineral forms: wülfingite, ashoverite, and sweetite.[1] Among these, the orthorhombic ε-Zn(OH)₂ phase, known as wülfingite, is a key crystalline form of simple this compound.[2][3] Understanding the precise atomic arrangement and crystal lattice of these materials is crucial for applications in various fields, including pharmaceuticals, catalysis, and materials science, as the crystalline structure dictates the physical and chemical properties of the material. Beyond the simple Zn(OH)₂ polymorphs, more complex layered zinc hydroxide salts, such as zinc hydroxide nitrate (e.g., Zn₅(OH)₈(NO₃)₂·2H₂O), also exist, featuring layered structures with intercalated anions and water molecules. This guide will focus on the fundamental ε-Zn(OH)₂ structure.
Crystalline Structure of ε-Zn(OH)₂ (Wülfingite)
The most stable and well-documented crystalline phase of zinc hydroxide at ambient conditions is ε-Zn(OH)₂, or wülfingite.[4] Its structure has been determined primarily through X-ray diffraction techniques.
-
Crystal System : Wülfingite crystallizes in the orthorhombic system, which is characterized by three unequal axes (a ≠ b ≠ c) that are all perpendicular to each other (α = β = γ = 90°).[2]
-
Space Group : The space group for ε-Zn(OH)₂ is P2₁2₁2₁ (space group number 19).[2][3][5] This notation indicates a primitive (P) unit cell with three perpendicular two-fold screw axes.[6] Within this structure, each zinc (Zn²⁺) ion is bonded to four oxygen (O²⁻) atoms, forming a network of corner-sharing ZnO₄ tetrahedra.[6]
The crystallographic data for ε-Zn(OH)₂ (Wülfingite) are summarized in the table below for clear comparison and reference.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2][3] |
| Space Group | P2₁2₁2₁ | [2][3] |
| Lattice Constant a | 8.490 Å | [2][3] |
| Lattice Constant b | 5.162 Å | [2][3] |
| Lattice Constant c | 4.917 Å | [2][3] |
| Angle α | 90° | [6] |
| Angle β | 90° | [6] |
| Angle γ | 90° | [6] |
| Unit Cell Volume (V) | 215.49 ų | [2] |
Experimental Protocols for Structural Characterization
The determination of the crystalline structure and lattice parameters of this compound relies heavily on Powder X-ray Diffraction (PXRD) .[7][8] This non-destructive technique is ideal for analyzing polycrystalline powders, which are the most common form for synthesized materials.[9]
-
Sample Preparation :
-
A representative sample of the synthesized this compound is finely ground into a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.[7]
-
To minimize preferred orientation (where crystallites align in a non-random way, affecting peak intensities), the powder can be mixed with an amorphous material like finely ground glass.
-
Approximately 200 mg of the powder is carefully packed into a sample holder. The surface of the sample must be flat and perfectly flush with the surface of the holder to ensure accurate diffraction angle measurements.[9]
-
-
Data Acquisition :
-
The sample holder is mounted in a powder diffractometer.
-
Monochromatic X-rays, typically from a Cu Kα source (wavelength λ ≈ 1.5406 Å), are generated and directed at the sample.[7]
-
The sample is scanned over a wide range of angles (2θ), for example, from 10° to 90°. The detector moves in an arc around the sample to collect the diffracted X-rays at each angle.[7]
-
The intensity of the diffracted X-rays is recorded as a function of the 2θ angle, producing a diffraction pattern unique to the crystalline phases present.
-
-
Data Analysis :
-
Phase Identification : The experimental diffraction pattern is compared to standard patterns in a reference database, such as the Joint Committee on Powder Diffraction Standards (JCPDS), now the International Centre for Diffraction Data (ICDD). A match in the peak positions (d-spacings) and relative intensities confirms the identity of the material as ε-Zn(OH)₂.[7][8]
-
Lattice Parameter Refinement : To precisely determine the unit cell dimensions, a process called Rietveld refinement is employed.[7][10] This powerful computational method involves:
-
Creating a theoretical crystal structure model for ε-Zn(OH)₂ (using the known space group P2₁2₁2₁ and approximate atomic positions).
-
Generating a calculated diffraction pattern from this model.
-
Using a least-squares algorithm to iteratively adjust various parameters (including lattice constants, atomic positions, and peak shape factors) to minimize the difference between the calculated and the experimental diffraction patterns.[10]
-
The final refined lattice parameters provide a highly accurate measurement of the unit cell dimensions.
-
-
Mandatory Visualization
The logical flow for determining the crystalline structure of a material like this compound using powder X-ray diffraction is depicted below.
References
- 1. Zinc hydroxide - Wikipedia [en.wikipedia.org]
- 2. mindat.org [mindat.org]
- 3. researchgate.net [researchgate.net]
- 4. aflow.org [aflow.org]
- 5. wurm.info [wurm.info]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 8. Powder diffraction - Wikipedia [en.wikipedia.org]
- 9. mcgill.ca [mcgill.ca]
- 10. Rietveld refinement - Wikipedia [en.wikipedia.org]
Distinguishing Between Zinc Oxide and Zinc Oxide Hydrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the core differences between zinc oxide (ZnO) and zinc oxide hydrate, more accurately referred to as zinc hydroxide (Zn(OH)₂). Aimed at researchers, scientists, and drug development professionals, this document outlines the distinct physicochemical properties, offers detailed experimental protocols for their differentiation, and explores their respective roles in biomedical applications.
Core Physicochemical Properties
Zinc oxide and zinc hydroxide exhibit significant differences in their physical and chemical characteristics. These distinctions are crucial for their synthesis, characterization, and application in various scientific and industrial fields, including pharmaceuticals.
Table 1: Comparison of Quantitative Data for Zinc Oxide and Zinc Hydroxide
| Property | Zinc Oxide (ZnO) | Zinc Hydroxide (Zn(OH)₂) |
| Molar Mass | 81.406 g/mol [1] | 99.424 g/mol |
| Appearance | White solid[1] | White amorphous powder[2] |
| Density | 5.6 g/cm³[1] | ~3.05 g/cm³ |
| Melting Point | 1975 °C (decomposes)[1][2] | Decomposes at ~125 °C |
| Boiling Point | 2360 °C[1] | Not applicable |
| Solubility in Water | 0.0004% (17.8 °C), practically insoluble[1][3] | Slightly soluble[4] |
| Crystal Structure | Hexagonal Wurtzite[1] | Orthorhombic |
| Space Group | P6₃mc | Iba2 or P2₁2₁2₁ |
| Lattice Constants | a = 3.2495 Å, c = 5.2069 Å[1] | a = 8.54 Å, b = 5.16 Å, c = 4.92 Å |
Experimental Protocols for Differentiation
Accurate identification of zinc oxide versus zinc hydroxide is paramount for research and development. The following are detailed methodologies for key analytical techniques used to distinguish between these two compounds.
X-ray Diffraction (XRD) Analysis
XRD is a powerful technique to differentiate between the crystalline structures of ZnO and Zn(OH)₂.
Experimental Workflow:
Methodology:
-
Sample Preparation: Ensure the sample (either ZnO or Zn(OH)₂) is in a fine powder form to ensure random orientation of the crystallites.
-
Instrument Setup:
-
Use a powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the 2θ scan range from 20° to 80°.
-
Employ a step size of 0.02° with a counting time of 1-2 seconds per step.
-
-
Data Collection: Perform the XRD scan.
-
Data Analysis:
-
Process the raw data to obtain the diffractogram.
-
Compare the peak positions and intensities with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database.
-
Zinc Oxide (Wurtzite): Expect major peaks at 2θ values of approximately 31.8°, 34.4°, 36.3°, 47.5°, and 56.6°, corresponding to the (100), (002), (101), (102), and (110) crystallographic planes, respectively.
-
Zinc Hydroxide: Expect a different and more complex pattern characteristic of its orthorhombic structure. Key peaks will be observed at different 2θ values.
-
-
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the material and can clearly distinguish ZnO from Zn(OH)₂ based on the latter's decomposition.
Experimental Workflow:
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup:
-
Use a thermogravimetric analyzer.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
Set the temperature program to ramp from room temperature to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Initiate the TGA run and record the mass loss as a function of temperature.
-
Data Analysis:
-
Zinc Oxide: Will show negligible mass loss up to 600 °C, indicating high thermal stability.
-
Zinc Hydroxide: Will exhibit a significant mass loss corresponding to the dehydration process (Zn(OH)₂ → ZnO + H₂O). This decomposition typically occurs around 125 °C. The theoretical mass loss for this dehydration is approximately 18.15%.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can differentiate the two compounds based on their characteristic vibrational modes, particularly the presence of hydroxyl groups in zinc hydroxide.
Experimental Workflow:
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the powder sample directly.
-
Instrument Setup:
-
Use an FTIR spectrometer.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Collection:
-
First, collect a background spectrum of the pure KBr pellet or the empty ATR crystal.
-
Then, collect the spectrum of the sample.
-
-
Data Analysis:
-
Zinc Oxide: The spectrum will be dominated by a strong, broad absorption band in the low-wavenumber region, typically around 400-500 cm⁻¹, which is characteristic of the Zn-O stretching vibration.[5]
-
Zinc Hydroxide: In addition to the Zn-O vibrations, the spectrum will show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. Weaker bands related to Zn-O-H bending modes may also be observed at lower wavenumbers.
-
Role in Drug Development and Biological Activity
Both zinc oxide and zinc hydroxide play roles in the pharmaceutical and biomedical fields, primarily driven by the properties of the zinc ion and the particulate nature of the materials.
Zinc oxide nanoparticles (ZnO NPs) have garnered significant attention for their potential in drug delivery and therapy.[6] Their biological activity is often attributed to the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to apoptosis in cancer cells and antimicrobial effects.[6][7] The slightly acidic tumor microenvironment can also promote the dissolution of ZnO NPs, leading to an increased intracellular concentration of cytotoxic Zn²⁺ ions.
Zinc hydroxide often serves as a precursor in the synthesis of ZnO nanoparticles.[8] However, it is also being explored for direct use in drug delivery systems. For instance, layered double hydroxides (LDHs) containing zinc have been investigated as pH-responsive nanocarriers for the controlled release of drugs.[9][10] The release mechanism is based on the dissolution of the LDH structure in the acidic environment of target tissues, such as tumors or inflammatory sites.
While the downstream signaling pathways of ZnO-induced ROS are being actively investigated, specific signaling pathways uniquely triggered by zinc hydroxide in a therapeutic context are less well-defined and represent an area for future research.
Logical Relationship:
References
- 1. Zinc oxide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sustainable Photocatalytic Treatment of Real Pharmaceutical Wastewater Using a Novel ZnO/MIP-202(Zr) Bio-MOF Hybrid Synthesized via a Green Approach [mdpi.com]
- 6. Synthesis, Characterization and Biological Activities of Zinc Oxide Nanoparticles Derived from Secondary Metabolites of Lentinula edodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on Zinc Oxide Nanoparticles: Antibacterial Activity and Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biogenic mediated synthesis of zinc oxide nanoparticles and their biological application – International Journal of Biology and Nanobiomaterials [ijbnb.com]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical and Chemical Properties of Zinc Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of zinc hydroxide, Zn(OH)₂. Often colloquially referred to as zinc oxide hydrate, zinc hydroxide is a critical compound in various scientific and industrial applications, including pharmaceuticals. This document summarizes key quantitative data in structured tables, details experimental protocols for its synthesis and characterization, and provides visual representations of experimental workflows.
Physical Properties of Zinc Hydroxide
Zinc hydroxide is an inorganic compound that exists as a white, odorless powder. It is nearly insoluble in water and is known to exist in several polymorphic forms, each with distinct crystal structures. The most common polymorph is wülfingite.
Table 1: General Physical Properties of Zinc Hydroxide
| Property | Value |
| Chemical Formula | Zn(OH)₂ |
| Molar Mass | 99.424 g/mol |
| Appearance | White, amorphous or crystalline powder[1] |
| Density | 3.053 g/cm³ |
| Melting Point | Decomposes at 125 °C (257 °F; 398 K)[2] |
| Solubility in Water | Slightly soluble[2] |
| Solubility Product (Ksp) | 3.0 × 10⁻¹⁷[2] |
Crystallographic Properties of Zinc Hydroxide Polymorphs
Zinc hydroxide can crystallize in several different structures, with wülfingite, ashoverite, and sweetite being the most well-documented naturally occurring minerals.[2]
Table 2: Crystallographic Data of Zinc Hydroxide Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Wülfingite | Orthorhombic[3][4] | P2₁2₁2₁[4] | 8.490[4] | 5.162[4] | 4.917[4] | 90 | 90 | 90 |
| Ashoverite | Tetragonal[5] | I4₁/amd, I4₁md, or I42d | 6.825 | 6.825 | 33.36 | 90 | 90 | 90 |
| Sweetite | Tetragonal | P4₂₁2 | 7.95 | 7.95 | 7.43 | 90 | 90 | 90 |
Chemical Properties of Zinc Hydroxide
Zinc hydroxide is an amphoteric compound, meaning it can react with both acids and bases.[4] This property is fundamental to its chemical behavior and applications.
Amphoteric Reactions
-
Reaction with Acids: Zinc hydroxide reacts with strong acids to form the corresponding zinc salt and water. For example, with hydrochloric acid, it forms zinc chloride.[1]
Zn(OH)₂ (s) + 2HCl (aq) → ZnCl₂ (aq) + 2H₂O (l)
-
Reaction with Bases: In the presence of a strong base like sodium hydroxide, zinc hydroxide dissolves to form a soluble zincate complex, typically tetrahydroxozincate(II).
Zn(OH)₂ (s) + 2NaOH (aq) → Na₂[Zn(OH)₄] (aq)
Thermal Decomposition
Upon heating, zinc hydroxide decomposes into zinc oxide and water vapor. This is a common method for producing zinc oxide nanoparticles. The decomposition typically begins around 125 °C.
Zn(OH)₂ (s) --(heat)--> ZnO (s) + H₂O (g)
A thermogravimetric analysis (TGA) of zinc hydroxide shows a significant weight loss corresponding to the loss of water molecules to form zinc oxide.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of zinc hydroxide are crucial for reproducible research.
Synthesis of Zinc Hydroxide
3.1.1. Precipitation Method
This is a common and straightforward method for synthesizing zinc hydroxide at room temperature.[6]
-
Materials:
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Beakers, magnetic stirrer, filtration apparatus
-
-
Procedure:
-
Prepare a 0.5 M solution of zinc sulfate by dissolving the appropriate amount of ZnSO₄·7H₂O in deionized water.
-
Prepare a 1.0 M solution of sodium hydroxide.
-
While vigorously stirring the zinc sulfate solution, slowly add the sodium hydroxide solution dropwise.
-
A white precipitate of zinc hydroxide will form immediately.
-
Continue stirring for 1-2 hours to ensure the reaction is complete.
-
Separate the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Dry the resulting zinc hydroxide powder in an oven at 60-80 °C.
-
3.1.2. Hydrothermal Method
The hydrothermal method allows for the synthesis of well-crystallized zinc hydroxide nanostructures.[7][8]
-
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
-
Procedure:
-
Dissolve a specific amount of zinc acetate dihydrate in deionized water to create a precursor solution (e.g., 0.1 M).
-
Adjust the pH of the solution to a desired value (e.g., pH 10) by adding ammonium hydroxide or sodium hydroxide.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 6-24 hours).[7]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product with deionized water and ethanol several times.
-
Dry the final product in an oven at a low temperature (e.g., 60 °C).
-
Characterization Techniques
3.2.1. X-ray Diffraction (XRD) Analysis
XRD is used to determine the crystal structure and phase purity of the synthesized zinc hydroxide.
-
Sample Preparation:
-
Instrumentation and Parameters:
-
Instrument: A powder X-ray diffractometer.
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA are common settings.[2]
-
Scan Range (2θ): A typical range is 10° to 80°.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain high-resolution data.
-
3.2.2. Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal stability and decomposition of zinc hydroxide.
-
Sample Preparation:
-
A small, accurately weighed amount of the dried zinc hydroxide powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
-
Instrumentation and Parameters:
-
Instrument: A thermogravimetric analyzer.
-
Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: From room temperature to around 500 °C to ensure complete decomposition to ZnO.
-
Atmosphere: The analysis is typically carried out under an inert atmosphere (e.g., nitrogen) or in air.
-
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of zinc hydroxide.
Caption: Workflow for Precipitation Synthesis of Zinc Hydroxide.
Caption: Workflow for Hydrothermal Synthesis of Zinc Hydroxide.
Caption: General Workflow for XRD and TGA Characterization.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. mcgill.ca [mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. mindat.org [mindat.org]
- 5. alchetron.com [alchetron.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrothermal growth of ZnO nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrothermal Synthesis of Zinc Oxide Nanoparticles Using Different Chemical Reaction Stimulation Methods and Their Influence on Process Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xrdukm.wixsite.com [xrdukm.wixsite.com]
A Technical Guide to the Synthesis of Zinc Oxide Hydrate via Chemical Precipitation
This guide provides an in-depth overview of the synthesis of zinc oxide hydrate using zinc nitrate as a precursor. The primary method detailed is chemical precipitation, a widely utilized, facile, and cost-effective approach for producing zinc oxide nanostructures.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the synthesis protocol and its governing parameters.
Core Chemical Reactions
The synthesis of this compound from zinc nitrate typically involves a precipitation reaction with a basic solution, such as sodium hydroxide (NaOH), followed by a dehydration step.[1] The intermediate product is zinc hydroxide, Zn(OH)₂, which can be considered a form of this compound.
The fundamental chemical reactions are as follows:
-
Dissociation of Zinc Nitrate: Zinc nitrate hexahydrate dissolves in water to release zinc ions.
-
Zn(NO₃)₂ → Zn²⁺ + 2NO₃⁻[3]
-
-
Precipitation of Zinc Hydroxide: Zinc ions react with hydroxide ions from the basic solution to form a white precipitate of zinc hydroxide.[4]
-
Zn²⁺ + 2OH⁻ → Zn(OH)₂ (s)[3]
-
-
Dehydration to Zinc Oxide: The zinc hydroxide precipitate is then thermally treated (dried or calcined) to form zinc oxide and water.[1][3]
-
Zn(OH)₂ → ZnO (s) + H₂O (g)[3]
-
The overall reaction when using sodium hydroxide as the precipitating agent is:
-
Zn(NO₃)₂ + 2NaOH → Zn(OH)₂ + 2NaNO₃[1]
Experimental Protocol: Co-Precipitation Method
This section outlines a detailed, step-by-step methodology for the synthesis of this compound, based on common laboratory practices.[1][5]
2.1. Materials and Equipment
-
Reagents:
-
Equipment:
-
Magnetic stirrer with heating plate
-
Glass beakers
-
Magnetic stir bar
-
Centrifuge and centrifuge tubes
-
Drying oven or muffle furnace
-
Filtration apparatus (e.g., Buchner funnel)
-
pH meter or pH paper
-
2.2. Step-by-Step Procedure
-
Solution Preparation:
-
Precipitation:
-
Place the zinc nitrate solution in a beaker on a magnetic stirrer and begin stirring.[1]
-
Slowly add the sodium hydroxide solution dropwise to the zinc nitrate solution while maintaining vigorous stirring. A white, cloudy precipitate of zinc hydroxide will form immediately.[7]
-
Continue stirring the mixture for a set duration, typically 2 to 3 hours, to ensure the reaction is complete.[1] The reaction can be carried out at room temperature or heated to specific temperatures (e.g., 70-80°C) to influence particle size.[5]
-
-
Washing and Separation:
-
Collect the white precipitate by centrifugation (e.g., at 8000 rpm for 10 minutes) or by filtration.[7]
-
Discard the supernatant, which contains soluble byproducts like sodium nitrate.
-
Wash the precipitate multiple times by resuspending it in deionized water and ethanol to remove any remaining impurities.[6][7] Repeat the centrifugation/filtration step after each wash.
-
-
Drying (Formation of this compound):
-
(Optional) Calcination to Anhydrous Zinc Oxide:
-
To convert the this compound to crystalline, anhydrous zinc oxide (ZnO), the dried powder can be calcined in a muffle furnace.[1]
-
Typical calcination temperatures range from 300°C to 500°C for a duration of 2 to 5 hours.[1][5] This process leads to the thermal decomposition of the hydroxide into oxide.[3]
-
Quantitative Data Summary
The properties of the synthesized zinc oxide particles, such as size and morphology, are highly dependent on the reaction parameters. The table below summarizes quantitative data from various synthesis protocols.
| Parameter | Value | Precursor(s) | Precipitating Agent | Resulting Material | Reference |
| Reactant Concentration | 0.25 M | Zn(NO₃)₂·6H₂O | NaOH | ZnO Nanoflakes | [1] |
| Reactant Concentration | 0.5 M | Zn(NO₃)₂·6H₂O | Urea | ZnO Nanoparticles | |
| Reaction Temperature | 60°C | Zn(NO₃)₂ | NaOH | ZnO Nanoparticles (105.13 nm avg. size, pre-calcination) | [5][8] |
| Reaction Temperature | 80°C | Zn(NO₃)₂ | NaOH | ZnO Nanoparticles (78.53 nm avg. size, pre-calcination) | [5][8] |
| Reaction Temperature | 80°C | Zn(NO₃)₂ | NaOH | ZnO Nanoparticles (44.30 nm avg. size, post-calcination) | [5][8] |
| Stirring Time | 3 hours | Zn(NO₃)₂·6H₂O | NaOH | ZnO | [1] |
| Stirring Time | 2 hours | Zn(NO₃)₂·6H₂O | Urea | ZnO | |
| Drying Temperature | 80°C | - | - | Zinc Hydroxide | [1] |
| Calcination Temperature | 300°C for 5 hours | - | - | ZnO | [1] |
| Calcination Temperature | 400°C for 2 hours | - | - | ZnO | [6] |
| Calcination Temperature | 500°C for 3 hours | - | - | ZnO (30-50 nm particle size) |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the co-precipitation method.
Caption: Experimental workflow for this compound synthesis.
4.2. Chemical Reaction Pathway
This diagram outlines the chemical transformations occurring during the synthesis process.
Caption: Chemical pathway from reactants to final product.
Characterization of Synthesized Material
To confirm the successful synthesis and analyze the properties of the resulting this compound or zinc oxide, several characterization techniques are commonly employed:
-
X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the powder. The hexagonal wurtzite structure is the most stable and common form of ZnO.[1]
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and agglomeration of the synthesized powder.[3][5]
-
Fourier Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present in the sample, confirming the formation of Zn-O bonds and the removal of precursor residuals.[1][3]
-
Particle Size Analyzer (PSA): Measures the particle size distribution of the synthesized nanoparticles.[5]
References
An In-depth Guide to the Natural Occurrence of Zinc Oxide Hydrate Minerals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the naturally occurring hydrated minerals of zinc oxide. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the properties, formation, and potential applications of these minerals. This document details the physicochemical properties of key zinc oxide hydrate minerals, their geological settings, and methodologies for their characterization and synthesis.
Introduction to this compound Minerals
Naturally occurring zinc oxide (ZnO) is primarily found in its anhydrous form as the mineral zincite. However, in various geological environments, particularly in the oxidized zones of zinc ore deposits, hydrated forms of zinc-bearing minerals can be found. True this compound minerals are those that incorporate water molecules or hydroxyl groups directly into their crystal structure. These minerals are of significant interest due to their unique structural and chemical properties, which can differ from anhydrous zinc oxide. This guide focuses on the most well-documented of these minerals: the polymorphs of zinc hydroxide, Ashoverite and Sweetite, and the basic zinc carbonate, Hydrozincite.
Physicochemical Properties of this compound Minerals
The distinct properties of these minerals are a direct result of their unique crystal structures and chemical compositions. The following tables summarize the key quantitative data for Ashoverite, Sweetite, and Hydrozincite to facilitate a comparative analysis.
Table 1: Chemical and Crystallographic Properties
| Property | Ashoverite | Sweetite | Hydrozincite |
| Chemical Formula | Zn(OH)₂ | Zn(OH)₂ | Zn₅(CO₃)₂(OH)₆ |
| Crystal System | Tetragonal | Tetragonal | Monoclinic |
| Space Group | I4₁/amd, I4̅2d, or I4₁md | P4₁2₁2 or P4₃2₁2 | C2/m |
| Unit Cell Parameters | a = 6.825 Å, c = 33.36 Å | a = 8.22 Å, c = 14.34 Å | a = 13.58 Å, b = 6.28 Å, c = 5.41 Å, β = 95.51° |
| Calculated Density | 3.44 g/cm³ | 3.41 g/cm³ | 3.5-4.0 g/cm³ |
Table 2: Physical and Optical Properties
| Property | Ashoverite | Sweetite | Hydrozincite |
| Color | Colorless, milky white | Colorless, white | White, grey, pale pink, pale yellow, brown |
| Luster | Vitreous to dull | Vitreous | Silky, pearly, dull, earthy |
| Streak | White | White | White |
| Hardness (Mohs) | Not Determined | 3 | 2 - 2.5 |
| Cleavage | Perfect on {001} | None | Perfect on {100} |
| Optical Class | Uniaxial (+) | Uniaxial (-) | Biaxial (-) |
| Refractive Indices | nω = 1.629, nε = 1.639 | nω = 1.635, nε = 1.628 | nα = 1.630, nβ = 1.642, nγ = 1.750 |
| Fluorescence | Bluish-white under SW UV | Not reported | Pale blue to lilac under UV |
Natural Occurrence and Geological Formation
This compound minerals are secondary minerals, meaning they form from the alteration of primary zinc ores, such as sphalerite (ZnS). Their formation is intrinsically linked to the processes of oxidation and hydration in the supergene zone of ore deposits.
Ashoverite and Sweetite
Geological Environment: Ashoverite and Sweetite are rare polymorphs of zinc hydroxide.[1] They were first discovered in an oxidized vein within a limestone quarry near Ashover, Derbyshire, England.[2][3] Their formation is associated with the weathering of primary zinc and lead ores (sphalerite and galena) in a carbonate host rock environment.[3]
Associated Minerals: These minerals are found in close association with galena, wülfingite (another Zn(OH)₂ polymorph), anglesite, cerussite, hydrocerussite, litharge, fluorite, palygorskite, and calcite.[3][4]
Formation Pathway: The formation of zinc hydroxide polymorphs from the primary ore, sphalerite, can be conceptualized as a multi-step process involving oxidation and hydrolysis.
Hydrozincite
Geological Environment: Hydrozincite, also known as "zinc bloom," is a more common secondary mineral found in the oxidized zones of zinc-bearing ore deposits.[5] It typically forms as an alteration product of sphalerite and smithsonite.[5] It can also be found as incrustations in mine workings and caves.
Associated Minerals: Hydrozincite is commonly associated with smithsonite, hemimorphite, willemite, cerussite, aurichalcite, calcite, and limonite.[5]
Formation Pathway: The formation of hydrozincite involves the reaction of zinc ions with carbonate and hydroxide ions, which are typically present in the groundwater of carbonate-rich geological settings.
Experimental Protocols
The laboratory synthesis of this compound minerals allows for controlled studies of their properties and potential applications. Below are detailed methodologies for the synthesis and characterization of hydrozincite, as well as general characterization techniques applicable to all three minerals.
Synthesis of Hydrozincite
Hydrothermal Synthesis:
-
Precursors: Zinc chloride (ZnCl₂) or zinc nitrate (Zn(NO₃)₂) and sodium bicarbonate (NaHCO₃) are used as the primary reactants.[2]
-
Procedure:
-
Equimolar amounts of the zinc salt and sodium bicarbonate are dissolved in a minimum volume of deionized water.[2]
-
The resulting precipitate is placed in a hydrothermal bomb.
-
The bomb is heated to 100°C for 48 hours.[2]
-
After cooling, the product is thoroughly washed with deionized water until a negative silver chloride test is achieved, indicating the removal of free chloride ions.[2]
-
The final product is washed with ethanol and dried in an oven at 80°C.[2]
-
Sol-Gel Synthesis:
-
Precursors: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and urea (NH₂CONH₂) are utilized.
-
Procedure:
-
A solution of 1 M zinc acetate dihydrate and 2 M urea is prepared in deionized water and stirred for 30 minutes.
-
The solution is transferred to a three-necked refluxing pot and refluxed for 6 hours at 70°C.
-
The resulting white precipitate of hydrozincite is collected, washed, and dried.
-
Characterization Techniques
A combination of analytical techniques is essential for the unambiguous identification and characterization of these minerals.
-
X-ray Diffraction (XRD): This is the primary technique for identifying the crystal structure and confirming the phase of the mineral. The resulting diffraction pattern is a unique fingerprint for each mineral.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the mineral's structure, such as the hydroxyl (OH⁻) and carbonate (CO₃²⁻) groups, which are characteristic of these hydrated minerals.
-
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): SEM provides high-resolution images of the mineral's morphology and crystal habit. Coupled with EDX, it allows for the qualitative and quantitative determination of the elemental composition of the sample.
-
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the minerals. It measures the change in mass as a function of temperature, providing information on dehydration and decomposition processes. For instance, hydrozincite shows a significant mass loss around 220°C due to the simultaneous decomposition of its carbonate and hydroxide components.[3]
-
Optical Microscopy: This classical technique is used to determine the optical properties of the minerals, such as their refractive indices, birefringence, and optical class, which are important for their identification.
Potential Applications and Future Research
While the natural occurrences of Ashoverite and Sweetite are limited, their synthetic counterparts, along with the more abundant Hydrozincite, present several areas for future research and potential applications.
-
Precursors for Novel Materials: These minerals can serve as precursors for the synthesis of zinc oxide with controlled morphologies and properties. Thermal decomposition of hydrozincite, for example, can yield faceted ZnO nanoparticles.
-
Drug Development and Biomedical Applications: The biocompatibility of zinc compounds makes them interesting for investigation in drug delivery systems and as active pharmaceutical ingredients. The controlled release of zinc ions from these hydrated forms could be a subject of future studies.
-
Catalysis and Photocatalysis: The high surface area and specific surface chemistry of synthetically produced zinc oxide hydrates could be beneficial in catalytic and photocatalytic applications.
Further research into the controlled synthesis of the different polymorphs of zinc hydroxide is needed to fully explore their unique properties and potential applications. Understanding the precise conditions that favor the formation of one polymorph over another will be key to unlocking their technological potential.
References
Unveiling the Electronic Landscape of Zinc Oxide Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electronic band structure of zinc oxide hydrate, a material of growing interest in various scientific and biomedical fields. Understanding the electronic properties of this compound is crucial for its application in areas such as photocatalysis, sensing, and as a component in novel drug delivery systems. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes essential concepts to facilitate a deeper understanding.
Introduction to this compound
Zinc oxide (ZnO), a wide-bandgap semiconductor with a direct band gap of approximately 3.37 eV, is a well-studied material with diverse applications.[1] However, in aqueous environments or during specific synthesis routes, ZnO can exist in a hydrated form, commonly as zinc hydroxide (Zn(OH)₂), which exhibits distinct electronic and optical properties. The presence of water molecules or hydroxyl groups within the crystal lattice significantly alters the electronic band structure, thereby influencing its functionality. Zinc hydroxide exists in several polymorphic forms, with the orthorhombic ε-Zn(OH)₂ (wulfingite) being a common phase.[2]
Electronic Band Structure: A Comparative Analysis
The primary difference in the electronic structure between zinc oxide and its hydrated form lies in the band gap energy (Eg). While ZnO is a semiconductor, zinc hydroxide is generally considered an insulator with a significantly larger band gap. This difference is attributed to the changes in the crystal structure and the nature of the chemical bonds upon hydration.
A notable discrepancy exists in the reported band gap values for Zn(OH)₂, which can be attributed to the different polymorphs, measurement techniques, and the potential presence of a thin ZnO layer on the surface of Zn(OH)₂ samples.[3] Some experimental studies using absorption, fluorescence, and photoconductivity have reported a band gap for Zn(OH)₂ in the range of 3.00-3.06 eV.[3] Conversely, other experimental and theoretical studies, including first-principles calculations using the local density approximation + Hubbard U (LDA+U) scheme, have determined a much wider direct band gap of 5.65 eV for Zn(OH)₂.[4][3][5] Theoretical calculations from the Materials Project database suggest a band gap of 2.97 eV for orthorhombic Zn(OH)₂.
First-principles calculations have provided valuable insights into the electronic structure of Zn(OH)₂. The valence band maximum (VBM) is primarily composed of O 2p states, while the conduction band minimum (CBM) is dominated by Zn sp³ hybridization states.[5]
Quantitative Data Summary
The following table summarizes the key electronic properties of zinc oxide and its hydrated form, zinc hydroxide, from various experimental and theoretical studies.
| Material | Polymorph | Band Gap (Eg) [eV] | Valence Band Maximum (VBM) [eV] | Conduction Band Minimum (CBM) [eV] | Method | Reference(s) |
| Zinc Oxide | Wurtzite | ~3.37 | -7.72 | -4.35 | Experimental | [4][1] |
| Zinc Hydroxide | - | 3.00 - 3.06 | - | - | Experimental (Absorption, Fluorescence, Photoconductivity) | [3] |
| Zinc Hydroxide | - | 5.65 | - | - | Experimental & Theoretical (LDA+U) | [4][3][5] |
| Zinc Hydroxide | Orthorhombic | 2.97 | - | - | Theoretical (DFT) | Materials Project |
| Zinc Hydroxide | Nanoflakes | 3.35 | - | - | Experimental (UV-Vis) | [6] |
| ZnO/Zn(OH)₂ Composite | - | 2.80, 3.44, 4.46 | - | - | Experimental (UV-Vis) | [4] |
Experimental Protocols for Characterization
Accurate characterization of the electronic band structure of this compound relies on a combination of experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound (Zinc Hydroxide)
A common method for synthesizing zinc hydroxide nanostructures is through a wet chemical precipitation route.
Protocol:
-
Precursor Preparation: Prepare an aqueous solution of a zinc salt, such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), at a specific concentration (e.g., 0.1 M).
-
Precipitation: Add a basic solution, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), dropwise to the zinc salt solution under vigorous stirring at room temperature. The pH of the solution is a critical parameter that influences the resulting polymorph and morphology of the Zn(OH)₂ precipitate.
-
Aging: Allow the resulting white precipitate to age in the solution for a defined period (e.g., 2 hours) to ensure complete reaction and crystallization.
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to obtain the zinc hydroxide powder.
Diagram: Experimental Workflow for Synthesis and Characterization
UV-Visible Spectroscopy for Band Gap Determination
UV-Vis spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials.
Protocol:
-
Sample Preparation: Disperse the synthesized this compound powder in a suitable solvent (e.g., ethanol or deionized water) through ultrasonication to form a stable colloidal suspension. For thin films, the measurement can be performed directly on the film deposited on a transparent substrate.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing the pure solvent or the bare substrate.
-
Measurement: Record the absorbance or diffuse reflectance spectrum of the sample over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis (Tauc Plot):
-
Convert the measured absorbance (A) or reflectance (R) data to the absorption coefficient (α). For diffuse reflectance, the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient, can be used.
-
Calculate (αhν)ⁿ versus the photon energy (hν), where h is Planck's constant, ν is the frequency, and n is a factor that depends on the nature of the electronic transition (n = 2 for a direct band gap semiconductor).
-
Plot (αhν)² against hν. The band gap energy (Eg) is determined by extrapolating the linear portion of the plot to the energy axis (where (αhν)² = 0).
-
X-ray Photoelectron Spectroscopy (XPS) for Valence Band Analysis
XPS is a powerful surface-sensitive technique used to investigate the elemental composition and chemical states of a material, including the structure of the valence band.
Protocol:
-
Sample Preparation: Mount the powdered this compound sample onto a sample holder using double-sided adhesive tape. For thin films, mount the film directly. Ensure the sample is clean and free from surface contaminants.
-
Instrument Setup: Use an XPS system with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV). Calibrate the binding energy scale using the C 1s peak (284.8 eV) from adventitious carbon.
-
Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, perform high-resolution scans of the valence band region (typically from 0 to 30 eV binding energy).
-
Data Analysis: The onset of the valence band spectrum corresponds to the valence band maximum (VBM). The position of the VBM relative to the Fermi level (which is at 0 eV) can be determined by linear extrapolation of the leading edge of the valence band spectrum to the baseline.
Theoretical Modeling: Density Functional Theory (DFT)
First-principles calculations based on DFT are instrumental in understanding the electronic band structure of materials from a theoretical standpoint.
Methodology:
-
Structural Model: Start with the crystal structure of the desired zinc hydroxide polymorph (e.g., orthorhombic ε-Zn(OH)₂).
-
Computational Method: Employ a DFT code (e.g., VASP, Quantum ESPRESSO).
-
Functional Selection: The choice of the exchange-correlation functional is crucial. While standard functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) often underestimate the band gap, more advanced methods like LDA+U (which adds a Hubbard U term to account for strong on-site Coulomb interactions of localized d electrons) or hybrid functionals (e.g., HSE06) can provide more accurate band gap predictions. For Zn(OH)₂, LDA+U calculations have been shown to yield results in better agreement with experimental observations.[3]
-
Calculation: Perform a self-consistent field (SCF) calculation to obtain the ground-state electronic density, followed by a non-self-consistent calculation to determine the band structure and density of states (DOS).
-
Analysis: Analyze the resulting band structure to identify the direct or indirect nature of the band gap and the contributions of different atomic orbitals to the valence and conduction bands from the partial density of states (PDOS).
Diagram: Relationship between Hydration and Electronic Band Structure
Conclusion
The electronic band structure of this compound, primarily in the form of zinc hydroxide, is markedly different from that of anhydrous zinc oxide. The increased band gap in the hydrated form signifies a transition towards more insulating behavior. The significant variation in reported band gap values highlights the importance of carefully controlling and characterizing the specific polymorph and stoichiometry of the material. The experimental and theoretical methodologies outlined in this guide provide a robust framework for researchers and scientists to accurately determine and understand the electronic properties of this compound, paving the way for its informed application in drug development and other advanced technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electronic structure and optical properties of Zn(OH)2: LDA+U calculations and intense yellow luminescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Green Synthesis of Zn(OH)2/ZnO-Based Bionanocomposite using Pomegranate Peels and Its Application in the Degradation of Bacterial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Is zinc oxide hydrate classified as an amphoteric compound?
An In-depth Technical Guide: The Amphoteric Nature of Zinc Oxide Hydrate
Introduction
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's chemical properties is paramount. Zinc oxide (ZnO) is a widely utilized compound in numerous applications, from cosmetics and sunscreens to semiconductors and catalysts.[1] When introduced to an aqueous environment, zinc oxide forms its hydrated species, zinc hydroxide (Zn(OH)₂), which is central to its chemical reactivity in solution. A key characteristic of this compound is its amphoterism.
This technical guide provides a detailed exploration of the amphoteric nature of this compound. An amphoteric compound is a substance that can react chemically as either an acid or a base.[2][3] This dual reactivity is a defining feature of zinc oxide and its hydrated form, zinc hydroxide, which reacts with both acids and bases to form a salt and water.[4][5][6]
The Chemistry of Amphoterism in this compound
Zinc oxide itself is an amphoteric oxide.[1][7] While nearly insoluble in water, it readily reacts with both acids and strong alkalis.[1][8] In aqueous solutions, the species demonstrating this behavior is best represented as zinc hydroxide, Zn(OH)₂. The amphoteric character is demonstrated by its distinct reactions with acidic and basic solutions.[9][10]
Reaction with Acids (Acting as a Base)
When reacting with an acid, such as hydrochloric acid (HCl), zinc hydroxide acts as a Brønsted-Lowry base, accepting protons (H⁺) to form a zinc salt and water.[10][11] The solid white precipitate of zinc hydroxide dissolves in the acidic solution.[10]
Reaction: Zn(OH)₂(s) + 2HCl(aq) → ZnCl₂(aq) + 2H₂O(l)
In this reaction, the hydroxide ions of Zn(OH)₂ react with the hydrogen ions from the acid in a classic neutralization reaction.[12]
Reaction with Bases (Acting as an Acid)
When reacting with a strong base, such as sodium hydroxide (NaOH), zinc hydroxide acts as a Lewis acid, accepting an electron pair from the hydroxide ions.[11][13] This reaction results in the formation of a soluble complex ion, the tetrahydroxozincate(II) ion ([Zn(OH)₄]²⁻).[12][14] The solid precipitate dissolves upon the addition of excess base.[13][15]
Reaction: Zn(OH)₂(s) + 2NaOH(aq) → Na₂--INVALID-LINK--
This ability to react with both acids and bases unequivocally classifies zinc oxide and its hydrated form, zinc hydroxide, as amphoteric.[16][17][18]
Data Presentation: Summary of Amphoteric Reactions
The following table summarizes the chemical reactions that demonstrate the amphoteric properties of zinc hydroxide.
| Reaction Type | Reactants | Products | Behavior of Zinc Compound |
| Acidic Conditions | Zinc Hydroxide (Zn(OH)₂) Hydrochloric Acid (HCl) | Zinc Chloride (ZnCl₂) Water (H₂O) | Acts as a Base [14][19] |
| Basic Conditions | Zinc Hydroxide (Zn(OH)₂) Sodium Hydroxide (NaOH) | Sodium Tetrahydroxozincate (Na₂[Zn(OH)₄]) | Acts as an Acid [1][14] |
Experimental Protocols
The following protocols outline a standard laboratory procedure to demonstrate the amphoteric nature of zinc hydroxide.
Protocol 1: Preparation of Zinc Hydroxide Precipitate
Objective: To synthesize a zinc hydroxide precipitate from a soluble zinc salt.
Materials:
-
0.5 M Zinc Sulfate (ZnSO₄) solution
-
1.0 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Beakers (250 mL)
-
Stirring rod
-
Pipettes or droppers
Procedure:
-
Pour 100 mL of 0.5 M ZnSO₄ solution into a 250 mL beaker.
-
While stirring gently, add 1.0 M NaOH solution dropwise.
-
Continue adding NaOH until a persistent, thick white precipitate of zinc hydroxide (Zn(OH)₂) is formed.
-
Divide the resulting suspension equally into two separate beakers, labeled A and B. These will be used to test the precipitate's reaction with acid and base.
Protocol 2: Demonstration of Amphoteric Behavior
Objective: To observe the reaction of zinc hydroxide with both an acid and a base.
Materials:
-
Beakers A and B containing Zn(OH)₂ suspension (from Protocol 1)
-
2.0 M Hydrochloric Acid (HCl)
-
6.0 M Sodium Hydroxide (NaOH)
-
Stirring rods
Procedure for Reaction with Acid (Beaker A):
-
Place Beaker A on a magnetic stirrer, if available, or prepare to stir manually.
-
Add 2.0 M HCl dropwise to the suspension while continuously stirring.
-
Observe the beaker for any changes.
-
Expected Result: The white precipitate of Zn(OH)₂ will dissolve as it reacts with the acid, resulting in a clear, colorless solution of zinc chloride.[10] This demonstrates its basic character.
Procedure for Reaction with Base (Beaker B):
-
Place Beaker B on a magnetic stirrer or prepare to stir manually.
-
Add 6.0 M NaOH solution dropwise to the suspension while continuously stirring. It is crucial to add an excess of the strong base.
-
Observe the beaker for any changes.
-
Expected Result: The white precipitate of Zn(OH)₂ will dissolve as it reacts with the excess hydroxide ions, forming the soluble tetrahydroxozincate(II) complex ion.[13] This results in a clear, colorless solution, demonstrating its acidic character.
Visualization of Chemical Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical logic and experimental design.
Caption: Reaction pathway of amphoteric zinc hydroxide.
Caption: Experimental workflow for demonstrating amphoterism.
Conclusion
Based on extensive chemical evidence, this compound, effectively zinc hydroxide in aqueous media, is unequivocally classified as an amphoteric compound. Its capacity to neutralize strong acids by acting as a base, and to react with strong bases by acting as a Lewis acid, is the cornerstone of this classification. This dual reactivity is fundamental to the chemistry of zinc and is a critical consideration for its application in diverse scientific and industrial fields, including pharmaceuticals, materials science, and environmental chemistry.
References
- 1. Zinc oxide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. State reasons for the following 1no. Zinc oxide is N amphoteric oxide.. [askfilo.com]
- 4. doubtnut.com [doubtnut.com]
- 5. nagwa.com [nagwa.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. electroactmater.com [electroactmater.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Properties of zinc | MEL Chemistry [melscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Class 10 Science Chapter 3 Previous Year Questions - Metals and Non-metals [edurev.in]
- 19. quora.com [quora.com]
An In-depth Technical Guide to the Solubility of Zinc Oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the solubility of zinc oxide hydrate (ZnO·nH₂O), a compound of significant interest in various scientific and pharmaceutical applications. This document outlines the compound's solubility in a range of solvents, details experimental protocols for solubility determination, and illustrates key chemical pathways and experimental workflows.
Core Concepts in this compound Solubility
Zinc oxide is classified as an amphoteric oxide, meaning it exhibits both acidic and basic properties.[1] Consequently, its solubility is highly dependent on the pH of the solvent. While it is practically insoluble in water and neutral aqueous solutions, it readily dissolves in both acidic and alkaline environments.[1] In aqueous solutions, zinc oxide exists in hydrated forms, which are often represented as zinc hydroxide, Zn(OH)₂.
The solubility of zinc oxide in water is minimal, with reported values in the range of 1.6 mg/L at 29°C.[2] However, this solubility is dramatically influenced by the presence of acids or bases.
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of zinc oxide in various solvents. It is important to note that solubility is influenced by factors such as temperature, particle size, and the specific experimental conditions.
Table 1: Solubility of Zinc Oxide in Aqueous Media
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |
| Deionized Water | 29 | 0.00016 | 1.97 x 10⁻⁵ | [2] |
| Nanopure Water | Not Specified | 0.000718 - 0.000740 | ~8.8 x 10⁻⁵ | [3] |
Note: The conversion to g/100 mL and mol/L is based on the provided data and the molar mass of ZnO (81.38 g/mol ).
Table 2: Solubility of Zinc Oxide in Acidic and Alkaline Solutions
| Solvent (Aqueous) | Concentration | Temperature (°C) | Solubility of Zinc Species | Reference |
| Hydrochloric Acid (HCl) | Not Specified | Not Specified | Soluble | [1] |
| Sulfuric Acid (H₂SO₄) | Not Specified | Not Specified | Soluble | |
| Sodium Hydroxide (NaOH) | Not Specified | Not Specified | Soluble | [1] |
Chemical Dissolution Pathways
The amphoteric nature of zinc oxide dictates its dissolution in acidic and alkaline media through distinct chemical reactions.
In acidic solutions , zinc oxide reacts to form soluble zinc salts. For example, with hydrochloric acid, the reaction is:
ZnO + 2HCl → ZnCl₂ + H₂O[1]
In alkaline solutions , zinc oxide dissolves to form soluble zincate complexes. With a strong base like sodium hydroxide, the reaction proceeds as follows:
ZnO + 2NaOH + H₂O → Na₂[Zn(OH)₄][1]
These fundamental reactions are visualized in the following diagram:
Experimental Protocols for Solubility Determination
A standard and widely accepted method for determining the thermodynamic solubility of sparingly soluble compounds like zinc oxide is the Shake-Flask Method .[4][5][6][7][8][9]
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound under those conditions.
Detailed Methodology
-
Preparation:
-
Accurately weigh an amount of this compound powder that is in excess of its expected solubility.
-
Add the powder to a flask of a known volume of the desired solvent (e.g., deionized water, acidic buffer, alkaline solution).
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a constant temperature shaker bath.
-
Agitate the flask at a constant speed (e.g., 150-300 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to separate the undissolved solid from the liquid phase. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the solid particles.
-
Filtration: Use a syringe filter with a pore size that will retain the undissolved particles (e.g., 0.22 µm).
-
-
-
Analysis:
-
Accurately dilute the clear supernatant with an appropriate solvent to bring the concentration within the analytical range of the chosen detection method.
-
Determine the concentration of zinc in the diluted solution using a suitable analytical technique, such as:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for high sensitivity and accuracy.
-
UV-Vis Spectrophotometry after forming a colored complex with a suitable reagent.
-
Titration methods, such as a back-titration where the unreacted acid or base is titrated after dissolving the zinc oxide.[10]
-
-
-
Calculation:
-
Calculate the original concentration of the dissolved zinc oxide in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility.
-
The following diagram illustrates the workflow of the shake-flask method for determining this compound solubility.
References
- 1. Zinc oxide - Wikipedia [en.wikipedia.org]
- 2. Table 4-2, Physical and Chemical Properties of Zinc and Selected Compoundsa - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Solubility of nano-zinc oxide in environmentally and biologically important matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Hydrothermal Synthesis of Zinc Oxide Hydrate Nanorods
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of zinc oxide (ZnO) hydrate nanorods via a low-cost and versatile hydrothermal method. The procedures outlined are suitable for producing ZnO nanostructures with tunable morphologies for various applications, including drug delivery, bio-imaging, and sensing.
Introduction
Zinc oxide is a biocompatible semiconductor material with a wide bandgap (3.37 eV) and large exciton binding energy (~60 meV).[1][2] Its nanostructures, particularly nanorods, have garnered significant attention due to their high surface-area-to-volume ratio and unique physicochemical properties. The hydrothermal synthesis method offers a straightforward and environmentally friendly approach to produce well-aligned ZnO nanorods at relatively low temperatures, typically below 100°C.[3] This method allows for control over the nanorod dimensions by adjusting synthesis parameters such as precursor concentration, pH, temperature, and reaction time.[4][5]
Experimental Protocol
This protocol details a common method for synthesizing ZnO nanorods using zinc acetate dihydrate as a precursor and sodium hydroxide as a reducing agent.[1][2]
2.1. Materials and Equipment
-
Zinc acetate dihydrate ([Zn(CH₃COO)₂·2H₂O], precursor)
-
Sodium hydroxide (NaOH, reducing agent)
-
Deionized (DI) water
-
Beakers
-
Magnetic stirrer and stir bars
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Ultrasonicator (optional)
2.2. Step-by-Step Synthesis Procedure
-
Precursor Solution Preparation: Prepare a 50 mL aqueous solution of zinc acetate dihydrate. The concentration can be varied to control the nanorod dimensions (see Table 1).
-
Reducing Agent Solution Preparation: In a separate beaker, prepare a 50 mL aqueous solution of sodium hydroxide. A common molar ratio of zinc acetate dihydrate to NaOH is 1:2.[1][2]
-
Mixing: While vigorously stirring the zinc acetate dihydrate solution, slowly add the sodium hydroxide solution dropwise.
-
Homogenization: Continue stirring the resulting milky mixture for approximately 2 hours at room temperature to ensure a homogeneous solution.
-
Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 80-200°C). The reaction time can range from 4 to 48 hours.[6]
-
Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Product Collection and Washing: Collect the white precipitate by centrifugation. Wash the product repeatedly with DI water to remove any unreacted precursors and byproducts. Centrifugation and redispersion in fresh DI water should be repeated at least three times.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60°C) for several hours to obtain a fine white powder of ZnO hydrate nanorods.
Data Presentation
The dimensions of the synthesized ZnO nanorods are highly dependent on the experimental parameters. The following table summarizes the influence of various parameters on nanorod morphology as reported in the literature.
| Precursor System | Temperature (°C) | Time (h) | Average Length (nm) | Average Diameter (nm) | Aspect Ratio | Reference |
| Zinc acetate dihydrate, Sodium hydroxide | 120 | 12 | 266 | 121 | 2.20 | [1][2] |
| Zinc nitrate, Hexamethylenetetramine (on seed layer) | 80 | 4 | 770 | 80 | 9.63 | [4] |
| Zinc acetate dihydrate, Ethylene glycol, Water | Not Specified | Varied | 150-341 | 83-120 | 1.8-2.8 | [7] |
| Zinc nitrate hexahydrate, Hexamethylenetetramine | 90 | 2.5 | Not Specified | Not Specified | Not Specified | [8] |
Table 1: Summary of Experimental Parameters and Resulting ZnO Nanorod Dimensions.
Experimental Workflow and Signaling Pathways
The hydrothermal synthesis of ZnO nanorods from zinc acetate and sodium hydroxide involves the initial formation of zinc hydroxide, which then dehydrates to form ZnO nuclei. These nuclei subsequently grow into nanorods in the direction of the c-axis of the hexagonal wurtzite crystal structure.
The chemical pathway for the formation of ZnO nanorods in an aqueous solution of zinc nitrate and hexamethylenetetramine (HMTA) involves the decomposition of HMTA to produce ammonia and formaldehyde, which in turn generates hydroxide ions. These hydroxide ions then react with zinc ions to form zinc hydroxide, which subsequently dehydrates to form ZnO.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No precipitate formed | - Insufficient concentration of precursors.- Incorrect pH. | - Increase the concentration of zinc precursor and/or NaOH.- Ensure the pH of the solution is sufficiently basic for ZnO precipitation. |
| Formation of nanoparticles instead of nanorods | - Reaction time is too short.- Temperature is too low.- Inappropriate precursor ratio. | - Increase the hydrothermal reaction time to allow for anisotropic growth.- Increase the reaction temperature within the optimal range.- Adjust the molar ratio of the zinc precursor to the reducing agent. |
| Agglomerated nanorods | - Inefficient washing.- High concentration of reactants. | - Ensure thorough washing of the product to remove residual salts.- Consider using a lower concentration of precursors or adding a capping agent. |
| Wide size distribution | - Inhomogeneous temperature distribution in the oven.- Non-uniform mixing. | - Use a calibrated oven with good temperature uniformity.- Ensure vigorous and prolonged stirring during the mixing of precursors. |
Table 2: Troubleshooting Guide for Hydrothermal Synthesis of ZnO Nanorods.
References
- 1. jnu.ac.bd [jnu.ac.bd]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Morphology of ZnO Nanorods Synthesized Using ZnO Seeded Growth Hydrothermal Method and Its Properties as UV Sensing | PLOS One [journals.plos.org]
- 5. Zinc oxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sol–gel/hydrothermal synthesis of well-aligned ZnO nanorods | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
Application of the sol-gel method for creating zinc oxide hydrate thin films.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO), a versatile semiconductor material, has garnered significant attention in biomedical applications due to its biocompatibility, low toxicity, and unique physicochemical properties. The sol-gel method offers a cost-effective and highly controllable route for the synthesis of zinc oxide hydrate thin films. This technique allows for the precise manipulation of the film's structural and morphological properties, making it an ideal candidate for applications in drug delivery, biosensing, and antimicrobial coatings. These application notes provide a comprehensive overview of the sol-gel synthesis of this compound thin films, including detailed experimental protocols, characterization data, and potential applications in the biomedical field.
Principle of the Sol-Gel Method
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of this compound thin films, a typical synthesis involves the hydrolysis and condensation of a zinc precursor, such as zinc acetate dihydrate, in an alcoholic solvent with the aid of a stabilizer. The resulting sol is then deposited onto a substrate and undergoes a heat treatment (annealing) to form a stable, crystalline ZnO thin film.
Applications in Drug Development
Zinc oxide thin films synthesized via the sol-gel method present several opportunities for drug development:
-
Drug Delivery Systems: The porous nature of sol-gel derived ZnO films can be tailored to encapsulate and subsequently release therapeutic agents. The release mechanism can be triggered by changes in the physiological environment, such as pH. For instance, the acidic environment of tumor cells or endosomes can lead to the degradation of the ZnO matrix and the controlled release of a loaded drug.[1]
-
Biosensors: The high surface-area-to-volume ratio and the unique electrical and optical properties of ZnO thin films make them excellent candidates for the development of highly sensitive and selective biosensors.[2] They can be functionalized with specific bioreceptors (e.g., enzymes, antibodies, DNA) to detect a wide range of biological molecules.
-
Antimicrobial Surfaces: Zinc oxide is well-known for its antimicrobial properties, which are attributed to the generation of reactive oxygen species (ROS), the release of Zn²⁺ ions, and the induction of cell apoptosis. Sol-gel derived ZnO thin films can be used as coatings on medical devices and implants to prevent bacterial colonization and biofilm formation.
Experimental Protocols
This section provides detailed protocols for the synthesis and deposition of this compound thin films using the sol-gel method.
Protocol 1: Synthesis of Zinc Oxide Sol
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) - Precursor
-
Diethanolamine (DEA) or Monoethanolamine (MEA) - Stabilizer[3]
-
Deionized water
Procedure:
-
Dissolve zinc acetate dihydrate in the chosen solvent (e.g., isopropanol) in a flask with continuous stirring at 60°C for 1 hour to obtain a clear and homogeneous solution.[3] The concentration of the precursor can be varied to control the film thickness and morphology.
-
Slowly add the stabilizer (e.g., DEA) to the solution while stirring. The molar ratio of the stabilizer to the zinc precursor is typically maintained at 1:1.
-
Continue stirring the solution at 60°C for another 2 hours to promote the formation of the sol.
-
The resulting sol should be a clear, transparent, and homogeneous solution. The sol can be aged for a specific period (e.g., 24 hours) at room temperature before deposition, which can influence the film properties.
Protocol 2: Deposition of ZnO Thin Film by Spin Coating
Equipment:
-
Spin coater
-
Substrates (e.g., glass, silicon wafer, quartz)
-
Furnace or hot plate for annealing
Procedure:
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Place a substrate on the chuck of the spin coater.
-
Dispense a few drops of the prepared ZnO sol onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds).[3] The spinning speed and time can be adjusted to control the film thickness.
-
After spinning, pre-heat the coated substrate at a low temperature (e.g., 100°C) for 10 minutes to evaporate the solvent.[3]
-
Repeat the coating and pre-heating steps multiple times to achieve the desired film thickness.
-
Finally, anneal the film in a furnace at a higher temperature (e.g., 200°C, 350°C, or 500°C) for 1 hour to promote the crystallization of the ZnO film.[3] The annealing temperature significantly affects the crystal structure and properties of the film.
Quantitative Data Summary
The properties of sol-gel derived zinc oxide thin films are highly dependent on the synthesis and processing parameters. The following tables summarize some of the key quantitative data reported in the literature.
| Precursor Concentration (mol/l) | Deposition Method | Annealing Temperature (°C) | Crystallite Size (nm) | Optical Transmittance (%) | Band Gap (eV) | Reference |
| 0.5 | Spin Coating | - | 207.9 | ~90 | 3.282 | [2] |
| Not Specified | Spin Coating | 200 | - | >80 | - | [3] |
| Not Specified | Spin Coating | 350 | - | >80 | - | [3] |
| Not Specified | Spin Coating | 500 | - | >80 | - | [3] |
| 0.1 | Dip Coating | Not Specified | - | - | - | [4] |
| Not Specified | Spin Coating | 300-600 | Increases with temperature | Slightly decreased at higher temperatures | - | [5] |
| Parameter | Value | Conditions | Reference |
| Film Thickness | 160 nm (undoped ZnO) | Sol-gel spin coating | [5] |
| Film Thickness | 165 nm (Li-doped ZnO) | Sol-gel spin coating | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of ZnO thin films via the sol-gel method.
Mechanism of Drug Release from ZnO Thin Film
Caption: pH-triggered drug release mechanism from a ZnO thin film carrier.
References
Application Notes and Protocols for Zinc Oxide Hydrate Nanoparticle Synthesis via Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO) nanoparticles are of significant interest in various scientific and industrial fields, including drug delivery, bioimaging, and antimicrobial applications, due to their unique physicochemical properties.[1][2][3] The precipitation method is a widely adopted, simple, and cost-effective approach for synthesizing ZnO nanoparticles.[2][4] This method involves the formation of a solid zinc-containing precursor, typically zinc hydroxide (Zn(OH)₂), from a solution of a zinc salt and a precipitating agent. This precursor, which can be considered a zinc oxide hydrate, is then often subjected to calcination to form crystalline ZnO. However, the intermediate zinc hydroxide nanoparticles themselves can be of interest for certain applications.
This document provides a detailed procedure for the synthesis of this compound nanoparticles using the precipitation method. It outlines the key experimental parameters, provides example protocols from the literature, and includes diagrams to illustrate the workflow and chemical reactions.
Factors Influencing Synthesis
The properties of the synthesized ZnO nanoparticles, such as size, morphology, and crystallinity, are highly dependent on several experimental parameters.[5] Key factors include:
-
Zinc Precursor and its Concentration: The choice and concentration of the zinc salt (e.g., zinc acetate, zinc nitrate) affect the crystallite size of the resulting nanoparticles.[5]
-
Precipitating Agent and its Concentration: The type and concentration of the precipitating agent (e.g., sodium hydroxide, potassium hydroxide, ammonium hydroxide, sodium carbonate) play a crucial role in the reaction kinetics and particle morphology.[5]
-
Solvent: The solvent system (e.g., water, ethanol, methanol) influences the solubility of reactants and the growth of nanoparticles.[5]
-
pH of the Solution: The pH is a critical parameter that governs the precipitation of zinc hydroxide and the final properties of the nanoparticles.
-
Reaction Temperature: Temperature affects the reaction rate and the crystallinity of the synthesized particles.
-
Stirring Speed and Time: Adequate stirring ensures homogeneous mixing of reactants and influences particle size distribution.[5]
-
Calcination Temperature and Time: The final step of heating the precursor at a specific temperature (calcination) is crucial for the formation of crystalline ZnO and for controlling the final particle size.[5]
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound and zinc oxide nanoparticles via the precipitation method. Specific examples with varying parameters are provided in the subsequent tables.
Materials and Equipment
-
Zinc Precursor: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), or Zinc sulfate heptahydrate (ZnSO₄·7H₂O).
-
Precipitating Agent: Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium carbonate (Na₂CO₃), Ammonium hydroxide (NH₄OH), or Urea (CO(NH₂)₂).
-
Solvent: Deionized water, Ethanol, or Methanol.
-
Equipment: Beakers, magnetic stirrer with hot plate, pH meter, burette, centrifuge, oven, and furnace for calcination.
General Procedure
-
Preparation of Reactant Solutions:
-
Dissolve a specific amount of the zinc precursor in the chosen solvent to achieve the desired concentration. Stir the solution until the precursor is completely dissolved.
-
Separately, prepare a solution of the precipitating agent in the same or a different solvent at the desired concentration.
-
-
Precipitation:
-
Slowly add the precipitating agent solution dropwise to the zinc precursor solution while stirring vigorously.
-
The addition of the precipitating agent will cause the formation of a white precipitate, which is typically zinc hydroxide (Zn(OH)₂) or another zinc-containing precursor.
-
Monitor and adjust the pH of the solution as needed using the precipitating agent.
-
-
Aging and Washing:
-
After the complete addition of the precipitating agent, continue stirring the suspension for a specific period (aging) to allow for the growth and stabilization of the nanoparticles.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Thorough washing is crucial to obtain pure nanoparticles.[6]
-
-
Drying (for this compound Nanoparticles):
-
Dry the washed precipitate in an oven at a relatively low temperature (e.g., 60-100°C) to obtain this compound (primarily Zn(OH)₂) nanoparticles.
-
-
Calcination (for Zinc Oxide Nanoparticles):
-
To obtain crystalline zinc oxide (ZnO) nanoparticles, the dried precursor is calcined in a furnace at a specific temperature (e.g., 300-600°C) for a set duration.[1] During calcination, the zinc hydroxide decomposes to form zinc oxide and water.
-
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of ZnO nanoparticles using the precipitation method.
Table 1: Synthesis Parameters for ZnO Nanoparticles
| Zinc Precursor | Precipitating Agent | Solvent | Reaction Temp. (°C) | pH | Calcination Temp. (°C) | Resulting Particle Size (nm) | Reference |
| Zinc acetate dihydrate (0.3 M) | Sodium hydroxide (1.5 M) | Methanol | 70 | 13 | 600 | Optimized conditions | [5] |
| Zinc acetate (0.1 M) | Sodium carbonate (0.1 M) | Water | Room Temp. | - | - | - | [4] |
| Zinc acetate dihydrate | Ammonia | Methanol | 80 | 9-11 | 150 (drying) | 40-50 | |
| Zinc nitrate (0.2 M) | Potassium hydroxide (0.4 M) | Water | Room Temp. | - | - | 30 ± 15 | [7] |
| Zinc nitrate (0.1 M) | Sodium hydroxide (0.8 M) | Water | Room Temp. | - | 60 (drying) | 35-40 | |
| Zinc nitrate (0.5 M) | Urea (1 M) | Water | 70 | - | 500 | 30-50 |
Mandatory Visualization
Diagrams of Experimental Workflow and Chemical Reactions
The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound nanoparticles.
Caption: Experimental workflow for the synthesis of this compound and zinc oxide nanoparticles.
Caption: Chemical reactions in the precipitation and calcination steps for ZnO nanoparticle synthesis.
References
- 1. chemijournal.com [chemijournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. ijcps.org [ijcps.org]
- 5. mdpi.com [mdpi.com]
- 6. banglajol.info [banglajol.info]
- 7. Synthesis of ZnO Nanoparticles by Precipitation Method : Oriental Journal of Chemistry [orientjchem.org]
Characterizing Zinc Oxide Hydrate: An Application Note on XRD and SEM Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO), a versatile semiconductor material, and its hydrated form, zinc oxide hydrate (ZnO·nH₂O), are of significant interest across various scientific disciplines, including pharmaceuticals, materials science, and catalysis. The degree of hydration can influence the material's physical and chemical properties, such as solubility, reactivity, and biocompatibility, making precise characterization crucial for research and development.
This application note provides detailed protocols for the characterization of this compound using two powerful analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). XRD provides critical information about the crystal structure, phase purity, and crystallite size, while SEM reveals the surface morphology, particle size, and aggregation state of the material. Adherence to these protocols will enable researchers to obtain reliable and reproducible data for the comprehensive characterization of this compound.
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes a simple and cost-effective precipitation method to synthesize this compound.[1] The key to obtaining the hydrated form is the avoidance of high-temperature calcination.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.5 M solution of zinc acetate dihydrate by dissolving the appropriate amount in deionized water.
-
Prepare a 1.0 M solution of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution dropwise to the zinc acetate solution under constant stirring at room temperature.
-
A white precipitate of zinc hydroxide/zinc oxide hydrate will form immediately.
-
Continue stirring the suspension for 2 hours to ensure a complete reaction.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting white powder in a vacuum oven at 60-80°C overnight. Note: Do not exceed this temperature to prevent the dehydration of the sample. The resulting powder is this compound.
X-ray Diffraction (XRD) Analysis
XRD is a non-destructive technique used to identify the crystalline phases and determine the structural properties of the synthesized this compound.
Instrumentation:
-
Powder X-ray Diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Sample Preparation:
-
Ensure the this compound powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Carefully pack the fine powder into a standard powder sample holder.
-
Gently press the powder to create a flat, smooth surface that is level with the surface of the holder.
Data Acquisition:
-
2θ Scan Range: 20° to 80°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: 1-5 seconds
-
Voltage and Current: 40 kV and 30-40 mA
Data Analysis:
-
Phase Identification: Compare the obtained XRD pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). The characteristic peaks for hexagonal wurtzite ZnO are expected.[2]
-
Crystallite Size Calculation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = (Kλ) / (β cosθ) Where:
-
D = average crystallite size
-
K = Scherrer constant (typically ~0.9)
-
λ = X-ray wavelength (1.5406 Å for Cu Kα)
-
β = full width at half maximum (FWHM) of the diffraction peak in radians
-
θ = Bragg's diffraction angle
-
Scanning Electron Microscopy (SEM) Analysis
SEM is used to visualize the surface morphology, particle size, and shape of the this compound powder.
Instrumentation:
-
Scanning Electron Microscope
Sample Preparation:
-
Place a small amount of the dried this compound powder onto a double-sided conductive carbon tape mounted on an aluminum SEM stub.
-
Gently press the powder to ensure it adheres to the tape.
-
To remove any loose powder that could contaminate the SEM chamber, turn the stub upside down and tap it gently.
-
For non-conductive samples, a thin layer of a conductive material (e.g., gold, platinum, or carbon) must be sputter-coated onto the sample to prevent charging under the electron beam.
Imaging:
-
Accelerating Voltage: 5-20 kV. A lower voltage is often preferable to minimize sample charging and damage.
-
Working Distance: 5-15 mm.
-
Magnification: Start at a low magnification to get an overview of the sample and then increase to higher magnifications to observe the fine details of the particle morphology.
-
Image Acquisition: Capture images at various magnifications to show both the overall morphology and the details of individual particles or agglomerates.
Data Presentation
Table 1: Representative XRD Data for this compound
| 2θ (degrees) | (hkl) Plane | FWHM (degrees) | d-spacing (Å) | Average Crystallite Size (nm) |
| 31.77 | (100) | 0.35 | 2.814 | ~23.5 |
| 34.42 | (002) | 0.32 | 2.603 | ~25.7 |
| 36.25 | (101) | 0.34 | 2.476 | ~24.2 |
| 47.54 | (102) | 0.40 | 1.911 | ~21.1 |
| 56.60 | (110) | 0.42 | 1.625 | ~20.6 |
| 62.86 | (103) | 0.45 | 1.477 | ~19.6 |
| 67.95 | (112) | 0.48 | 1.378 | ~18.8 |
Note: The above data is representative and may vary depending on the specific synthesis conditions. The hexagonal wurtzite structure is confirmed by comparing the peak positions with standard JCPDS cards (e.g., No. 36-1451).[2]
Table 2: Summary of SEM Morphological Analysis
| Parameter | Description |
| Particle Shape | Can vary from nanoparticles, nanorods, to platelet-like structures depending on synthesis conditions.[3] |
| Particle Size | Typically in the nanometer range (e.g., 20-100 nm), but can vary. |
| Agglomeration | Particles may exist as individual units or form larger agglomerates. |
| Surface Texture | The surface can be smooth or rough. |
Visualizations
Caption: Experimental workflow for synthesis and characterization of this compound.
Caption: Relationship between experimental data and material properties.
References
Application Notes and Protocols: Zinc Oxide in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO), a wide-bandgap semiconductor, is a highly promising material for photocatalysis due to its high photocatalytic activity, low cost, and environmental friendliness. Its ability to generate reactive oxygen species (ROS) under UV irradiation makes it effective for the degradation of a wide range of organic pollutants, including dyes, phenols, and pharmaceuticals. While the term "zinc oxide hydrate" is not commonly used to describe a distinct photocatalyst, it often refers to the hydrated zinc precursors, such as zinc hydroxide (Zn(OH)₂), which are intermediates in the synthesis of ZnO nanoparticles. The characteristics of these hydrated precursors and the subsequent calcination process significantly influence the morphology, crystal structure, and photocatalytic efficacy of the final zinc oxide product.
These application notes provide an overview of the synthesis of photocatalytically active zinc oxide, its mechanism of action, and protocols for its application in the degradation of organic pollutants.
Mechanism of Photocatalysis
The photocatalytic activity of zinc oxide is initiated by the absorption of photons with energy greater than or equal to its bandgap (approximately 3.37 eV).[1] This leads to the generation of electron-hole pairs. The photogenerated electrons and holes can then participate in a series of redox reactions, ultimately producing highly reactive oxygen species (ROS) that are responsible for the degradation of organic pollutants.
The key steps in the photocatalytic mechanism are:
-
Photoexcitation: ZnO absorbs a photon (hν), creating an electron (e⁻) in the conduction band and a hole (h⁺) in the valence band.
-
Generation of Reactive Oxygen Species:
-
The photogenerated holes (h⁺) can react with water (H₂O) or hydroxide ions (OH⁻) adsorbed on the ZnO surface to produce hydroxyl radicals (•OH).
-
The electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules (O₂) to form superoxide radical anions (•O₂⁻), which can further react to produce other ROS.
-
-
Degradation of Pollutants: The highly reactive •OH and other ROS are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants into simpler, less harmful compounds, and ultimately to CO₂, H₂O, and mineral acids.
A significant challenge in photocatalysis is the recombination of photogenerated electron-hole pairs, which releases energy as heat and reduces the overall quantum efficiency.[2]
Experimental Protocols
Protocol 1: Synthesis of Zinc Oxide Nanoparticles via Precipitation
This protocol describes the synthesis of ZnO nanoparticles through the precipitation of zinc hydroxide from a zinc salt solution, followed by calcination.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of the zinc salt (e.g., 0.1 M zinc acetate) in deionized water or ethanol with vigorous stirring to form a clear solution.
-
Precipitation: Slowly add a precipitating agent (e.g., 0.2 M NaOH solution) dropwise to the zinc salt solution while stirring continuously. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.
-
Aging: Continue stirring the suspension for a period of time (e.g., 2 hours) at room temperature to allow for the aging of the precipitate.
-
Washing: Separate the precipitate from the solution by centrifugation. Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in an oven at a temperature of 60-80 °C for several hours until a dry powder is obtained.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-600 °C) for a set duration (e.g., 2-4 hours) to convert the zinc hydroxide into zinc oxide. The calcination temperature can influence the particle size and crystallinity of the resulting ZnO.
-
Characterization: Characterize the synthesized ZnO nanoparticles using techniques such as X-ray Diffraction (XRD) to determine the crystal structure and crystallite size, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the morphology and particle size, and UV-Vis Spectroscopy to determine the bandgap energy.
Protocol 2: Evaluation of Photocatalytic Activity
This protocol outlines a general procedure for assessing the photocatalytic performance of the synthesized ZnO nanoparticles by monitoring the degradation of an organic dye under UV irradiation.
Materials:
-
Synthesized ZnO nanoparticles
-
Model organic pollutant (e.g., methylene blue, rhodamine B, methyl orange)
-
Deionized water
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp)
-
Magnetic stirrer and stir bar
-
Beakers or reaction vessel
-
UV-Vis spectrophotometer
-
Syringes and filters
Procedure:
-
Preparation of Pollutant Solution: Prepare a stock solution of the model organic pollutant in deionized water at a known concentration (e.g., 10-20 mg/L).
-
Catalyst Suspension: Disperse a specific amount of the synthesized ZnO nanoparticles (e.g., 0.5-1.0 g/L) into a known volume of the pollutant solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period of time (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a UV lamp while maintaining continuous stirring.
-
Sample Collection: At regular time intervals, withdraw aliquots of the suspension.
-
Analysis: Immediately filter the collected aliquots to remove the ZnO nanoparticles. Measure the absorbance of the filtrate at the maximum absorption wavelength (λmax) of the pollutant using a UV-Vis spectrophotometer.
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant (after establishing adsorption-desorption equilibrium) and Cₜ is the concentration at time t.
Data Presentation
The photocatalytic efficiency of zinc oxide is influenced by various factors, including the synthesis method, catalyst dosage, pollutant concentration, and pH of the solution. The following table summarizes representative quantitative data from the literature on the photocatalytic degradation of various organic pollutants using ZnO.
| Pollutant | Initial Concentration (mg/L) | Catalyst | Catalyst Loading (g/L) | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Methylene Blue | 10 | ZnO Nanoparticles (Green Synthesis) | 2 | UV | 100 | 210 | |
| Methyl Orange | 10 | ZnO Nanoparticles (Green Synthesis) | 2 | UV | 82.78 | 210 | |
| 4-Nitrophenol | Not Specified | ZnO | 1.5 | Solar | 79.9 | 60 | [2] |
| Rhodamine B | Not Specified | ZnO from Zinc-dust | Not Specified | UV | 89.7 | 240 | [3] |
| Methylene Blue | 10 | ZnO Nanorods on Ag seed layer | Not Specified | UV | ~100 | Not Specified | [4] |
| Malachite Green | 30 | ZnO Nanoparticles (Sol-Gel) | 1.6 | UV | 94.78 | Not Specified | |
| Methylene Blue | 10 | ZnO (Green Synthesis - Tagetes erecta) | 1 | Sunlight | 100 | 45 | [5] |
| Methyl Orange | 5 | Fructose-ZnO | 1 | Sunlight | ~100 | 12 | [6] |
Concluding Remarks
Zinc oxide nanoparticles synthesized through methods involving hydrated precursors demonstrate significant potential for the photocatalytic degradation of organic pollutants. The protocols and data presented here provide a foundation for researchers and scientists to explore and optimize the use of ZnO in various applications, including environmental remediation and water treatment. Further research focusing on enhancing the photocatalytic efficiency of ZnO under visible light and its application in complex matrices, such as pharmaceutical wastewater, will be crucial for its practical implementation.
References
- 1. A Review of Visible-Light-Active Zinc Oxide Photocatalysts for Environmental Application [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sunlight Photocatalytic Performance of ZnO Nanoparticles Synthesized by Green Chemistry Using Different Botanical Extracts and Zinc Acetate as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of ZnO Nanoparticles from Zinc Oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of zinc oxide (ZnO) nanoparticles utilizing zinc oxide hydrate (often referred to as zinc hydroxide, Zn(OH)₂) as a precursor. The protocols outlined below are based on established precipitation and thermal decomposition methods, offering a reproducible approach to obtaining ZnO nanoparticles with tunable properties.
Introduction
Zinc oxide nanoparticles are of significant interest in biomedical and pharmaceutical research due to their unique physicochemical properties, including their potential as drug delivery vehicles and therapeutic agents.[1] The use of this compound as a precursor offers a straightforward and cost-effective route to synthesize ZnO nanoparticles. This method typically involves two key stages: the precipitation of this compound from a zinc salt solution, followed by the thermal decomposition of the hydrate to form crystalline ZnO nanoparticles. The size, morphology, and purity of the resulting nanoparticles can be controlled by carefully managing the reaction parameters at each stage.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of ZnO nanoparticles starting from the formation of the this compound precursor.
Protocol 1: Synthesis of this compound (Zn(OH)₂) Precursor via Precipitation
This protocol describes the synthesis of the this compound intermediate from zinc nitrate and sodium hydroxide.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.2 M aqueous solution of zinc nitrate hexahydrate.
-
Prepare a 0.4 M aqueous solution of sodium hydroxide.
-
-
Precipitation:
-
Place the zinc nitrate solution in a beaker on a magnetic stirrer and stir vigorously at room temperature.
-
Slowly add the sodium hydroxide solution dropwise to the zinc nitrate solution. A white precipitate of this compound will form immediately.
-
-
Aging and Washing:
-
Continue stirring the suspension for a predetermined period (e.g., 2 hours) to allow for the aging of the precipitate.
-
Collect the white precipitate by centrifugation at 5000 rpm for 20 minutes.
-
Discard the supernatant and wash the precipitate with deionized water three times to remove any unreacted salts. Follow with a final wash using absolute ethanol.
-
-
Drying:
-
Dry the washed this compound precipitate in an oven at a low temperature (e.g., 60-80°C) overnight to obtain a fine white powder. This powder is the this compound precursor.
-
Protocol 2: Synthesis of ZnO Nanoparticles via Thermal Decomposition of this compound
This protocol details the conversion of the synthesized this compound precursor into ZnO nanoparticles through thermal treatment.
Materials:
-
Dried this compound (Zn(OH)₂) powder (from Protocol 1)
-
Ceramic crucible
-
Muffle furnace
Procedure:
-
Calcination:
-
Place the dried this compound powder in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the furnace to the desired calcination temperature (e.g., 400-600°C) at a controlled ramp rate.
-
Maintain the temperature for a specific duration (e.g., 1-3 hours) to ensure the complete conversion of this compound to zinc oxide. The thermal decomposition of zinc hydroxide results in the formation of zinc oxide and water vapor.[2]
-
-
Cooling and Collection:
-
Allow the furnace to cool down to room temperature naturally.
-
Carefully remove the crucible containing the synthesized ZnO nanoparticles.
-
The resulting fine white or yellowish-white powder is the final ZnO nanoparticle product. The color may vary depending on the calcination temperature.[2]
-
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of ZnO nanoparticles, highlighting the influence of different experimental parameters on the resulting nanoparticle characteristics.
Table 1: Influence of Synthesis Parameters on ZnO Nanoparticle Size (Precipitation Method)
| Zinc Precursor | Precipitating Agent | Molar Ratio (Precursor:Agent) | Temperature (°C) | Resulting Particle Size (nm) | Reference |
| Zn(NO₃)₂·6H₂O | KOH | 1:2 | Room Temp. | 20-40 | [3] |
| Zn(CH₃COO)₂·2H₂O | NaOH | 1:2 | 60 | ~10 | [4] |
| ZnCl₂ | NH₄OH | - | Room Temp. | ~50 | [5] |
Table 2: Influence of Calcination Temperature on ZnO Nanoparticle Size
| Precursor | Calcination Temperature (°C) | Calcination Time (h) | Resulting Crystallite Size (nm) | Reference |
| Zinc Carbonate | 400 | - | 18 | [5] |
| Zinc Carbonate | 600 | 1 | 40-60 | [6] |
| Zinc Carbonate | 800 | - | 35 | [5] |
Mandatory Visualizations
Signaling Pathway: Chemical Transformation
This diagram illustrates the chemical pathway from the initial zinc salt precursor to the final zinc oxide nanoparticles.
Caption: Chemical transformation pathway for ZnO nanoparticle synthesis.
Experimental Workflow: Synthesis
This diagram outlines the complete experimental workflow for the synthesis of ZnO nanoparticles from a zinc salt precursor.
Caption: Experimental workflow for ZnO nanoparticle synthesis.
Logical Relationship: Characterization Workflow
This diagram shows the logical flow for the characterization of the synthesized ZnO nanoparticles.
Caption: Characterization workflow for synthesized ZnO nanoparticles.
References
Application Notes & Protocols: Fabrication of Zinc Oxide-Based Gas Sensors via a Hydrate Precursor Route
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc oxide (ZnO) is a versatile n-type semiconductor with a wide bandgap (approximately 3.37 eV) and high electron mobility, making it an excellent material for gas sensing applications.[1] ZnO-based gas sensors are known for their high sensitivity, stability, and low cost. They operate based on the change in electrical resistance of the ZnO sensing layer upon exposure to target gases. This change is primarily due to the interaction between the gas molecules and oxygen ions adsorbed on the ZnO surface.
A common and effective method for synthesizing ZnO nanostructures for gas sensors involves a wet chemical process where zinc oxide hydrate (Zn(OH)₂), also referred to as zinc hydroxide, is formed as a precursor. This hydrate is then converted to zinc oxide through a thermal decomposition (annealing) process. This route allows for excellent control over the morphology and crystallite size of the final ZnO product, which are critical factors in determining sensor performance.
Overall Fabrication Workflow
The fabrication process for a ZnO-based gas sensor from a this compound precursor can be summarized in three main stages: synthesis of the sensing material, fabrication of the sensor device, and characterization of the sensor's performance.
Caption: Overall workflow for ZnO gas sensor fabrication.
Experimental Protocols
Protocol 2.1: Synthesis of Nanocrystalline ZnO Powder via Chemical Precipitation
This protocol describes the synthesis of ZnO nanorods from a zinc nitrate hexahydrate precursor, which involves the formation of zinc hydroxide.[1]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Absolute ethanol
-
Beakers, magnetic stirrer with hot plate, filtration setup, oven.
Procedure:
-
Prepare Solutions:
-
Prepare a 0.45 M aqueous solution of zinc nitrate hexahydrate in DI water.
-
Prepare a 0.9 M aqueous solution of sodium hydroxide in DI water.
-
-
Precipitation:
-
Heat the NaOH solution to approximately 55°C in a beaker on a hot plate with constant stirring.
-
Add the zinc nitrate solution dropwise into the heated NaOH solution. A white precipitate of zinc hydroxide (Zn(OH)₂) will begin to form.
-
Continue adding the zinc nitrate solution over a period of about 45 minutes until it is completely mixed.
-
-
Aging:
-
Once all the zinc nitrate solution has been added, seal the beaker and let the reaction continue for 1 hour at 55°C with continuous stirring.
-
-
Washing:
-
Allow the precipitate to settle. Decant the supernatant liquid.
-
Wash the precipitate 2-3 times with DI water to remove residual ions, followed by a wash with absolute ethanol. Centrifugation or filtration can be used to separate the precipitate after each wash.
-
-
Drying:
-
Dry the collected white precipitate in an oven at 70°C to obtain zinc hydroxide powder.
-
-
Calcination:
-
Calcine the dried powder in a furnace at a temperature of around 400-500°C for 2 hours to convert the zinc hydroxide into crystalline zinc oxide (ZnO).
-
The final product is a fine, white ZnO nanopowder.
-
Protocol 2.2: Fabrication of a Thick Film Gas Sensor
This protocol details the fabrication of a sensor device using the screen-printing method.[1]
Materials:
-
Synthesized ZnO nanopowder
-
Organic binder (e.g., ethyl cellulose in a solvent like terpineol)
-
Alumina (Al₂O₃) substrate with pre-printed electrodes (e.g., Gold or Platinum)
-
Screen printer, furnace.
Procedure:
-
Prepare Sensing Paste:
-
Mix the synthesized ZnO nanopowder with the organic binder in a mortar and pestle to form a homogenous, thick paste. The ratio of ZnO to binder typically ranges from 70:30 to 80:20 by weight.
-
-
Screen Printing:
-
Place the alumina substrate on the screen printer's stage.
-
Apply the ZnO paste onto the substrate over the electrode area using a screen with the desired pattern.
-
-
Drying and Annealing:
-
Dry the printed film at a low temperature (e.g., 100-150°C) for 30 minutes to evaporate the solvent.
-
Anneal the sensor in a furnace at a higher temperature (e.g., 400-600°C) for 1-2 hours to burn out the organic binder and ensure good adhesion and stability of the ZnO film. The final thickness of the film is typically in the range of 25-35 µm.[1]
-
Protocol 2.3: Gas Sensing Measurement
This protocol outlines the setup for characterizing the performance of the fabricated sensor.
Apparatus:
-
Airtight gas test chamber
-
Mass flow controllers (MFCs) for controlling gas concentrations
-
Heater for controlling the sensor's operating temperature
-
Data acquisition instrument (e.g., Agilent 34972A) to measure resistance
-
Target gas cylinders and a source of dry synthetic air.
Procedure:
-
Setup:
-
Stabilization:
-
Allow the sensor's resistance to stabilize in a constant flow of dry synthetic air (200 mL/min). This stable resistance is the baseline resistance (Rₐ).
-
-
Gas Exposure:
-
Introduce a specific concentration of the target gas mixed with dry air into the chamber.
-
Record the change in the sensor's resistance until it reaches a new stable value (R₉).
-
-
Recovery:
-
Switch the gas flow back to only dry synthetic air and allow the sensor's resistance to return to its original baseline.
-
-
Calculation:
-
The sensor response (S) is calculated. For a reducing gas (like CO, CH₄, H₂), the formula is S = Rₐ / R₉. For an oxidizing gas (like NO₂), the formula is S = R₉ / Rₐ.
-
Response time is the time taken to reach 90% of the final resistance change upon gas exposure.
-
Recovery time is the time taken for the resistance to return to 90% of the original baseline after the target gas is removed.[4]
-
Performance Data of ZnO-Based Gas Sensors
The performance of ZnO gas sensors is highly dependent on the nanostructure, operating temperature, and the target gas.
| Target Gas | Operating Temperature (°C) | Concentration | Sensor Response (S) | Response Time (s) | Recovery Time (s) | Reference |
| NO₂ (Oxidizing) | 300 | 1 - 200 ppm | 0.3 - 130 | - | - | [2] |
| CO (Reducing) | 200 | 6 - 1000 ppm | 0.18 - 88 | - | - | [2] |
| CH₄ (Reducing) | 250 | 0.3 - 1% | 0.6 - 7 | - | - | [2] |
| H₂ (Reducing) | 250 | - | 80% (response) | 40 | 50 | [4] |
| H₂ (Reducing) | 100 | ~1% | - | 14 | - | [5] |
| C₇H₈ (Reducing) | 250 | - | 40% (response) | 46 | 50 | [4] |
| H₂S (Reducing) | 250 - 350 | - | Increases with temp. | - | - | [1] |
Gas Sensing Mechanism
The sensing mechanism of n-type ZnO involves the modulation of a depletion layer at the surface of the nanoparticles. In air, oxygen molecules adsorb on the ZnO surface and capture free electrons from the conduction band, forming chemisorbed oxygen ions (O⁻, O²⁻, or O₂⁻ depending on the temperature). This creates an electron-depleted, high-resistance layer. When a reducing gas is introduced, it reacts with these oxygen ions, releasing the trapped electrons back into the conduction band, thereby decreasing the sensor's resistance.
Caption: Gas sensing mechanism of an n-type ZnO sensor.
References
Biomedical Applications of Zinc Oxide Nanoparticles: A Review of Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Zinc oxide (ZnO) nanoparticles are gaining significant attention in the biomedical field due to their unique physicochemical properties.[1] Their biocompatibility, biodegradability, and versatile functionalities make them promising candidates for a range of applications, including drug delivery, bioimaging, and as antimicrobial and anticancer agents.[1][2] This document provides a comprehensive overview of these applications, complete with detailed experimental protocols and quantitative data to facilitate further research and development. While often referred to as zinc oxide, in aqueous biological environments, the surface of these nanoparticles is hydroxylated, effectively forming a hydrated surface layer that is crucial for their biological interactions.
Application Notes
Zinc oxide nanoparticles exhibit selective toxicity towards cancer cells and microorganisms, primarily through the generation of reactive oxygen species (ROS) and the release of Zn²⁺ ions.[1][3] This selective action, coupled with their low toxicity to healthy mammalian cells at therapeutic concentrations, makes them an attractive alternative to conventional therapies.[3]
-
Antimicrobial Applications: ZnO nanoparticles have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria.[4] The primary mechanisms of action involve the disruption of the cell membrane, generation of ROS, and interference with cellular processes.[5]
-
Anticancer Therapy: The preferential cytotoxicity of ZnO nanoparticles towards cancerous cells is a key area of investigation. This selectivity is attributed to the higher metabolic rate and altered microenvironment of tumor cells, which makes them more susceptible to ROS-induced apoptosis.[2][6]
-
Drug Delivery: The large surface area and ease of functionalization of ZnO nanoparticles make them suitable carriers for targeted drug delivery.[1] They can be loaded with various therapeutic agents and targeted to specific sites, enhancing therapeutic efficacy while minimizing systemic side effects.
-
Bioimaging: The inherent fluorescence of ZnO nanoparticles, particularly in the visible range, allows for their use as probes in bioimaging applications.[7] They can be further functionalized with fluorescent dyes for enhanced imaging capabilities.[8]
Quantitative Data
Cytotoxicity of Zinc Oxide Nanoparticles in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of ZnO nanoparticles against various cancer cell lines, demonstrating their size-dependent cytotoxicity.[9]
| Cancer Cell Line | Nanoparticle Size (nm) | IC50 (µg/mL) | Reference |
| Breast adenocarcinoma (MDA-MB-231) | 26 | 1 | [9] |
| Human epithelial colorectal adenocarcinoma (Caco-2) | 26 | 15.55 ± 1.19 | [10] |
| Human epithelial colorectal adenocarcinoma (Caco-2) | 62 | 22.84 ± 1.36 | [10] |
| Human epithelial colorectal adenocarcinoma (Caco-2) | 90 | 18.57 ± 1.27 | [10] |
| Human lung adenocarcinoma (A549) | 80 | 96.67 ± 10.75 | [9] |
| Breast cancer (MCF-7/WT) | 50-60 | 1.85 ± 0.4 | [6] |
| Breast cancer (MCF-7/DR) | 50-60 | 1.5 ± 0.2 | [6] |
Antimicrobial Activity of Zinc Oxide Nanoparticles
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The table below presents the MIC values of ZnO nanoparticles against common pathogenic bacteria.
| Bacterial Strain | Nanoparticle Characteristics | MIC (µg/mL) | Reference |
| Escherichia coli | Positively charged surface | 250 | [11] |
| Staphylococcus aureus | Positively charged surface | 125 | [11] |
| Pseudomonas aeruginosa | Negatively charged surface | 500 | [11] |
| Bacillus subtilis | Negatively charged surface | 250 | [11] |
Experimental Protocols
Synthesis of Zinc Oxide Nanoparticles
a) Green Synthesis using Plant Extract
This protocol describes a cost-effective and environmentally friendly method for synthesizing ZnO nanoparticles using a plant extract as a reducing and capping agent.[12]
Materials:
-
Fresh plant leaves (e.g., Neem leaves)[13]
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)[12]
-
Deionized water
-
Magnetic stirrer with hot plate
-
Whatman No. 1 filter paper
-
Furnace
Procedure:
-
Plant Extract Preparation:
-
Thoroughly wash 50 g of fresh plant leaves with deionized water.[13]
-
Cut the leaves into small pieces and add them to 250 mL of deionized water in a beaker.[13]
-
Heat the mixture at 60-80°C for 45 minutes with continuous stirring.[13]
-
Allow the solution to cool and then filter it using Whatman No. 1 filter paper to obtain the aqueous plant extract.[12]
-
-
Nanoparticle Synthesis:
-
Purification and Calcination:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove impurities.[12]
-
Dry the precipitate in an oven at 60°C for 12 hours to form a paste.[12]
-
Transfer the dried paste to a silica crucible and calcine it in a furnace at 400-500°C for 2 hours to obtain pure ZnO nanoparticles.[12][13]
-
b) Sol-Gel Synthesis
This method allows for good control over the size and morphology of the nanoparticles.[14]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)[14]
-
Ethanol
-
Potassium hydroxide (KOH)[14]
-
Magnetic stirrer with hot plate
-
Oven
-
Furnace
Procedure:
-
Prepare a 0.1 M solution of zinc acetate dihydrate in ethanol.[14]
-
Prepare a 0.1 M solution of potassium hydroxide in ethanol.[14]
-
Heat the zinc acetate solution to 50-60°C and stir for 30 minutes.[14]
-
Slowly add the potassium hydroxide solution dropwise to the zinc acetate solution over a period of 6 hours with continuous stirring.[14]
-
After the addition is complete, continue stirring the mixture for another 2 hours at 50-60°C.[14]
-
Evaporate the solvent by heating the solution in an oven.[14]
-
Collect the resulting powder and calcine it in a furnace to obtain ZnO nanoparticles.[14]
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effect of ZnO nanoparticles on cancer cells.[15]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Culture medium (e.g., RPMI with 10% FBS)
-
ZnO nanoparticle suspension in culture medium
-
96-well plates
-
MTT solution (0.5 mg/mL in PBS)[15]
-
DMSO[15]
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 1.5 x 10⁴ cells per well and incubate overnight.[15]
-
Treat the cells with various concentrations of ZnO nanoparticles (e.g., 2.9–29 µg/mL) for 48 hours.[15]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[15]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Drug Loading and Release Study
This protocol outlines the procedure for loading a drug onto ZnO nanoparticles and studying its release profile.[15]
Materials:
-
ZnO nanoparticles
-
Drug of choice (e.g., Quercetin)[15]
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis bag (MWCO 3500 Da)[15]
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading:
-
Disperse ZnO nanoparticles in a solution of the drug.
-
Stir the mixture for a specified time to allow for drug adsorption onto the nanoparticle surface.
-
Centrifuge the mixture to separate the drug-loaded nanoparticles.
-
Wash the nanoparticles to remove any unbound drug.
-
Quantify the amount of loaded drug using UV-Vis spectrophotometry by measuring the drug concentration in the supernatant before and after loading.[15]
-
-
In Vitro Drug Release:
-
Suspend the drug-loaded ZnO nanoparticles in PBS (pH 7.4 and 5.5) in a dialysis bag.[15]
-
Place the dialysis bag in a larger volume of the corresponding PBS and incubate at 37°C with shaking at 100 rpm.[15]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Measure the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer.[15]
-
Plot the cumulative drug release as a function of time.
-
In Vivo Acute Oral Toxicity Assessment in Mice
This protocol provides a general guideline for assessing the acute oral toxicity of ZnO nanoparticles in a mouse model.[16]
Materials:
-
Healthy adult mice
-
ZnO nanoparticle suspension in distilled water
-
Oral gavage needles
-
Animal balance
-
Equipment for hematological and histopathological analysis
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Divide the mice into a control group and a treatment group.
-
Administer a single oral dose of the ZnO nanoparticle suspension (e.g., 100 mg/kg body weight) to the treatment group via gavage.[16] The control group receives only the vehicle (distilled water).
-
Observe the animals for mortality and clinical signs of toxicity for 14 days.[17]
-
Record the body weight of the animals daily.[16]
-
At the end of the observation period, euthanize the animals and collect blood for hematological and serum biochemical analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, etc.) for histopathological examination.[16]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Zinc Oxide Nanoparticles (ZnO NPs) for Cancer Diagnosis, Target Drug Delivery, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc oxide nanoparticles selectively induce apoptosis in human cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Optical imaging to trace near infrared fluorescent zinc oxide nanoparticles following oral exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajbls.com [ajbls.com]
- 10. In vitro toxicity of different-sized ZnO nanoparticles in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. scienceopen.com [scienceopen.com]
- 16. nwpii.com [nwpii.com]
- 17. 4. How have ZnO nanoparticles been tested for safety? [ec.europa.eu]
Application Notes and Protocols: The Role of Zinc Oxide in UV Protection for Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO), a mineral-based ultraviolet (UV) filter, is a cornerstone ingredient in modern broad-spectrum sunscreens. Its efficacy in attenuating both UVA and UVB radiation, coupled with an excellent safety profile, makes it a preferred choice in cosmetic and dermatological formulations. While the term "zinc oxide hydrate" is not a standard International Nomenclature of Cosmetic Ingredients (INCI) name, it alludes to the crucial role of the hydrated surface of zinc oxide particles in their dispersibility and overall performance within a cosmetic emulsion. This document provides a detailed overview of the mechanisms, applications, and analytical protocols for evaluating zinc oxide in cosmetic formulations for UV protection.
Mechanism of UV Protection
Historically, inorganic sunscreens like zinc oxide were thought to primarily function by reflecting and scattering UV radiation. However, current scientific understanding indicates that the principal mechanism of UV attenuation by zinc oxide is the absorption of UV photons.[1][2] Zinc oxide is a semiconductor with a wide band gap of approximately 3.37 eV, which allows it to absorb UV radiation across the entire UVA (320-400 nm) and UVB (280-320 nm) spectrum.[1] Upon absorption of a UV photon, an electron is excited from the valence band to the conduction band, effectively converting the light energy into a harmless amount of heat. While absorption is the dominant mechanism, some scattering and reflection of UV radiation do occur, contributing to the overall protective effect.
Data Presentation
The efficacy of zinc oxide in a sunscreen formulation is dependent on several factors, primarily its concentration and particle size.
| Zinc Oxide Concentration (% w/w) | Approximate Expected SPF | Notes |
| < 15% | 15-24 | Suitable for daily use with minimal sun exposure. |
| 15% - 20% | 24 - 32 | Offers moderate to high protection. |
| > 20% | 30 - 50+ | Recommended for high sun exposure conditions. |
| Note: Each 1% of zinc oxide contributes approximately 1.6 SPF units. The final SPF of a formulation depends on the complete formulation, including other ingredients and the base. |
| Parameter | Nano Zinc Oxide | Non-Nano (Microfine) Zinc Oxide |
| Primary Particle Size | < 100 nm | > 100 nm |
| Transparency on Skin | High | Can leave a white cast |
| UVB Protection | Good | Excellent |
| UVA Protection | Excellent | Good |
| Regulatory Status | Approved for use in cosmetics | Approved for use in cosmetics |
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination (Based on ISO 23675:2024)
This protocol outlines the in vitro determination of SPF using polymethylmethacrylate (PMMA) plates.
Materials:
-
UV-Vis spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV source
-
Molded and sandblasted PMMA plates
-
Positive displacement pipette
-
Automated spreading robot (recommended for reproducibility)
-
Reference sunscreen with a known SPF
-
Test sunscreen formulation
Procedure:
-
Plate Preparation: Ensure PMMA plates are clean and free of any contaminants.
-
Sample Application:
-
Accurately weigh the required amount of sunscreen. For molded PMMA plates, the application rate is 1.3 mg/cm², and for sandblasted plates, it is 1.2 mg/cm².
-
Apply the sunscreen in small droplets distributed evenly across the plate's surface.
-
Spread the sunscreen evenly over the defined area using a robotic spreader or a defined manual technique to achieve a uniform film.
-
-
Drying/Setting: Allow the sunscreen film to dry for a defined period in a controlled environment to form a stable film.
-
Initial UV-Vis Measurement:
-
Measure the initial UV transmittance of the sunscreen-coated plate at multiple points across the surface using a UV-Vis spectrophotometer.
-
Calculate the initial in vitro SPF value based on the absorbance spectrum.
-
-
UV Irradiation:
-
Expose the sunscreen-coated plate to a controlled dose of UV radiation from a solar simulator.
-
-
Final UV-Vis Measurement:
-
After irradiation, repeat the UV-Vis transmittance measurement.
-
-
SPF Calculation: Calculate the final in vitro SPF based on the post-irradiation absorbance spectrum.
In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination (Based on ISO 24443:2021)
This protocol determines the level of UVA protection provided by a sunscreen formulation.
Materials:
-
UV-Vis spectrophotometer with an integrating sphere
-
Solar simulator with a calibrated UVA source
-
PMMA plates (molded or sandblasted)
-
Positive displacement pipette
-
In vivo SPF value of the test product
Procedure:
-
Sample Application: Apply the sunscreen to the PMMA plate at a concentration of 1.2 mg/cm² for sandblasted plates, following a similar procedure as for SPF testing.
-
Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the unirradiated sample from 290 nm to 400 nm.
-
Mathematical Adjustment: Adjust the initial UV absorbance spectrum using a coefficient 'C', which is derived from the in vivo SPF of the product. This step scales the in vitro data to correlate with in vivo performance.
-
UV Irradiation: Expose the sample to a specific dose of UVA radiation.
-
Post-Irradiation Absorbance Measurement: Measure the UV absorbance spectrum of the irradiated sample.
-
UVA-PF Calculation: Calculate the UVA-PF from the post-irradiation absorbance data.
-
Critical Wavelength Calculation: Determine the critical wavelength from the post-irradiation absorbance spectrum. The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 nm to 400 nm.
Particle Size Analysis using Dynamic Light Scattering (DLS)
This protocol is for determining the particle size distribution of zinc oxide in a cosmetic emulsion.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes (disposable or quartz)
-
Solvent for dilution (e.g., deionized water, ethanol, or a solvent matching the continuous phase of the emulsion)
-
Syringe filters (if necessary to remove large aggregates)
-
Ultrasonicator
Procedure:
-
Sample Preparation:
-
Dilute a small amount of the cosmetic formulation in a suitable solvent. The dilution should be sufficient to create a slightly turbid suspension.
-
If the formulation is an oil-in-water emulsion, deionized water can be used for dilution. For water-in-oil emulsions, a non-polar solvent may be more appropriate.
-
Briefly sonicate the diluted sample to break up loose agglomerates.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Enter the parameters for the solvent (viscosity and refractive index) and the sample material (refractive index) into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to thermally equilibrate for a few minutes.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculate the particle size distribution.
-
-
Data Analysis: Analyze the resulting size distribution data, noting the mean particle size (z-average) and the polydispersity index (PDI).
Factors Influencing Efficacy
The overall UV protection efficacy of a zinc oxide-containing sunscreen is a multifactorial issue.
Conclusion
Zinc oxide is a highly effective and safe broad-spectrum UV filter for cosmetic formulations. Its primary mechanism of action is UV absorption, with a performance that is heavily influenced by its concentration, particle size, and dispersion within the final product. The use of standardized in vitro testing protocols, such as ISO 23675 and ISO 24443, is crucial for the accurate and reproducible assessment of the SPF and UVA protection of sunscreens containing zinc oxide. Careful formulation and characterization are key to developing cosmetically elegant and highly efficacious sun protection products.
References
Application Notes and Protocols: The Function of Zinc Oxide Hydrate in Rubber Vulcanization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zinc oxide (ZnO) is an essential component in the vulcanization of rubber, a process that converts natural and synthetic rubbers into more durable materials. During this process, in the presence of water, zinc oxide can form zinc oxide hydrate (Zn(OH)₂), which plays a crucial role as an activator for organic accelerators. This document outlines the function of this compound in the rubber vulcanization process, provides detailed experimental protocols for its evaluation, and presents relevant data in a structured format.
The vulcanization process involves the formation of cross-links between polymer chains, which is typically achieved using sulfur in the presence of accelerators and activators. Zinc oxide, in its hydrated form, acts as a key activator, forming a complex with the accelerator and sulfur. This complex is more efficient at donating sulfur to the rubber, thereby increasing the rate and efficiency of the vulcanization process and influencing the final properties of the vulcanized rubber.
1. Chemical Mechanism of this compound in Vulcanization
Zinc oxide, in the presence of moisture and fatty acids like stearic acid (which is often added to rubber compounds), forms a zinc-stearate complex. This complex, along with the accelerator, forms an active-sulfurating agent. The zinc ion is believed to coordinate with the accelerator and sulfur, facilitating the cleavage of the sulfur-sulfur bonds in the sulfur molecule and the subsequent formation of cross-links.
The generally accepted mechanism involves the formation of a zinc-accelerator complex, which then reacts with sulfur to form a polysulfidic complex. This complex then donates sulfur to the rubber backbone to form cross-links.
2. Experimental Protocols
2.1. Preparation of Rubber Compounds
This protocol describes the preparation of rubber compounds with and without zinc oxide to evaluate its effect on vulcanization.
Materials:
-
Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
Accelerator (e.g., N-cyclohexyl-2-benzothiazole sulfenamide - CBS)
-
Carbon Black (optional, as a reinforcing filler)
-
Two-roll mill or internal mixer
Procedure:
-
Masticate the rubber on a two-roll mill until a smooth sheet is formed.
-
Add stearic acid and zinc oxide and mix until fully dispersed.
-
Add the accelerator (CBS) and continue mixing.
-
Add sulfur and mix thoroughly, ensuring the temperature does not exceed 100°C to prevent premature vulcanization.
-
Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature.
-
Prepare a control compound following the same procedure but omitting zinc oxide.
2.2. Evaluation of Vulcanization Characteristics
The vulcanization characteristics are determined using a Moving Die Rheometer (MDR).
Equipment:
-
Moving Die Rheometer (MDR)
Procedure:
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound into the die cavity.
-
Start the test and record the torque as a function of time.
-
The data will generate a rheometer curve from which the following parameters can be determined:
-
ML (Minimum Torque): Indicates the viscosity of the unvulcanized compound.
-
MH (Maximum Torque): Indicates the stiffness or modulus of the fully vulcanized compound.
-
ts2 (Scorch Time): Time to a 2 dNm rise in torque from ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): Time to reach 90% of the maximum torque, indicating the time for optimal vulcanization.
-
2.3. Measurement of Mechanical Properties
The mechanical properties of the vulcanized rubber are tested according to standard methods.
Equipment:
-
Tensile testing machine
Procedure:
-
Cure sheets of the rubber compounds in a compression molding press at the determined t90 and temperature.
-
Die-cut dumbbell-shaped specimens from the cured sheets.
-
Condition the specimens for 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Measure the tensile strength, elongation at break, and modulus at 300% elongation using a tensile testing machine according to ASTM D412.
3. Data Presentation
The following tables summarize the typical effects of zinc oxide on the vulcanization characteristics and mechanical properties of a natural rubber compound.
Table 1: Vulcanization Characteristics at 160°C
| Parameter | Compound without ZnO | Compound with ZnO (5 phr) |
| ML (dNm) | 1.5 | 1.8 |
| MH (dNm) | 10.2 | 25.5 |
| ts2 (min) | 8.5 | 2.1 |
| t90 (min) | 25.0 | 8.3 |
Table 2: Mechanical Properties of Vulcanizates
| Property | Compound without ZnO | Compound with ZnO (5 phr) |
| Tensile Strength (MPa) | 12 | 25 |
| Elongation at Break (%) | 600 | 550 |
| Modulus at 300% (MPa) | 2.5 | 10.5 |
4. Visualizations
4.1. Logical Workflow for Evaluating ZnO Hydrate Function
Caption: Experimental workflow for evaluating the effect of this compound.
4.2. Simplified Mechanism of ZnO-Activated Vulcanization
Caption: Simplified reaction pathway of zinc oxide-activated sulfur vulcanization.
This compound is a critical component in the rubber vulcanization process, acting as an activator that significantly enhances the efficiency of sulfur cross-linking. Its presence leads to a reduction in cure time and an improvement in the mechanical properties of the vulcanized rubber, such as tensile strength and modulus. The provided protocols offer a standardized approach to evaluating the function of this compound in rubber compounds, ensuring reproducible and comparable results for research and development purposes.
Troubleshooting & Optimization
Technical Support Center: Control of Zinc Oxide Hydrate Crystal Morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the morphology of zinc oxide hydrate crystals during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound crystals.
Issue 1: Difficulty in obtaining desired crystal morphology (e.g., nanorods, nanoflowers, etc.).
-
Question: My synthesis is yielding irregular particles instead of the desired nanorods. What parameters should I adjust?
-
Answer: The morphology of this compound crystals is highly sensitive to several experimental parameters. To obtain nanorods, consider the following adjustments:
-
Precursor Selection: The choice of zinc precursor significantly influences the final morphology. For instance, using zinc nitrate often favors the growth of rod-like structures compared to zinc chloride, which may lead to agglomerated ellipsoidal rods.[1]
-
pH Control: The pH of the reaction solution plays a crucial role. For hydrothermal synthesis, well-formed hexagonal pellets can be obtained at a pH of 8.0-8.5.[2] Strongly basic conditions (pH 11.0 and 13.5) tend to impede the formation of larger superstructures, resulting in smaller, elongated particles.[2]
-
Temperature Optimization: In hydrothermal synthesis, lower temperatures (around 100°C) can promote the slow crystallization required for larger, conventional hexagonal rods.[2]
-
Additives/Capping Agents: The use of additives can direct crystal growth. For example, citrate ions can slow down the crystal growth along the <001> orientation, allowing for control over the aspect ratio of ZnO nanorods.[3]
-
Issue 2: Wide particle size distribution and agglomeration.
-
Question: My synthesized this compound crystals are heavily agglomerated and have a very broad size distribution. How can I improve the monodispersity?
-
Answer: Agglomeration and a wide size distribution are common challenges. Here are some strategies to mitigate these issues:
-
Control of Reaction Kinetics: Rapid precipitation can lead to uncontrolled growth and agglomeration. A slower, more controlled addition of the precipitating agent can promote more uniform nucleation and growth.
-
Use of Capping Agents/Dispersants: Capping agents and surfactants can prevent particle aggregation.[4] For instance, the addition of an optimal amount of hydroxypropyl cellulose (HPC) can act as a dispersant to reduce ZnO particle agglomeration in hydrothermal synthesis.[5]
-
Solvent System: The choice of solvent can impact particle dispersion. For example, in the sol-gel method, using ethanol as a solvent can help in producing nanoparticles with a narrow size distribution.[6]
-
Post-synthesis Treatment: Sonication can be employed to break up soft agglomerates after synthesis.
-
Issue 3: Low crystallinity of the synthesized product.
-
Question: The XRD analysis of my this compound shows broad peaks, indicating low crystallinity. How can I improve the crystal quality?
-
Answer: Low crystallinity can be a result of rapid formation or insufficient energy for crystal lattice arrangement. To enhance crystallinity:
-
Increase Reaction Time/Temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature (within the optimal range for the desired morphology) can provide more time and energy for the atoms to arrange into a well-defined crystal lattice.[7]
-
Post-synthesis Annealing: Calcination of the precursor at an appropriate temperature can lead to the formation of highly crystalline ZnO.[8] However, be aware that high temperatures will dehydrate the this compound to form zinc oxide.
-
pH of the Medium: The pH of the synthesis solution can influence the crystallinity of the resulting particles. An increase in the pH of the solution can lead to an increase in the crystallinity and size of the particles.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the effect of different zinc precursors on the final morphology of this compound crystals?
A1: The choice of zinc precursor has a significant impact on the resulting crystal morphology. For example, in hydrothermal synthesis, using zinc chloride as a precursor can lead to agglomerated ellipsoidal rod-like morphologies, while zinc nitrate hexahydrate can produce flower-like structures under similar conditions.[9] Sol-gel synthesis using zinc acetate tends to yield rod-like morphologies, whereas zinc nitrate may result in more irregular polycrystalline structures.[1][10]
Q2: How does the concentration of additives, like citrate, affect the crystal shape and size?
A2: Additives, also known as crystal habit modifiers, can selectively adsorb to specific crystal faces, thereby inhibiting or promoting growth in certain directions. With an increasing concentration of citrate in the reaction solution, the aspect ratio (length to width) of hexagonal prismatic ZnO crystals decreases, leading to the formation of flatter, disk-like structures.[11] At very high citrate concentrations, the morphology can shift towards porous spherical aggregates or even plate-like zinc citrate.[11]
Q3: What is the role of pH in controlling the morphology of this compound?
A3: The pH of the synthesis solution is a critical parameter that influences both the nucleation and growth of this compound crystals. The pH determines the supersaturation of the solution and the species of zinc hydroxide complexes present, which in turn dictates the final morphology.[4] For instance, in hydrothermal synthesis, a pH range of 8.0-8.5 is optimal for forming well-defined hexagonal pellets, while higher pH values tend to produce smaller, elongated particles.[2]
Q4: Can temperature be used to control the crystal morphology?
A4: Yes, temperature is a key parameter for controlling crystal morphology, particularly in methods like hydrothermal synthesis. Temperature affects the kinetics of nucleation and crystal growth.[12] For example, in a hydrothermal process using citric acid as a capping agent, increasing the temperature from 100°C to 160°C can transform the morphology from hexagonal rods to flake-like roses.[2]
Q5: What are the common synthesis methods for preparing this compound crystals with controlled morphology?
A5: The most common methods include:
-
Hydrothermal Synthesis: This method involves crystallization from aqueous solutions under high temperature and pressure. It is well-suited for producing a variety of morphologies like nanorods and nanoflowers by tuning parameters such as temperature, pH, and additives.[2][13]
-
Sol-Gel Method: This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent gelation. It offers good control over particle size and morphology.[1][9]
-
Precipitation/Co-precipitation: This is a relatively simple and scalable method where a precipitating agent is added to a solution of a zinc salt to form an insoluble zinc compound, which is then converted to this compound.[8][14]
Data Presentation
Table 1: Effect of Citrate Concentration on ZnO Crystal Morphology
| Citrate/Zn Ratio | Observed Morphology | Reference |
| 0 | Hexagonal prismatic crystals | [11] |
| Low Range | Flatter disks with increased roughness on the hexagonal face | [11] |
| Intermediate Range | Porous spherical aggregates | [11] |
| High Range | Solid spherical particles with low crystallinity, plate-like zinc citrate | [11] |
Table 2: Influence of Synthesis Parameters on ZnO Nanoparticle Characteristics (Sol-Gel Citrate Method)
| Anhydrous Citric Acid Concentration (M) | Crystallite Size (nm) |
| 0 | 129.3 |
| 0.025 | ~70 |
| 0.05 | 44.4 |
| 0.1 | ~50 |
| 0.15 | ~55 |
| 0.2 | ~60 |
| Data is estimated from graphical representation in the source.[15] |
Table 3: Effect of Precursor on ZnO Nanoparticle Properties (Sol-Gel Method)
| Precursor | Morphology | Mean Size (nm) | Crystallite Size (nm) |
| Zinc Nitrate | Polycrystalline irregular structures | 40 | 17.2 |
| Zinc Acetate | Rod-like morphology | 99 | 31.3 |
| Source:[1][10] |
Experimental Protocols
1. Hydrothermal Synthesis of this compound Nanorods
This protocol is adapted from methodologies described in the literature.[10][16]
-
Materials: Zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O], Sodium hydroxide (NaOH), Deionized water.
-
Procedure:
-
Prepare a 0.1 M aqueous solution of zinc acetate dihydrate by dissolving the appropriate amount in deionized water with stirring.
-
Prepare a 0.2 M aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring at room temperature. A milky white precipitate of zinc hydroxide will form.
-
Continue stirring the mixture for 2 hours.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 90-120°C for 12-24 hours. The specific temperature and time can be adjusted to control the aspect ratio of the nanorods.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60-80°C.
-
2. Sol-Gel Synthesis of this compound Nanoparticles
This protocol is a generalized procedure based on common sol-gel synthesis routes.[1][9]
-
Materials: Zinc acetate dihydrate, Ethanol, Deionized water, Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve zinc acetate dihydrate in a 1:1 mixture of ethanol and deionized water with vigorous stirring.
-
Prepare a solution of NaOH in ethanol.
-
Slowly add the NaOH solution to the zinc acetate solution under constant stirring. The pH of the final solution should be adjusted to be in the basic range (e.g., pH 10-12) to induce precipitation.
-
Continue stirring the solution at a controlled temperature (e.g., 60-80°C) for 2-4 hours to allow for the formation of a stable sol.
-
Age the sol for 24 hours at room temperature to promote the formation of a gel.
-
Wash the gel multiple times with deionized water and ethanol to remove impurities. This can be done via centrifugation and redispersion.
-
Dry the purified gel in an oven at a low temperature (e.g., 80-100°C) to obtain this compound nanoparticles.
-
3. Precipitation Method for this compound Nanoparticles
This protocol outlines a simple precipitation method.[14][17]
-
Materials: Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O], Sodium hydroxide (NaOH), Deionized water.
-
Procedure:
-
Prepare a 0.1 M aqueous solution of zinc nitrate hexahydrate.
-
Prepare a 0.2 M aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to the zinc nitrate solution under constant and vigorous stirring at room temperature. A white precipitate will form immediately.
-
After the complete addition of the NaOH solution, continue stirring for an additional 1-2 hours to ensure a complete reaction.
-
Allow the precipitate to settle.
-
Decant the supernatant and wash the precipitate several times with deionized water by repeated centrifugation and redispersion until the pH of the washing water is neutral.
-
Finally, wash the precipitate with ethanol to remove excess water.
-
Dry the product in an oven at 60-80°C to obtain this compound nanoparticles.
-
Visualizations
Caption: Hydrothermal synthesis workflow for this compound crystals.
Caption: Sol-gel synthesis workflow for this compound nanoparticles.
Caption: Key parameters influencing this compound crystal morphology.
References
- 1. Synthesis of Zinc Oxide Nanoparticles via Sol â Gel Route and Their Characterization [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Zinc oxide - Wikipedia [en.wikipedia.org]
- 6. allsciencejournal.com [allsciencejournal.com]
- 7. Zinc Oxide—From Synthesis to Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. ijfans.org [ijfans.org]
- 10. jnu.ac.bd [jnu.ac.bd]
- 11. Morphology control of ZnO with citrate: a time and concentration dependent mechanistic insight - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. naturalspublishing.com [naturalspublishing.com]
- 16. researchgate.net [researchgate.net]
- 17. ijcps.org [ijcps.org]
Technical Support Center: Synthesis of Stable Zinc Oxide Hydrate Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of zinc oxide hydrate nanoparticles during their experiments.
Troubleshooting Guides
Issue: Nanoparticles Aggregate Immediately After Synthesis
Possible Cause 1: Suboptimal pH
The pH of the reaction medium is a critical factor influencing the surface charge of zinc oxide nanoparticles and, consequently, their stability.[1] Agglomeration often occurs when the pH is close to the isoelectric point of zinc oxide, where the surface charge is minimal, leading to reduced electrostatic repulsion between particles.
Solution:
-
Adjust pH: Maintain the pH of the synthesis medium in the alkaline range (pH 9-11) to ensure a high surface charge and promote electrostatic stabilization.[2] The synthesis of ZnO nanoparticles with an alkaline pH tends to produce pure nanoparticles; however, high-purity nanoparticles have a tendency to bind to each other and agglomerate.
-
Verification: Use a calibrated pH meter to monitor and adjust the pH of the reaction mixture throughout the synthesis process.
Possible Cause 2: Inadequate or Incorrect Stabilizer/Capping Agent
Stabilizers or capping agents are crucial for preventing agglomeration by providing steric or electrostatic hindrance. The absence, insufficient concentration, or inappropriate choice of a stabilizer can lead to immediate particle aggregation.
Solution:
-
Select an appropriate stabilizer: Common stabilizers for zinc oxide nanoparticles include polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), oleic acid, and citric acid.[3] The choice of stabilizer can influence the final particle size and surface properties.
-
Optimize stabilizer concentration: The concentration of the capping agent can affect the particle size.[4] An optimal concentration ensures complete surface coverage without inducing secondary effects. It has been observed that with an increase in capping agent concentration, the particle size gets reduced.[4]
-
Method of addition: Introduce the stabilizer into the precursor solution before initiating the nanoparticle formation to ensure its presence at the nucleation and growth stages.
Possible Cause 3: High Ionic Strength of the Medium
High concentrations of salts in the reaction medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to agglomeration.
Solution:
-
Use deionized water: Always use high-purity deionized water for preparing precursor solutions and for washing the nanoparticles.
-
Minimize salt concentration: If salts are necessary for the reaction, use the minimum effective concentration.
-
Washing: Thoroughly wash the synthesized nanoparticles to remove excess ions. Centrifugation and redispersion in deionized water or a suitable solvent is a common method.
Issue: Nanoparticles Are Initially Small but Aggregate Over Time During Storage
Possible Cause 1: Inadequate Surface Passivation
The surface of freshly synthesized nanoparticles is highly reactive. Over time, interactions between particles can lead to gradual agglomeration.
Solution:
-
Surface Modification: Post-synthesis surface modification can enhance long-term stability. Coating the nanoparticles with a silica shell is a highly effective method to prevent aggregation and improve dispersibility.[5][6]
-
Capping Agent Exchange: In some cases, exchanging the initial capping agent with one that provides better long-term stability can be beneficial.
Possible Cause 2: Improper Storage Conditions
The storage medium and conditions can significantly impact the long-term stability of the nanoparticle dispersion.
Solution:
-
Solvent Selection: Store nanoparticles in a solvent that promotes good dispersion. For zinc oxide, ethanol or isopropanol are often suitable.
-
pH of Storage Medium: Ensure the pH of the storage medium is in a range that maintains a high surface charge on the nanoparticles (typically alkaline).
-
Temperature: Store nanoparticle dispersions at a cool and stable temperature to minimize kinetic processes that can lead to aggregation.
-
Avoid Freeze-Thaw Cycles: Freezing and thawing can induce aggregation and should be avoided unless the formulation is specifically designed for it.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for zinc oxide nanoparticle agglomeration?
The most common reason for agglomeration is an inappropriate pH of the synthesis medium. The stability of zinc oxide nanoparticles is highly dependent on their surface charge, which is directly influenced by the pH. Near the isoelectric point, the particles have a near-neutral surface charge, leading to a lack of electrostatic repulsion and subsequent aggregation. Maintaining a sufficiently high or low pH away from the isoelectric point is crucial for stability.
Q2: How do I choose the right stabilizer for my synthesis?
The choice of stabilizer depends on the synthesis method and the desired final properties of the nanoparticles.
-
For steric stabilization: Polymers like PVP and PEG are excellent choices. They adsorb to the nanoparticle surface and create a physical barrier that prevents particles from coming into close contact.
-
For electrostatic stabilization: Small molecules like citric acid can adsorb to the surface and impart a negative charge, enhancing electrostatic repulsion.
-
For applications requiring biocompatibility: Natural polymers or "green" capping agents extracted from plants can be used.[7]
It is often necessary to experimentally screen different stabilizers and their concentrations to find the optimal conditions for a specific application.
Q3: Can the synthesis method itself influence agglomeration?
Yes, the synthesis method plays a significant role in determining the final particle size and stability.
-
Sol-gel method: This method offers good control over particle size and morphology, often resulting in less agglomerated nanoparticles.[8][9]
-
Precipitation method: While simple and scalable, this method can sometimes lead to broader particle size distributions and a higher tendency for agglomeration if not carefully controlled.[10]
-
Hydrothermal/Solvothermal methods: These methods, carried out in a closed system at elevated temperature and pressure, can yield highly crystalline and stable nanoparticles.
Q4: How can I effectively wash my nanoparticles to remove impurities without causing aggregation?
Proper washing is essential to remove residual reactants and byproducts that can destabilize the nanoparticles.
-
Centrifugation and Redispersion: This is the most common method. Centrifuge the nanoparticle suspension to form a pellet, discard the supernatant, and redisperse the pellet in a fresh solvent (e.g., deionized water or ethanol). Repeat this process several times.
-
Sonication: Use a probe or bath sonicator to aid in the redispersion of the nanoparticle pellet after each washing step. Be mindful not to use excessive sonication power, as it can sometimes induce aggregation.
-
Dialysis: For removing small molecule impurities from a stable colloidal suspension, dialysis against a pure solvent can be a gentle and effective method.
Q5: Is surface modification with silica always the best solution for long-term stability?
Coating zinc oxide nanoparticles with a silica shell is a very effective strategy for enhancing long-term stability in various media.[6] The silica layer provides a robust physical barrier, prevents the dissolution of the zinc oxide core, and can be further functionalized. However, the suitability of a silica coating depends on the intended application. The coating may alter the surface properties and reactivity of the nanoparticles, which could be undesirable in certain catalytic or biological applications. The thickness of the silica shell can be controlled by adjusting the concentration of the silica precursor, such as tetraethyl orthosilicate (TEOS).[11]
Data Presentation
Table 1: Comparison of Synthesis Methods for Stable Zinc Oxide Nanoparticles
| Synthesis Method | Typical Particle Size Range | Advantages | Disadvantages | Reference |
| Sol-Gel | 15 - 50 nm | Good control over particle size and morphology, high purity. | Can be a slower process, may require careful control of hydrolysis and condensation rates. | [8][9] |
| Precipitation | 20 - 100 nm | Simple, rapid, and scalable. | Can lead to a broader size distribution and higher agglomeration if not optimized. | [10] |
| Hydrothermal | 20 - 80 nm | High crystallinity, good control over morphology. | Requires specialized high-pressure equipment. | [12] |
| Green Synthesis | 20 - 60 nm | Eco-friendly, uses natural capping agents. | Reproducibility can be a challenge due to variability in natural extracts. | [7] |
Table 2: Effectiveness of Different Capping Agents on ZnO Nanoparticle Size
| Capping Agent | Synthesis Method | Resulting Particle Size | Observations | Reference |
| Polyvinylpyrrolidone (PVP) | Co-precipitation | ~30 nm | Effective in preventing agglomeration and controlling particle growth. | [13] |
| Soluble Starch | Precipitation | 3 - 5 nm | Resulted in smaller particle sizes compared to other tested capping agents. | [14] |
| Oleic Acid (OA) | Microwave-assisted polyol | 10 - 20 nm | Produced negatively charged, hydrophobic nanoparticles. | [13] |
| Ethylene Glycol (ETG) | Sonochemical | 17 - 22 nm | Demonstrated high photodegradation efficiency. | [3] |
| Pectin | Chemical and Green Method | Not specified | Showed higher antibacterial activity compared to uncapped ZnO NPs. |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Stable ZnO Nanoparticles
This protocol describes a general procedure for synthesizing stable zinc oxide nanoparticles using the sol-gel method.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Prepare Precursor Solution: Dissolve a specific amount of zinc acetate dihydrate in ethanol with vigorous stirring to create a 0.1 M solution.
-
Prepare Alkaline Solution: Separately, prepare a 0.2 M solution of sodium hydroxide in ethanol.
-
Hydrolysis: Slowly add the NaOH solution dropwise to the zinc acetate solution under constant and vigorous stirring. A white precipitate of zinc hydroxide will form.
-
Aging: Allow the resulting gel to age for a specified period (e.g., 2 hours) at room temperature to ensure complete reaction.
-
Washing: Centrifuge the mixture to separate the precipitate. Discard the supernatant and wash the precipitate several times with ethanol to remove unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain zinc hydroxide powder.
-
Calcination: Calcine the dried powder at a higher temperature (e.g., 400-500 °C) to convert the zinc hydroxide to zinc oxide nanoparticles. The calcination temperature and duration will influence the final particle size and crystallinity.
Protocol 2: Silica Coating of ZnO Nanoparticles
This protocol provides a method for coating synthesized zinc oxide nanoparticles with a protective silica shell.
Materials:
-
Synthesized ZnO nanoparticles
-
Ethanol
-
Isopropanol
-
Ammonia solution (28% in water)
-
Tetraethyl orthosilicate (TEOS)
Procedure:
-
Disperse ZnO Nanoparticles: Disperse a known amount of ZnO nanoparticles in a mixture of ethanol and isopropanol (e.g., 2:1 v/v) through sonication to obtain a uniform suspension.
-
Add Catalyst: Add a specific volume of ammonia solution to the nanoparticle suspension while stirring. The ammonia acts as a catalyst for the hydrolysis of TEOS.
-
Add Silica Precursor: Slowly add a calculated amount of TEOS dropwise to the suspension under continuous stirring. The amount of TEOS will determine the thickness of the silica shell.
-
Reaction: Allow the reaction to proceed for several hours (e.g., 8-12 hours) at room temperature with continuous stirring to ensure the complete hydrolysis and condensation of TEOS on the surface of the ZnO nanoparticles.
-
Washing: Collect the silica-coated ZnO nanoparticles by centrifugation. Wash the particles several times with ethanol to remove any unreacted TEOS and ammonia.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60 °C).
Mandatory Visualization
Caption: Experimental workflow for synthesizing and stabilizing zinc oxide nanoparticles.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Photocatalytic Performance of Sonochemically Synthesized ZnO with Different Capping Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijspr.com [ijspr.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. OAM-RC :: Articles [oam-rc.inoe.ro]
- 9. Synthesis, characterization, and photocatalytic activities of green sol-gel ZnO nanoparticles using Abelmoschus esculentus and Salvia officinalis: A comparative study versus co-precipitation-synthesized nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. arxiv.org [arxiv.org]
- 14. researchgate.net [researchgate.net]
Strategies for improving the stability of zinc oxide hydrate suspensions.
Welcome to the technical support center for zinc oxide (ZnO) hydrate suspensions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in zinc oxide hydrate suspensions?
A1: Instability in this compound suspensions primarily stems from agglomeration, flocculation, and sedimentation of the ZnO particles.[1] These phenomena are driven by attractive van der Waals forces between the particles. The tendency to agglomerate is especially high for nanoparticles due to their large surface area.[1] Key factors influencing this instability include pH, ionic strength of the medium, and the absence of appropriate stabilizing agents.
Q2: What is the isoelectric point (IEP) of zinc oxide, and why is it important for suspension stability?
A2: The isoelectric point (IEP) is the pH at which the surface of the ZnO particles has a net neutral charge. For zinc oxide, the IEP is approximately 8.7.[2] At this pH, the electrostatic repulsion between particles is minimal, leading to rapid aggregation and the lowest suspension stability.[2][3] Therefore, to maintain a stable suspension, it is crucial to operate at a pH significantly above or below the IEP.
Q3: How do stabilizers like surfactants and polymers work to improve suspension stability?
A3: Stabilizers adsorb onto the surface of the ZnO particles and prevent agglomeration through two main mechanisms:
-
Electrostatic Stabilization: Ionic surfactants and polyelectrolytes provide the particles with a surface charge. This creates electrostatic repulsion between the particles, preventing them from coming close enough to aggregate. A zeta potential value above ±30 mV is generally indicative of good electrostatic stabilization.[3]
-
Steric Stabilization: Polymers with long chains can adsorb to the particle surface. These chains extend into the solvent, creating a physical barrier that prevents particles from approaching each other.[3]
Q4: Can the type of solvent affect the stability of the suspension?
A4: Yes, the choice of solvent or dispersion medium is critical. Water and ethylene glycol are common dispersants for ZnO.[3] The stability can be significantly influenced by the medium's properties, such as polarity and its ability to dissolve stabilizers. For instance, in aqueous systems, the pH and ionic strength are dominant factors.[2][4][5]
Troubleshooting Guide
Issue 1: Rapid Sedimentation or Aggregation of Particles
Q: My this compound suspension is showing rapid sedimentation and visible particle aggregation. What are the likely causes and how can I resolve this?
A: Rapid sedimentation is a clear sign of suspension instability, likely caused by particle agglomeration. Here are the steps to troubleshoot this issue:
-
Check the pH of your suspension: The pH might be too close to the isoelectric point (IEP) of ZnO (around pH 8.7), where particles have minimal electrostatic repulsion.[2]
-
Solution: Adjust the pH to be either below 7 or above 10. In alkaline conditions (pH > 10), the particles will have a strong negative surface charge, leading to increased repulsion and stability. In acidic conditions (pH < 7), ZnO particles can dissolve, which might be undesirable depending on the application.[2]
-
-
Inadequate Dispersant/Stabilizer Concentration: The concentration of your surfactant or polymer may be insufficient to cover the surface of the ZnO particles effectively.
-
Improper Dispersant Selection: The chosen stabilizer may not be effective for your system.
-
Solution: Select a different type of stabilizer. Anionic surfactants like Sodium Dodecyl Sulfate (SDS) have been shown to be very effective at stabilizing ZnO nanoparticles by providing strong electrostatic repulsion.[7][8][9] For applications where ionic species are a concern, non-ionic polymers that provide steric hindrance, such as Polyvinylpyrrolidone (PVP), can be used.[3]
-
Issue 2: High Viscosity or Gelation of the Suspension
Q: My suspension has become too viscous or has formed a gel, making it difficult to handle. What could be the cause?
A: An unexpected increase in viscosity or gelation can be due to interactions between the components of your suspension.
-
Excessive Polymer Concentration: High concentrations of polymeric stabilizers, especially high molecular weight polymers like carbomers or sodium polyacrylate, can significantly increase the viscosity of the continuous phase.[1]
-
Solution: Reduce the concentration of the polymeric viscosifier. Conduct a concentration-dependent study to find the balance between stability and desired viscosity.
-
-
pH Effects on Polymeric Stabilizers: The viscosity of many polymeric stabilizers (e.g., carbomers, polyacrylates) is highly pH-dependent.[1] For instance, neutralized aqueous carbomer gels are most viscous in the pH range of 6-11.[1]
-
Solution: Measure and adjust the pH of your suspension. If the pH is in the high-viscosity range for your polymer, you may need to adjust it or choose a polymer that is less sensitive to pH in your desired operating range.
-
Issue 3: Inconsistent Results Between Batches
Q: I am observing significant variability in stability and particle size between different batches of my suspension, even though I follow the same protocol. Why is this happening?
A: Batch-to-batch inconsistency often points to subtle variations in the preparation process or raw materials.
-
Incomplete Dispersion: The initial dispersion of the ZnO powder may not be consistent.
-
Order of Addition of Components: The sequence in which you add the ZnO powder, water, and stabilizers can affect the final dispersion.
-
Solution: Establish and strictly follow a fixed order of addition. Often, it is best to first disperse the stabilizer in the solvent and then gradually add the ZnO powder while mixing.
-
-
Aging and Environmental Factors: The properties of the suspension can change over time due to aging or exposure to different environmental conditions like temperature.
-
Solution: Characterize the suspension's stability over time after preparation. Store all batches under identical, controlled conditions (e.g., constant temperature).
-
Data Presentation
Table 1: Effect of Different Surfactants on ZnO Nanoparticle Suspension Stability
| Surfactant Type | Example Surfactant | Stabilization Mechanism | Typical Zeta Potential | Observations |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Electrostatic Repulsion | Highly Negative (e.g., < -30 mV) | Generally provides excellent stability in aqueous media.[3][7] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Electrostatic Repulsion | Positive (e.g., > +30 mV) | Effective, but compatibility with other components should be checked.[3] |
| Non-ionic | Polyvinylpyrrolidone (PVP) | Steric Hindrance | Near Neutral | Provides stability by preventing particles from getting close.[3] |
| Polymeric | Sodium Polyacrylate (PAA) | Electrosteric | Negative | Acts as both a dispersant and a viscosifier, increasing stability.[1] |
Table 2: Influence of pH on ZnO Suspension Stability
| pH Range | Particle Surface Charge | Stability | Key Considerations |
| < 7 (Acidic) | Positive | Can be stable | ZnO dissolution increases, releasing Zn²⁺ ions into the solution.[2] |
| 7 - 8.5 | Weakly Negative | Low | Approaching the isoelectric point, leading to aggregation. |
| ~8.7 (IEP) | Neutral | Very Low / Unstable | Minimal electrostatic repulsion, maximum aggregation rate.[2] |
| > 10 (Alkaline) | Strongly Negative | High | Strong electrostatic repulsion between particles leads to a stable suspension.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Suspension
Objective: To prepare a stable aqueous suspension of ZnO nanoparticles using a surfactant.
Materials:
-
Zinc Oxide (ZnO) nanoparticles
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ultrasonic bath or probe sonicator
Methodology:
-
Prepare the Surfactant Solution:
-
Calculate the required amount of SDS for a desired concentration (e.g., 0.1 wt%).
-
Dissolve the SDS in a measured volume of deionized water in a beaker with gentle magnetic stirring until fully dissolved.
-
-
Initial Dispersion of ZnO:
-
Weigh the desired amount of ZnO powder (e.g., for a 5 wt% suspension).
-
While stirring the SDS solution, slowly add the ZnO powder to prevent clumping.
-
-
High-Energy Dispersion:
-
Place the beaker containing the suspension in an ultrasonic bath for 30 minutes. Alternatively, use a probe sonicator for 5-10 minutes (use in pulse mode to avoid overheating). This step is crucial for breaking down primary agglomerates.[7]
-
-
pH Adjustment (Optional):
-
Measure the pH of the suspension.
-
If necessary, adjust the pH using a dilute solution of NaOH or HCl to move it away from the isoelectric point (~8.7). A target pH of 10 often ensures good stability.[2]
-
-
Final Homogenization:
-
Stir the suspension magnetically for an additional 15 minutes to ensure homogeneity.
-
Protocol 2: Characterization of Suspension Stability
Objective: To assess the stability of the prepared ZnO suspension using zeta potential and particle size measurements.
Materials:
-
Prepared ZnO suspension
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Cuvettes for DLS and zeta potential measurements
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the ZnO suspension with deionized water to a concentration suitable for the DLS instrument (typically in the ppm range). Ensure the diluent has the same pH as the suspension if pH effects are being studied.
-
-
Particle Size Measurement (DLS):
-
Rinse the DLS cuvette with the diluted sample before filling it.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25 °C).
-
Perform at least three consecutive measurements to ensure the result is reproducible. The key outputs will be the Z-average diameter and the Polydispersity Index (PDI). A low PDI (< 0.3) indicates a monodisperse and stable suspension.
-
-
Zeta Potential Measurement:
-
Prepare a sample in the same way as for the DLS measurement.
-
Use the specific folded capillary cell for zeta potential measurement.
-
Rinse the cell with the sample before filling, ensuring no air bubbles are trapped.
-
Place the cell in the instrument and perform the measurement.
-
A zeta potential value with a magnitude greater than 30 mV (i.e., > +30 mV or < -30 mV) is indicative of a stable suspension.[3]
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of a ZnO hydrate suspension.
Caption: Troubleshooting flowchart for addressing instability in ZnO hydrate suspensions.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Roles of pH, cation valence, and ionic strength in the stability and aggregation behavior of zinc oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Influence of pH and media composition on suspension stability of silver, zinc oxide, and titanium dioxide nanoparticles and immobilization of Daphnia magna under guideline testing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of surfactants on the stability of nano-zinc oxide dispersions | Semantic Scholar [semanticscholar.org]
- 9. app.scientifiq.ai [app.scientifiq.ai]
- 10. researchgate.net [researchgate.net]
The effect of pH adjustments on the precipitation of zinc oxide hydrate.
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of zinc oxide (ZnO) and its hydrated forms via pH-controlled precipitation.
Frequently Asked Questions (FAQs)
???+ question "What is the fundamental role of pH in the synthesis of zinc oxide nanoparticles?"
???+ question "How does the pH level affect the crystallite and particle size of the resulting ZnO?"
???+ question "What is the typical pH range for achieving successful precipitation of zinc oxide hydrate?"
???+ question "What are the consequences of a pH that is too low (acidic) during the synthesis?"
???+ question "What are the consequences of a pH that is too high (alkaline) during the synthesis?"
???+ question "What are some common precursors and precipitating agents used in this process?"
Troubleshooting Guide
Here are some common issues encountered during the precipitation of this compound and their potential solutions.
Problem: No precipitate is forming, or the solution remains clear after adding the precipitating agent.
-
Possible Cause 1: Incorrect pH Level
-
Explanation: The pH of the solution may be too low (acidic) for precipitation to occur. Zinc oxide is soluble in acidic conditions.[1]
-
Solution: Carefully monitor the pH of the solution using a calibrated pH meter. Continue to add the precipitating agent (e.g., sodium hydroxide) dropwise until the pH reaches the desired range for precipitation (typically pH 7-12).[2][3]
-
-
Possible Cause 2: Insufficient Precursor Concentration
-
Explanation: The concentration of the zinc salt in the solution may be too low to form a supersaturated solution, which is necessary for nucleation and precipitation.
-
Solution: Ensure that the concentrations of the zinc precursor and precipitating agent are appropriate based on your established protocol. You may need to increase the concentration of the initial zinc salt solution.
-
Problem: The resulting particles are heavily agglomerated and not in the nano-size range.
-
Possible Cause 1: Suboptimal pH
-
Explanation: The pH can influence the surface charge of the particles, affecting their tendency to agglomerate. At certain pH values, the zeta potential of the particles may be low, leading to instability and aggregation.
-
Solution: Adjust the final pH of the solution. For example, in a sol-gel method, it was found that fine, less agglomerated powders were obtained when the pH was increased to 9.[4]
-
-
Possible Cause 2: Inefficient Stirring
-
Explanation: Inadequate mixing can lead to localized areas of high supersaturation, causing rapid, uncontrolled particle growth and agglomeration.
-
Solution: Use a magnetic stirrer at a constant and vigorous speed throughout the addition of the precipitating agent to ensure a homogeneous reaction environment.
-
-
Possible Cause 3: High Reaction Temperature
Problem: The final yield of zinc oxide is significantly lower than expected.
-
Possible Cause 1: Dissolution at Extreme pH
-
Explanation: As an amphoteric oxide, zinc oxide can dissolve in both highly acidic and highly alkaline conditions.[1] If the pH is pushed too high into the alkaline range, the precipitated zinc hydroxide can redissolve to form soluble zincates.
-
Solution: Avoid excessively high pH values. Maintain the pH within the optimal precipitation window (e.g., pH 9-11) and do not add a large excess of the precipitating agent.
-
-
Possible Cause 2: Loss of Material During Washing
-
Explanation: The fine particles of this compound can be lost during the washing and centrifugation steps if not performed carefully.
-
Solution: Use appropriate centrifugation speeds and durations to ensure complete pelleting of the nanoparticles. Carefully decant the supernatant without disturbing the pellet. Perform multiple gentle washing cycles with deionized water and ethanol to remove impurities.[7][8]
-
Problem: The final product contains impurities or is not the desired crystalline phase.
-
Possible Cause 1: Incomplete Conversion of Zinc Hydroxide
-
Explanation: The initial precipitate is typically zinc hydroxide (Zn(OH)₂), which needs to be converted to zinc oxide (ZnO) through a dehydration/condensation process, often aided by heating (calcination).[1][9]
-
Solution: After precipitation and washing, ensure the product is dried and calcined at a suitable temperature. Calcination temperatures can range from 350°C to 700°C, which helps in forming the crystalline ZnO wurtzite structure.[10][9]
-
-
Possible Cause 2: Presence of Byproduct Salts
-
Explanation: The reaction often produces soluble salt byproducts (e.g., sodium acetate from zinc acetate and sodium hydroxide).[11][9] If not adequately washed away, these can remain as impurities in the final product.
-
Solution: Thoroughly wash the precipitate multiple times with deionized water and ethanol to remove any residual ions and byproducts before drying and calcination.[7][8]
-
Data Summary
Effect of pH on ZnO Nanoparticle Size
The following table summarizes data from a study using a sol-gel centrifugation method, illustrating how the pH of the synthesis solution affects the resulting crystallite and particle sizes of ZnO.
| pH | Crystallite Size (nm) | Particle Size (nm) |
| 8 | 23.12 | 49.98 |
| 9 | 25.36 | 48.31 |
| 10 | 22.87 | 42.92 |
| 11 | 18.37 | 36.65 |
| Data adapted from a study on ZnO synthesis by sol-gel method.[4] |
Experimental Protocols & Visualizations
Standard Protocol for ZnO Nanoparticle Synthesis via Co-Precipitation
This protocol describes a general method for synthesizing ZnO nanoparticles using zinc nitrate and ammonium hydroxide.
1. Reagent Preparation:
-
Prepare a solution of zinc nitrate (e.g., 0.2 M) by dissolving the salt in deionized water.
-
Prepare a solution of ammonium hydroxide (e.g., 2.0 M) as the precipitating agent.
2. Precipitation Process:
-
Place the zinc nitrate solution in a beaker on a magnetic stirrer and stir at a constant rate.
-
Slowly add the ammonium hydroxide solution dropwise to the zinc nitrate solution.
-
Continuously monitor the pH of the mixture using a calibrated pH meter.
-
Continue adding the base until the pH of the final solution reaches the target value (e.g., pH 9). A white precipitate will form.[2]
3. Washing and Separation:
-
Separate the white precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove residual ions. A common practice is to wash until the pH of the wash water is neutral (pH 7).[2]
-
Perform a final wash with ethanol to aid in drying.
4. Drying and Calcination:
-
Dry the washed precipitate in an oven at a temperature around 100°C for several hours (e.g., 24 hours) to remove water and solvent.[2]
-
(Optional) To obtain a more crystalline ZnO structure, the dried powder can be calcined in a furnace at a higher temperature (e.g., 400-700°C).[10]
Experimental Workflow Diagram
Caption: Workflow for ZnO nanoparticle synthesis.
Chemical Pathway of ZnO Precipitation
Caption: Chemical pathway of ZnO formation.
References
- 1. Zinc oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Zinc Oxide—From Synthesis to Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Zinc Oxide Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
How precursor concentration influences zinc oxide hydrate particle size.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zinc oxide hydrate nanoparticles. The following sections detail the influence of precursor concentration on particle size and provide experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between precursor concentration and the final particle size of this compound?
A1: The relationship between precursor concentration and particle size is primarily governed by the principles of nucleation and growth. Generally, at higher precursor concentrations, the rate of nucleation (the formation of new crystal seeds) is faster than the rate of crystal growth. This leads to the formation of a larger number of smaller particles. Conversely, at lower precursor concentrations, the nucleation rate is slower, allowing existing nuclei to grow larger, resulting in bigger particles.
Q2: Does the type of zinc precursor (e.g., zinc acetate vs. zinc nitrate) affect the particle size?
A2: Yes, the type of zinc precursor can significantly influence the final particle size and morphology of the this compound nanoparticles.[1] Different precursors have varying reaction kinetics and form different intermediate complexes, which in turn affects the nucleation and growth rates. For instance, studies have shown that using zinc chloride as a precursor may lead to agglomerated ellipsoidal rod-like morphologies, while zinc nitrate can produce flower-like structures.[1]
Q3: What is the difference between zinc oxide and this compound in the context of nanoparticle synthesis?
A3: In many aqueous synthesis methods, this compound is an intermediate species that forms before being converted to zinc oxide (ZnO), often through a dehydration step like heating (calcination). The principles governing the particle size of the initial this compound precipitate are very similar to those for the final ZnO nanoparticles. Controlling the size of the hydrate precursor is a key step in controlling the size of the final ZnO product.
Q4: Besides precursor concentration, what other experimental parameters can I adjust to control particle size?
A4: Several other parameters can be tuned to control the particle size of this compound nanoparticles. These include:
-
Temperature: Higher reaction temperatures can increase the rate of both nucleation and growth. The overall effect on particle size will depend on which rate is more significantly affected.[2]
-
pH: The pH of the reaction medium affects the hydrolysis and condensation of the zinc precursors, which is crucial for the formation of this compound.
-
Reaction Time: Longer reaction times generally allow for more crystal growth, potentially leading to larger particles.
-
Stirring Rate: The stirring rate influences the homogeneity of the reaction mixture and the diffusion of precursors, which can affect nucleation and growth.
Troubleshooting Guide
Q1: I am getting particles that are much larger than I expected. How can I reduce the particle size?
A1: To reduce the particle size, you can try the following:
-
Increase the Precursor Concentration: A higher concentration of the zinc precursor will favor rapid nucleation, leading to the formation of more and smaller particles.
-
Lower the Reaction Temperature: Reducing the temperature can slow down the crystal growth rate more than the nucleation rate, resulting in smaller particles.
-
Use a Capping Agent: Introducing a capping agent or surfactant can adsorb to the surface of the growing nanoparticles, preventing further growth and agglomeration.
Q2: My particles are agglomerating. How can I obtain well-dispersed nanoparticles?
A2: Agglomeration is a common issue in nanoparticle synthesis. To prevent it:
-
Optimize the pH: The surface charge of the nanoparticles is pH-dependent. Adjusting the pH to a point where the particles have a high surface charge (either positive or negative) can lead to electrostatic repulsion, preventing agglomeration.
-
Use a Stabilizer or Capping Agent: As mentioned above, these molecules can physically prevent the particles from coming into close contact.
-
Control the Drying Process: Rapid or high-temperature drying can sometimes lead to agglomeration. Consider gentler drying methods like freeze-drying or drying at room temperature.[3]
Q3: The particle sizes from my synthesis are not consistent from batch to batch. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Precise Control of Parameters: Ensure that all experimental parameters, including precursor concentrations, temperature, pH, reaction time, and stirring speed, are precisely controlled and reproduced in each experiment.
-
Purity of Reagents: The purity of your precursors and solvents can affect the reaction. Use high-purity reagents to minimize variability.
-
Rate of Reagent Addition: The rate at which you add your reagents can influence the initial nucleation event. A controlled and consistent addition rate is important for reproducibility.
Data on Precursor Concentration and Particle Size
The following tables summarize data from various studies on the effect of precursor concentration on zinc oxide nanoparticle size.
Table 1: Effect of Zinc Nitrate Hexahydrate Concentration on ZnO Nanoparticle Size
| Precursor Concentration (g) | Average Crystallite Size (nm) |
| 0.05 | 43.82[2][4] |
| 0.10 | 37.25[2][4] |
| 0.50 | 26.53[2][4] |
| 1.00 | 24.53[2][4] |
| 5.00 | 63.02[2] |
Table 2: Effect of Zinc Chloride (ZnCl2) Concentration on ZnO Particle Size
| Precursor Concentration (M) | Morphology |
| 0.25 | Agglomerated ellipsoidal rod-like[1] |
| 0.50 | Agglomerated ellipsoidal rod-like[1] |
| 0.75 | Agglomerated ellipsoidal rod-like[1] |
| 1.00 | Agglomerated ellipsoidal rod-like[1] |
Table 3: Effect of Zinc Nitrate (Zn(NO3)2·6H2O) Concentration on ZnO Particle Size
| Precursor Concentration (M) | Morphology | Average Particle Size |
| 0.25 | Branch rod-like | - |
| 0.50 | Flower-like | 5 µm[1] |
| 0.75 | Flower-like | - |
| 1.00 | Flower-like | 12 µm[1] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Zinc Oxide Nanoparticles
This protocol is adapted from a method for synthesizing ZnO nanoparticles where precursor concentration can be varied.[2]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
Procedure:
-
Prepare a stock solution of zinc acetate dihydrate (e.g., 0.1 M) by dissolving the required amount in methanol with stirring.
-
Prepare a separate stock solution of NaOH in methanol. The concentration of this solution can be varied (e.g., from 0.2 M to 0.5 M) to study its effect on particle size.
-
Slowly add the NaOH solution to the zinc acetate solution under continuous stirring. The final pH of the mixture should be between 8 and 11.
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a desired temperature (e.g., 100-200 °C) for a specific duration (e.g., 6-12 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).
Protocol 2: Sol-Gel Synthesis of Zinc Oxide Nanoparticles
This protocol outlines a general sol-gel method for ZnO nanoparticle synthesis.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ethanol
-
A base (e.g., sodium hydroxide or potassium hydroxide)
-
Deionized water
Procedure:
-
Dissolve zinc acetate dihydrate in ethanol to create a precursor solution of a specific concentration. Stir the solution at a slightly elevated temperature (e.g., 50-60 °C) until the salt is completely dissolved.
-
Prepare a solution of the base in ethanol.
-
Add the basic solution dropwise to the zinc acetate solution while stirring vigorously. A gel will start to form.
-
Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure a complete reaction.
-
The resulting gel is then aged for a period of time (e.g., 24 hours) at room temperature.
-
Wash the gel multiple times with deionized water and ethanol to remove impurities. This is typically done by repeated centrifugation and redispersion.
-
Dry the washed gel in an oven at a temperature below 100 °C to obtain a powder.
-
If desired, the powder can be calcined at a higher temperature (e.g., 300-500 °C) to obtain crystalline ZnO.
Visualizations
Caption: Influence of precursor concentration on particle size.
Caption: Typical experimental workflow for synthesis.
References
Post-synthesis treatments to enhance the properties of zinc oxide hydrate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with post-synthesis treatments of zinc oxide hydrate (often a precursor to zinc oxide nanoparticles).
Frequently Asked Questions (FAQs)
Q1: What are the most common post-synthesis treatments to enhance the properties of this compound?
A1: The most common post-synthesis treatments for tailoring the properties of this compound and its derivatives (like ZnO nanoparticles) include:
-
Thermal Annealing: To control crystallinity, particle size, and optical properties.[1][2][3]
-
Surface Functionalization: To modify the surface chemistry for improved dispersion, biocompatibility, or to impart specific functionalities like hydrophobicity.[4][5][6]
-
Doping: Introducing foreign elements to alter the electronic, optical, and magnetic properties.[7][8][9]
-
Irradiation: Using methods like neutron or UV irradiation to modify defect structures and enhance properties like photoluminescence.[8][10]
Q2: How does annealing temperature affect the properties of zinc oxide nanoparticles derived from this compound?
A2: Annealing temperature significantly influences the final properties of ZnO nanoparticles. Generally, as the annealing temperature increases, you can expect:
-
A decrease in lattice strain.[1]
-
An improvement in crystalline quality, leading to sharper XRD peaks.[11][12]
-
A shift in the optical band gap, which can either increase or decrease depending on the specific material and conditions.[2][3][11]
-
Changes in the photoluminescence spectra, often affecting the ratio of UV to visible (defect-related) emission.[13]
Q3: What is the purpose of surface functionalization for this compound in drug delivery applications?
A3: Surface functionalization is crucial for drug delivery applications. It aims to:
-
Improve Biocompatibility: Modifying the surface can reduce toxicity and improve interaction with biological systems.
-
Enhance Stability: Prevents aggregation of nanoparticles in physiological media.
-
Targeted Delivery: Attaching specific ligands or antibodies to the surface can direct the nanoparticles to specific cells or tissues.
-
Controlled Release: The surface coating can be designed to release the drug payload in response to specific stimuli (e.g., pH, enzymes).
Q4: Can I control the particle size of zinc oxide after the initial synthesis?
A4: While the primary particle size is largely determined by the synthesis conditions (precursor concentration, pH, temperature), post-synthesis treatments can offer some control.[14][15][16] For instance, controlled annealing can induce particle growth through coalescence.[1] Additionally, chemical etching can be used to reduce particle size, although this is less common.
Troubleshooting Guides
Problem 1: Low photoluminescence (PL) intensity in my ZnO nanoparticles.
-
Q: I've synthesized ZnO nanoparticles from a hydrate precursor, but the photoluminescence is very weak. What could be the cause and how can I improve it?
-
A: Weak photoluminescence can be due to a high density of non-radiative defects on the nanoparticle surface or within the crystal lattice.
-
Solution 1: Annealing. Perform post-synthesis annealing in air or oxygen. This can heal surface defects and improve crystallinity, which often enhances the UV excitonic emission.[13] Sintering at temperatures below 800°C has been shown to favor intense UV emission.[13]
-
Solution 2: Doping. Doping with certain rare-earth elements (e.g., Gd, Sm, Ho) or other metals (e.g., Li) can introduce new luminescence centers or improve the host crystal quality, leading to enhanced PL.[8][10][13]
-
Solution 3: Surface Passivation. Capping the nanoparticles with a wider bandgap semiconductor shell (e.g., MgO) or organic ligands can passivate surface defects, reducing non-radiative recombination pathways.
-
-
Problem 2: My surface-functionalized ZnO nanoparticles are aggregating in solution.
-
Q: I tried to functionalize my ZnO nanoparticles with an organic molecule, but they are still aggregating. What went wrong?
-
A: Aggregation after surface functionalization can stem from several issues:
-
Incomplete Coverage: The functionalizing agent may not have completely coated the nanoparticle surface. Try increasing the concentration of the functionalizing agent or optimizing the reaction time and temperature.
-
Inappropriate Ligand: The chosen organic molecule might not be providing sufficient steric or electrostatic repulsion in your specific solvent. Consider a ligand with a longer chain length for better steric hindrance or one that imparts a higher surface charge.
-
pH Mismatch: The pH of the solution can affect both the surface charge of the ZnO and the protonation state of your ligand. Ensure the pH is adjusted to a value that promotes strong binding and repulsion. Colloidal stability can often be achieved by adjusting the pH away from the isoelectric point.[5]
-
Residual Reactants: Impurities from the synthesis or functionalization steps might be causing aggregation. Ensure thorough washing and purification of your nanoparticles.
-
-
Problem 3: Inconsistent band gap values after annealing.
-
Q: I'm getting inconsistent optical band gap values for my ZnO nanoparticles after annealing at the same temperature. Why is this happening?
-
A: Inconsistent band gap values can be a result of:
-
Non-uniform Heating: Ensure that the heating and cooling rates during annealing are well-controlled and reproducible.[7] Variations in these rates can affect the final crystal structure and defect concentration.
-
Atmosphere Control: The atmosphere during annealing (e.g., air, nitrogen, oxygen) plays a critical role. Inconsistent atmospheric conditions will lead to variations in oxygen vacancies and other defects that influence the band gap.
-
Precursor Inhomogeneity: If the initial this compound precursor is not homogeneous, this can lead to variations in the final annealed product. Ensure your starting material is of consistent quality.
-
Quantum Confinement Effects: If your nanoparticles are very small (typically <10 nm), slight variations in size can lead to significant changes in the band gap due to quantum confinement.
-
-
Experimental Protocols
Protocol 1: Thermal Annealing of this compound to Crystalline ZnO Nanoparticles
This protocol describes the conversion of a this compound precursor to crystalline ZnO nanoparticles with controlled properties via thermal annealing.
-
Preparation of Precursor: Place the dried this compound powder in a ceramic crucible.
-
Furnace Setup: Place the crucible in a programmable tube furnace.
-
Atmosphere Control: Purge the furnace with the desired gas (e.g., air, O₂, N₂) for 30 minutes to establish a stable atmosphere.
-
Heating Ramp: Program the furnace to ramp up to the target annealing temperature (e.g., 300°C to 900°C) at a controlled rate (e.g., 5°C/minute).[17]
-
Isothermal Treatment: Hold the sample at the target temperature for a specified duration (e.g., 1-4 hours).[17][18]
-
Cooling: Allow the furnace to cool down to room temperature naturally.
-
Sample Collection: Carefully remove the crucible and collect the resulting ZnO nanoparticle powder.
Protocol 2: Surface Functionalization with Stearic Acid
This protocol details the surface modification of ZnO nanoparticles to enhance their hydrophobicity and dispersibility in non-polar solvents.[4]
-
Dispersion: Disperse a known amount of ZnO nanoparticles in a suitable solvent like ethanol.
-
Functionalization Solution: In a separate container, dissolve stearic acid in the same solvent.
-
Reaction: Add the stearic acid solution to the ZnO nanoparticle dispersion under vigorous stirring.
-
Heating: Gently heat the mixture (e.g., to 60-70°C) and maintain stirring for several hours to facilitate the reaction between the carboxyl groups of stearic acid and the ZnO surface.
-
Washing: After the reaction, centrifuge the mixture to collect the functionalized nanoparticles. Wash the nanoparticles multiple times with the solvent (e.g., ethanol) to remove any unreacted stearic acid.
-
Drying: Dry the washed nanoparticles in an oven at a low temperature (e.g., 60°C) to obtain the final hydrophobic powder. A multi-method approach including TGA and NMR can be used to quantify the surface coating.[19]
Quantitative Data Summary
Table 1: Effect of Annealing Temperature on ZnO Nanoparticle Properties
| Annealing Temperature (°C) | Average Crystal Size (nm) | Optical Band Gap (eV) | Reference(s) |
| As-grown | 18.4 | 2.75 | [2] |
| 100 | - | 2.85 | [2] |
| 150 | - | 2.88 | [2] |
| 200 | 15.3 | 3.00 | [2] |
| 200 | - | 3.13 | [11] |
| 300 | - | 3.16 | [11] |
| 400 | - | 3.20 | [11] |
| 500 | - | 3.25 | [11] |
| 700 | 33 ± 20 | 3.36 | [3] |
| 800 | 38 ± 23 | 3.32 | [3] |
| 900 | 48 ± 33 | 3.27 | [3] |
Table 2: Influence of Synthesis/Treatment Parameters on Particle Size
| Method | Key Parameter | Resulting Particle Size (nm) | Reference(s) |
| Controlled Precipitation | Reaction Temperature (60-70°C) | 20 - 31 | [14] |
| Polyol Synthesis | Reaction Time (2h vs 3h) | Size decreases with longer time | [15] |
| Mechanochemical | Milling Time (2h vs 6h) | 25 nm -> 21.5 nm | [17] |
| Mechanochemical | Calcination Temp (400°C vs 800°C) | 18 nm -> 35 nm | [17] |
Visualizations
Caption: Workflow for thermal annealing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chalcogen.ro [chalcogen.ro]
- 3. chalcogen.ro [chalcogen.ro]
- 4. sciencegate.app [sciencegate.app]
- 5. Dispersion and surface functionalization of oxide nanoparticles for transparent photocatalytic and UV-protecting coatings and sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Zinc oxide - Wikipedia [en.wikipedia.org]
- 8. Enhancing Photoluminescence Spectra for Doped ZnO Using Neutron Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Annealing effects on the structural, electrical and optical properties of ZnO thin films prepared by thermal evaporation technique<!-- Annealing effects on the structural, electrical and optical properties of ZnO thin films --> - Journal of King Saud University - Science [jksus.org]
- 12. physics.ucf.edu [physics.ucf.edu]
- 13. Photoluminescence engineering in polycrystalline ZnO and ZnO-based compounds [aimspress.com]
- 14. scielo.br [scielo.br]
- 15. Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zinc Oxide—From Synthesis to Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. A Multi-Method Approach for Quantification of Surface Coatings on Commercial Zinc Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the large-scale production of zinc oxide hydrate.
Technical Support Center: Large-Scale Production of Zinc Oxide Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of this compound (often a precursor to zinc oxide, ZnO).
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Inconsistent Particle Size and Morphology
Q: My experiments are yielding this compound with a wide particle size distribution and inconsistent morphology. What are the likely causes and how can I achieve monodispersity?
A: Inconsistent particle size is a frequent challenge influenced by several critical reaction parameters.
Potential Causes:
-
Inhomogeneous pH: Localized pH variations in the reactor can lead to different nucleation and growth rates.
-
Poor Temperature Control: Fluctuations in temperature directly affect reaction kinetics and solubility, influencing particle formation.[1][2]
-
Inefficient Mixing: Inadequate agitation fails to evenly distribute precursors and heat, causing non-uniform precipitation.
-
Precursor Addition Rate: Adding the precipitating agent too quickly can cause rapid, uncontrolled nucleation, resulting in a broad size distribution.
Solutions:
-
Optimize pH Control: Use a calibrated pH probe and a dosing pump for the slow, controlled addition of the alkaline solution to maintain a constant pH throughout the reaction.[2][3]
-
Ensure Uniform Heating: Employ a jacketed reactor with a reliable temperature controller to maintain a stable and uniform temperature. Minor temperature variations can significantly affect particle morphology.[1]
-
Improve Agitation: Utilize an overhead stirrer with an appropriately designed impeller (e.g., Rushton turbine) to ensure vigorous and uniform mixing in the reactor.
-
Control Reagent Addition: Add the precipitating agent dropwise or at a slow, constant rate to the zinc salt solution to promote controlled crystal growth over spontaneous nucleation.
Issue 2: Product Contamination and Low Purity
Q: The final product shows significant levels of impurities, such as chlorides or other salts. How can these be minimized?
A: Impurities often originate from precursor materials or incomplete reactions and washing.[4]
Potential Causes:
-
Trapped Precursor Salts: By-product salts (e.g., sodium chloride if using NaOH and zinc chloride) can be trapped within the particle agglomerates.
-
Formation of Basic Zinc Salts: Using an insufficient amount of the precipitating agent can lead to the formation of insoluble basic zinc salts, like zinc hydroxychloride.[4]
-
Contaminated Starting Materials: The initial zinc source may contain impurities like iron, lead, or cadmium.[4]
Solutions:
-
Thorough Washing: Wash the precipitate multiple times with deionized water to remove soluble by-products. Centrifugation and resuspension can enhance washing efficiency.
-
Control Stoichiometry: Ensure the correct stoichiometric ratio of reactants. A slight excess of the precipitating agent can help ensure the complete conversion of the zinc salt.[4]
-
Purify Precursor Solutions: If the zinc source is impure, consider a purification step (e.g., pre-precipitation at a specific pH) before the main reaction.[4]
-
Post-Synthesis Treatment: A final rinse with a solvent like ethanol can help remove residual water and organic impurities.[5]
Issue 3: Particle Agglomeration During Drying
Q: My this compound nanoparticles are forming hard agglomerates after the drying process. How can I prevent this?
A: Agglomeration is primarily caused by strong capillary forces and van der Waals interactions as the solvent evaporates.
Potential Causes:
-
Conventional Oven Drying: Slow evaporation of water during conventional heating leads to the formation of strong liquid bridges between particles, which result in hard agglomerates upon complete drying.
-
High Surface Energy: Nanoparticles possess high surface energy, making them prone to agglomeration to minimize this energy.
Solutions:
-
Solvent Exchange: Before drying, wash the precipitate with a low-surface-tension organic solvent (like ethanol or isopropanol) to replace the water.
-
Advanced Drying Techniques:
-
Freeze-Drying (Lyophilization): Freezing the aqueous slurry and sublimating the ice under vacuum prevents the formation of liquid bridges.
-
Supercritical Drying: Using a supercritical fluid (e.g., CO2) to remove the solvent can produce highly dispersed, non-agglomerated powders.[6]
-
-
Surface Modification: Introduce capping agents or surfactants during synthesis to create a repulsive steric or electrostatic barrier between particles.[2]
Frequently Asked Questions (FAQs)
Q1: How does pH affect the synthesis of this compound? A1: The pH is one of the most critical factors. It determines the supersaturation of zinc hydroxide in the solution, which in turn governs the nucleation and growth kinetics. Higher pH levels generally lead to faster precipitation and can result in smaller particles, but may also increase the risk of forming zincate complexes (e.g., [Zn(OH)₄]²⁻) if the pH is too high, which are soluble and can reduce yield.[2][7] Precise pH control is essential for achieving a product with repeatable properties.[2]
Q2: What is the influence of temperature on particle size? A2: Temperature significantly impacts the reaction. Generally, higher temperatures increase the solubility of zinc salts and can promote crystal growth over nucleation, leading to larger, more crystalline particles. Conversely, lower temperatures (e.g., synthesis around 90°C) are often used to obtain nanostructures.[7]
Q3: Which zinc precursor is best for large-scale production? A3: The choice depends on factors like cost, purity, and desired by-products.
-
Zinc Sulfate (ZnSO₄): Often used in industrial processes due to its lower cost.
-
Zinc Chloride (ZnCl₂): Also common, but can lead to chloride contamination if not washed properly.[4][8]
-
Zinc Acetate (Zn(CH₃COO)₂): Frequently used in lab-scale and sol-gel methods as it produces less corrosive by-products.[3][9] For large-scale applications, zinc sulfate and zinc chloride are often preferred for economic reasons.[8]
Q4: What is the difference between the "Direct," "Indirect," and "Wet Chemical" processes? A4: These are different industrial methods for producing zinc oxide.
-
Indirect (French) Process: High-purity zinc metal is vaporized and then oxidized. This method produces high-quality ZnO.[8]
-
Direct (American) Process: Starts with zinc ores or residues, which are reduced with carbon to produce zinc vapor, which is then oxidized. The product is of lower purity than the French process.[8]
-
Wet Chemical Process: Involves precipitating zinc hydroxide or zinc carbonate from an aqueous solution of a zinc salt, followed by filtration, washing, and calcination (heating) to form zinc oxide.[7][8] This is the process most relevant to this compound production.
Data Presentation: Synthesis Parameter Effects
Table 1: Effect of Temperature and Calcination on ZnO Nanoparticle Size
| Synthesis Parameter | Temperature Range | Effect on Particle/Crystallite Size | Reference |
| Synthesis Temperature | 105 °C to 125 °C | Particle size increases from 18 nm to 41 nm. | [1] |
| Calcination Temperature | 400 °C to 800 °C | Crystallite size increases from 18 nm to 35 nm. | [2] |
| Hydrothermal Treatment | 50-70 °C increase | Can reduce experiment time fourfold. | [2] |
Experimental Protocols
Protocol 1: Controlled Precipitation of this compound Nanoparticles
This protocol describes a common lab-scale wet chemical method that can be adapted for larger scales.
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) Water
-
Ethanol (99.9%)
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Heating/cooling circulator
-
Calibrated pH meter
-
Dosing pump
-
Centrifuge
-
Vacuum oven or freeze-dryer
Procedure:
-
Precursor Preparation: Prepare a 0.5 M solution of zinc acetate by dissolving the appropriate amount in DI water within the reactor.
-
Reaction Setup: Heat the solution to 60°C while stirring at 400 RPM to ensure it is fully dissolved and thermally stable.[3]
-
Precipitation: Prepare a 1.0 M solution of NaOH. Slowly add the NaOH solution to the zinc acetate solution using the dosing pump until the pH of the mixture reaches and stabilizes at pH 10. A white precipitate of zinc hydroxide (the hydrate form) will form.
-
Aging: Maintain the reaction at 60°C with continuous stirring for 2 hours to allow the particles to age and the crystal structure to mature.[3]
-
Washing: Stop the heating and allow the precipitate to settle. Decant the supernatant. Resuspend the precipitate in DI water and centrifuge at 8000 RPM for 15 minutes. Repeat this washing step three times to remove by-products.[5]
-
Final Rinse: Perform a final wash with ethanol to aid in drying and prevent agglomeration.
-
Drying: Dry the resulting white paste in a vacuum oven at 80°C overnight or use a freeze-dryer to obtain a fine powder.[5]
-
(Optional) Calcination: To convert the this compound to crystalline zinc oxide (ZnO), the dried powder can be calcined in a muffle furnace at temperatures between 400°C and 600°C for 2-4 hours.[2]
Visualizations
Fig. 1: General workflow for the wet chemical synthesis of this compound.
Fig. 2: Troubleshooting flowchart for inconsistent particle size.
Fig. 3: Simplified reaction pathway for zinc hydroxide precipitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Zinc Oxide—From Synthesis to Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. US1863700A - Manufacture of hydrated zinc oxide - Google Patents [patents.google.com]
- 5. Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical and Surface Properties of Zinc Oxide Nanoparticles Dried by Conventional and Supercritical Ethanol Drying Techniques [gcris.iyte.edu.tr]
- 7. Zinc oxide - Wikipedia [en.wikipedia.org]
- 8. The Variety of Zinc Oxide Production Methods - Citra CakraLogam [citracakralogam.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Doping Strategies for Modifying the Electronic Properties of Zinc Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on doping zinc oxide (ZnO) to modify its electronic properties. The focus is on wet chemical methods, which often involve hydrated zinc precursors in the synthesis of doped ZnO nanoparticles and thin films.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of doping zinc oxide?
A1: The primary goal of doping zinc oxide is to intentionally introduce impurities into its crystal lattice to modify its electrical and optical properties. For electronic applications, this is often done to increase its electrical conductivity while maintaining high optical transparency. Doping can also be used to tune the band gap of ZnO.[1] For instance, n-type doping with elements like aluminum, gallium, or indium can make ZnO highly conductive, with resistivities as low as 10⁻⁴ Ω·cm, making it suitable for use as a transparent conducting oxide (TCO) in applications like solar cells and flat-panel displays.[1]
Q2: What are the common n-type and p-type dopants for ZnO?
A2:
-
n-type dopants: Controllable n-type doping is readily achieved by substituting zinc with Group III elements such as Aluminum (Al), Gallium (Ga), and Indium (In).[1] Another strategy is to substitute oxygen with Group VII elements like chlorine or iodine.[1]
-
p-type dopants: Achieving reliable and stable p-type doping in ZnO is a significant challenge.[2][3] This difficulty arises from the low solubility of p-type dopants and compensation effects from naturally occurring n-type defects.[1] Commonly investigated p-type dopants include Group I elements (Li, Na, K), Group V elements (N, P, As), and Group IB elements (Cu, Ag).[1][4] However, many of these tend to form deep acceptor levels, which do not produce significant p-type conduction at room temperature.[1]
Q3: Does the use of hydrated precursors (e.g., zinc acetate dihydrate) affect the final properties of doped ZnO?
A3: Yes, the choice of precursors, including their hydration state, is a critical parameter in the synthesis of doped ZnO and influences the final properties. Wet chemical methods like sol-gel and co-precipitation utilize hydrated salts such as zinc acetate dihydrate or zinc nitrate hexahydrate. The decomposition of these precursors and the subsequent formation of zinc hydroxide or related intermediate species play a crucial role in the incorporation of dopants into the ZnO crystal lattice. The synthesis conditions, including pH, temperature, and precursor concentration, directly impact the morphology, crystallinity, and dopant distribution in the final material.
Q4: What are the most common methods for synthesizing doped ZnO from hydrated precursors?
A4: The most common wet chemical methods for synthesizing doped ZnO include:
-
Co-precipitation: This method involves dissolving zinc and dopant precursor salts in a solvent and then inducing precipitation by adding a precipitating agent (e.g., a base like NaOH). This technique is cost-effective and allows for good control over particle size and composition.
-
Sol-gel method: This technique involves the hydrolysis and condensation of molecular precursors (e.g., zinc acetate and a dopant salt) in a solution to form a "sol" (a colloidal suspension) that then evolves into a "gel" (a solid network). The gel is then dried and calcined to obtain the final doped ZnO. The sol-gel method is valued for its ability to produce thin films and materials with high homogeneity.[5]
Troubleshooting Guides
Co-precipitation Method
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low dopant incorporation or inhomogeneous distribution | - pH of the solution is not optimal for co-precipitation of both zinc and dopant hydroxides.- Significant difference in the hydrolysis rates of the zinc and dopant precursors.- Aging time is insufficient for uniform dopant distribution. | - Carefully control the pH during precipitation to ensure both metal hydroxides precipitate simultaneously.- Consider using a complexing agent to better control the hydrolysis rates.- Increase the aging time of the precipitate in the mother liquor with continuous stirring. |
| Formation of secondary phases (e.g., dopant oxides) | - Dopant concentration exceeds the solubility limit in the ZnO lattice.- Inappropriate calcination temperature, leading to phase segregation. | - Reduce the nominal dopant concentration.- Optimize the calcination temperature and duration. Lower temperatures might prevent the formation of separate oxide phases.- Characterize the product using XRD to check for impurity peaks. |
| Poor crystallinity of the final ZnO powder | - Calcination temperature is too low or the duration is too short.- Presence of residual impurities from the precursors or solvent. | - Increase the calcination temperature or time. A typical range is 400-600°C.- Ensure thorough washing of the precipitate before calcination to remove any residual ions.- Use high-purity precursors and solvents. |
| Broad particle size distribution | - Inhomogeneous nucleation and growth during precipitation.- Agglomeration of nanoparticles during drying and calcination. | - Control the rate of addition of the precipitating agent to ensure a more uniform nucleation event.- Use a surfactant or capping agent to control particle growth and prevent agglomeration.- Consider freeze-drying instead of oven-drying to minimize agglomeration. |
Sol-Gel Method
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Cracking of thin films during drying or annealing | - High internal stress due to rapid solvent evaporation.- Film thickness is too high for a single coating step. | - Slow down the drying process by controlling the atmosphere (e.g., using a partially covered container).- Reduce the concentration of the precursor solution to deposit thinner layers per coating cycle.- Introduce a multi-step annealing process with gradual temperature ramps. |
| Low electrical conductivity of doped films | - Incomplete activation of dopants.- Presence of organic residues from the sol-gel precursors.- High density of grain boundaries acting as scattering centers. | - Optimize the annealing temperature and atmosphere. Annealing in a reducing atmosphere (e.g., forming gas) can sometimes improve conductivity for n-type ZnO.- Ensure complete combustion of organic components by annealing at a sufficiently high temperature (e.g., >400°C).- Use higher annealing temperatures to promote grain growth and reduce the density of grain boundaries. |
| Poor optical transparency of the films | - Surface roughness causing light scattering.- Formation of secondary phases or incomplete precursor decomposition. | - Ensure the substrate is scrupulously clean before spin-coating.- Filter the sol-gel solution before use to remove any particulates.- Optimize the annealing conditions to achieve a dense, uniform film. |
| Inconsistent film thickness | - Inconsistent spin-coating speed or time.- Viscosity of the sol-gel solution changes over time. | - Precisely control the spin-coating parameters for each deposition.- Monitor the aging of the sol-gel solution, as its viscosity can change, affecting film thickness. Prepare fresh solutions if necessary.[6] |
Quantitative Data on Electronic Properties of Doped ZnO
The following tables summarize the effect of different dopants on the electronic properties of ZnO. The values can vary significantly depending on the synthesis method and conditions.
Table 1: Influence of n-type Dopants on ZnO Electronic Properties
| Dopant | Dopant Concentration | Synthesis Method | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) | Reference |
| Aluminum (Al) | 2 at.% | Sol-Gel | ~6.0 x 10²⁰ | ~10 | ~1.0 x 10⁻³ | General literature values |
| Gallium (Ga) | 3 at.% | Sputtering | ~7.0 x 10²⁰ | ~30 | ~3.0 x 10⁻⁴ | General literature values |
| Indium (In) | 2 wt.% | Sol-Gel | - | - | Lowered resistance | [7] |
| General Range | - | Various | - | - | ~10⁻⁴ | [1] |
Table 2: Influence of p-type and other Dopants on ZnO Electronic Properties
| Dopant | Doping Concentration (M) | Synthesis Method | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) | Reference |
| Copper (Cu) | 0.1 - 0.5 | Chemical Bath Deposition | 1.318 x 10¹⁷ - 1.703 x 10¹⁷ | 0.60 - 2.45 | 78.57 - 15 | [8][9] |
| Sodium (Na) | 0.1 - 0.5 | Chemical Bath Deposition | 1.473 x 10¹⁶ - 7.620 x 10¹⁶ | 5.88 - 3.59 | 72.14 - 22.86 | [8][9] |
| Potassium (K) | 0.1 - 0.5 | Chemical Bath Deposition | 3.236 x 10¹⁶ - 5.033 x 10¹⁶ | 2.46 - 6.2 | 78.57 - 20 | [8][9] |
| Pure ZnO | 0.1 | Chemical Bath Deposition | 1.651 x 10¹⁷ | 0.525 | 72.14 | [8][9] |
Detailed Experimental Protocols
Protocol 1: Co-precipitation Synthesis of Aluminum-Doped ZnO (AZO) Nanoparticles
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M aqueous solution of zinc acetate dihydrate.
-
Prepare a separate 0.1 M aqueous solution of aluminum nitrate nonahydrate.
-
Mix the zinc acetate and aluminum nitrate solutions in a beaker to achieve the desired Al doping concentration (e.g., for 2 at.% Al, mix the solutions in a 98:2 molar ratio of Zn:Al). Stir vigorously for 30 minutes.
-
-
Precipitation:
-
Prepare a 1 M aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to the mixed metal salt solution while stirring vigorously.
-
Monitor the pH of the solution and continue adding NaOH until the pH reaches approximately 10. A white precipitate of mixed zinc and aluminum hydroxides will form.
-
-
Aging and Washing:
-
Age the suspension by stirring it at room temperature for 2 hours to ensure complete precipitation and homogeneous dopant distribution.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with DI water and then with ethanol to remove residual ions and organic byproducts. Repeat the washing/centrifugation cycle 3-4 times.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at 80-100°C overnight to obtain a fine powder of the hydroxide precursors.
-
Calcine the dried powder in a furnace at 500°C for 2 hours in air to convert the hydroxides into Al-doped ZnO.
-
Allow the furnace to cool down to room temperature before collecting the final AZO nanoparticle powder.
-
Visualizations
Experimental Workflow for Co-precipitation of Doped ZnO
Caption: Workflow for synthesizing doped ZnO nanoparticles via the co-precipitation method.
Relationship between Doping and Electronic Properties of ZnO
References
- 1. Zinc oxide - Wikipedia [en.wikipedia.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. ZnO with p-Type Doping: Recent Approaches and Applications (2023) | Ruqi Yang | 16 Citations [scispace.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mathnet.ru [mathnet.ru]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A comparative analysis of the photocatalytic activity of zinc oxide hydrate and titanium dioxide.
A Comparison Guide for Researchers and Drug Development Professionals
The pursuit of efficient and sustainable methods for environmental remediation and chemical synthesis has positioned photocatalysis as a cornerstone technology. Among the pantheon of semiconductor photocatalysts, titanium dioxide (TiO₂) has long been the benchmark due to its stability, low cost, and high activity.[1][2] However, zinc oxide (ZnO), particularly in its hydrated form (ZnO·nH₂O), has emerged as a formidable alternative, boasting comparable and sometimes superior performance.[3][4] This guide provides an objective, data-driven comparison of the photocatalytic activities of zinc oxide hydrate and titanium dioxide, tailored for researchers, scientists, and professionals in drug development who leverage photocatalytic pathways.
Fundamental Physicochemical Properties
Both ZnO and TiO₂ are wide-bandgap semiconductors, a key property enabling their photocatalytic function.[5][6] While they share similarities, crucial differences in their electronic structure and physical characteristics influence their photocatalytic efficacy. For instance, ZnO exhibits higher electron mobility than TiO₂, which can facilitate more efficient charge separation and potentially reduce electron-hole recombination rates.[7] However, TiO₂ is often cited for its superior chemical and thermal stability, particularly its resistance to photocorrosion in aqueous solutions.[1][7]
| Property | Zinc Oxide (Hydrate) | Titanium Dioxide (Anatase) | References |
| Crystal Structure | Hexagonal Wurtzite | Tetragonal Anatase | [7][8][9] |
| Band Gap Energy | ~3.3 eV | ~3.2 eV | [5][6][10] |
| Electron Mobility | High (~2000 cm²/(V·s) at 80K) | Lower than ZnO | [7][10] |
| Synthesis Cost | Generally lower | Relatively low | [3][5] |
| Chemical Stability | Prone to photocorrosion in acidic/alkaline solutions | Highly stable across a wide pH range | [1][7] |
| Quantum Efficiency | Potentially higher in certain reactions | High, but can be limited by recombination | [3][4] |
The Photocatalytic Mechanism: A Shared Pathway
The fundamental mechanism of photocatalysis is consistent for both ZnO and TiO₂. The process is initiated when a semiconductor absorbs photons with energy equal to or greater than its band gap, leading to the generation of an electron-hole pair. These charge carriers migrate to the catalyst's surface, where they initiate a series of redox reactions. The holes in the valence band oxidize water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), while electrons in the conduction band reduce adsorbed oxygen to form superoxide radical anions (O₂•⁻).[5][11][12] These reactive oxygen species (ROS) are powerful oxidizing agents that mineralize organic pollutants into simpler, less harmful substances like CO₂ and H₂O.[11]
Caption: General mechanism of semiconductor photocatalysis.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail generalized yet comprehensive protocols for the synthesis of photocatalysts and the assessment of their activity.
Synthesis of this compound Nanoparticles (Precipitation Method)
This method yields ZnO nanoparticles, which are inherently hydrated when synthesized in aqueous media.
-
Precursor Preparation: Prepare a 0.5 M aqueous solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O).
-
Precipitation: While vigorously stirring the zinc nitrate solution, add a 1.0 M solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches approximately 10. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.
-
Aging and Washing: Age the suspension by stirring for 2 hours at room temperature. Collect the precipitate by centrifugation or filtration and wash it repeatedly with deionized water until the washings are neutral (pH ~7). This step removes residual ions.
-
Drying: Dry the resulting white powder in an oven at 80-100°C for 12 hours. The gentle heating converts the Zn(OH)₂ to hydrated zinc oxide (ZnO·nH₂O). Higher calcination temperatures can be used to produce anhydrous ZnO but may alter particle size and surface properties.[13]
Synthesis of Titanium Dioxide Nanoparticles (Sol-Gel Method)
-
Alkoxide Solution: Prepare a solution by dissolving titanium isopropoxide (TTIP) in ethanol under an inert atmosphere.
-
Hydrolysis: In a separate beaker, prepare a mixture of deionized water and ethanol. Add this aqueous solution dropwise to the TTIP solution under vigorous stirring.
-
Peptization: Add a small amount of a mineral acid, such as nitric acid (HNO₃), to the resulting milky suspension to peptize the precipitate, forming a stable sol.
-
Gelation and Aging: Allow the sol to age at room temperature for 24-48 hours until a transparent gel is formed.
-
Drying and Calcination: Dry the gel in an oven at 100°C to remove the solvent. Calcine the resulting solid in a muffle furnace at 400-500°C for 2-4 hours to obtain crystalline TiO₂ nanoparticles, typically in the anatase phase.[14][15]
Assessment of Photocatalytic Activity
A standard procedure for evaluating photocatalytic performance involves monitoring the degradation of a model organic pollutant, such as methylene blue (MB) or phenol, under light irradiation.[1][2][7][16]
Caption: Workflow for evaluating photocatalytic performance.
-
Suspension Preparation: Disperse a specific amount of the photocatalyst (e.g., 0.1 g) into a known volume (e.g., 50 mL) of the model pollutant solution (e.g., 10 mg/L methylene blue).[16]
-
Equilibration: Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.[7][16]
-
Irradiation: Expose the suspension to a light source (e.g., a UV lamp or a solar simulator). Maintain constant stirring throughout the experiment.[2][17]
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Analysis: Immediately separate the photocatalyst particles from the sample, typically by centrifugation or syringe filtration. Analyze the concentration of the pollutant in the clear supernatant using a UV-Visible spectrophotometer by measuring the absorbance at its characteristic maximum wavelength (e.g., ~664 nm for methylene blue).[7][17]
-
Calculation: The degradation efficiency (%) is calculated using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Comparative Performance Analysis
Experimental data from various studies consistently demonstrate that both ZnO and TiO₂ are effective photocatalysts for the degradation of a wide range of organic pollutants. The choice between them often depends on the specific application, target pollutant, and reaction conditions.
In a study comparing the degradation of phenol, a common industrial pollutant, a TiO₂/ZnO composite material demonstrated significantly higher degradation percentages than either pure TiO₂ or ZnO after 5 hours of reaction.[18] Specifically, the TiO₂/ZnO 1:1 composite achieved 99.51% degradation, compared to 30.65% for P25 TiO₂ and 47.82% for ZnO.[18] Another study found that for phenol degradation, TiO₂ was superior to ZnO in terms of both activity and durability.[1][19]
Conversely, when degrading methylene blue, some studies report that ZnO can achieve the same removal rate as TiO₂ but at a much lower catalyst concentration and in a shorter time.[20] For the inactivation of E. coli in water, ZnO was found to be a much more efficient photocatalyst than TiO₂, with bacterial destruction being significantly faster and more complete.[3][4][21] This enhanced efficiency was attributed to ZnO's greater ability to generate hydrogen peroxide (H₂O₂), a key ROS in bacterial inactivation.[3][4]
| Pollutant | Catalyst | Catalyst Conc. (g/L) | Initial Pollutant Conc. (ppm) | Irradiation Time (min) | Degradation Efficiency (%) | Reference(s) |
| Phenol | TiO₂ (P25) | - | - | 300 | 30.65 | [18] |
| Phenol | ZnO | - | - | 300 | 47.82 | [18] |
| Phenol | TiO₂/ZnO (1:1) | - | 50 | 300 | 99.51 | [18][22] |
| Methylene Blue | TiO₂ | 0.75 | - | 270 | 98 | [20] |
| Methylene Blue | ZnO | 0.025 | - | 140 | 98 | [20] |
| Methylene Blue | ZnO | 2.0 | 10 | 210 | 100 (UV) | [16] |
| E. coli | TiO₂ | - | ~10⁷ CFU/mL | 120 | Incomplete (~10⁴ CFU/mL remain) | [3][4] |
| E. coli | ZnO | - | ~10⁷ CFU/mL | 90 | Complete | [3][4] |
Conclusion
The comparative analysis reveals that both this compound and titanium dioxide are highly capable photocatalysts, each with a distinct set of advantages and disadvantages.
-
Titanium Dioxide (TiO₂) remains the material of choice for applications demanding utmost chemical stability and durability, especially under harsh pH conditions.[1] Its performance is well-documented and highly reliable.
-
This compound (ZnO·nH₂O) presents a compelling, cost-effective alternative that often demonstrates higher quantum efficiency and faster reaction kinetics for the degradation of certain pollutants and for bactericidal applications.[3][4][5] Its higher electron mobility is a significant electronic advantage.[7] However, its susceptibility to photocorrosion in non-neutral pH environments must be considered for long-term applications.
Ultimately, the selection of an optimal photocatalyst is not universal. It requires careful consideration of the target application, including the nature of the pollutant, the pH of the medium, the required operational lifetime, and cost constraints. Composite materials that leverage the synergistic properties of both ZnO and TiO₂ are also a promising avenue, often showing enhanced activity that surpasses the individual components.[18]
References
- 1. Photocatalytic degradation of phenol in water using TiO2 and ZnO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Titanium Dioxide and Zinc Oxide Photocatalysts for the Inactivation of Escherichia coli in Water Using Slurry and Rotating-Disk Photocatalytic Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Zinc oxide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Facile Low-Cost Synthesis of Highly Photocatalitycally Active Zinc Oxide Powders [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. BJNANO - Green synthesis of zinc oxide nanoparticles toward highly efficient photocatalysis and antibacterial application [beilstein-journals.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 22. research.biust.ac.bw [research.biust.ac.bw]
A Researcher's Guide to Validating Synthesized Zinc Oxide Hydrate Morphology using SEM Imaging
For researchers, scientists, and drug development professionals, accurate characterization of synthesized nanomaterials is paramount. This guide provides a comprehensive comparison of Scanning Electron Microscopy (SEM) with other techniques for validating the morphology of zinc oxide hydrate, supported by experimental data and detailed protocols.
Unveiling the Nanoscale: The Power of SEM in Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful and widely used technique for characterizing the morphology of nanomaterials. It provides high-resolution images of the sample surface, revealing details about particle size, shape, and topography. In the context of synthesized this compound, SEM is instrumental in confirming the success of a synthesis protocol and understanding how different reaction parameters influence the final morphology of the nanoparticles.
At a Glance: SEM vs. Alternative Morphological Characterization Techniques
While SEM is a go-to technique, other methods can provide complementary information. Here’s a comparative overview:
| Technique | Principle | Information Provided | Advantages | Limitations |
| Scanning Electron Microscopy (SEM) | A focused beam of electrons scans the surface of a sample, and the resulting signals (secondary electrons, backscattered electrons) are used to form an image. | Particle size, shape, size distribution, surface topography, and morphology. | High-resolution imaging, large depth of field, relatively straightforward sample preparation. | Provides surface information only, resolution is generally lower than TEM. |
| Transmission Electron Microscopy (TEM) | A beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. | Internal structure, crystallinity, particle size, and shape with higher resolution than SEM. | Extremely high resolution, capable of atomic-level imaging. | Complex and destructive sample preparation, more expensive instrumentation. |
| Atomic Force Microscopy (AFM) | A sharp tip is scanned across the surface of the sample, and the deflection of the cantilever is used to create a 3D topographical map. | 3D surface topography, surface roughness, and particle height. | Provides true 3D imaging, can be operated in air or liquid. | Slower scanning speed, potential for tip-sample artifacts. |
Experimental Data: Morphological Outcomes of Different Synthesis Routes
The morphology of this compound is highly dependent on the synthesis method employed. The following table summarizes representative quantitative data from SEM analysis of zinc oxide synthesized via different popular methods.
| Synthesis Method | Morphology Observed | Average Particle Size (nm) | Reference |
| Precipitation | Nanoflakes and agglomerates | Agglomerates of fine particles | [1] |
| Precipitation | Spherical | 54.35 | [2] |
| Sol-Gel | Agglomerated and unsymmetrical | ~33 | [3] |
| Hydrothermal | Nanorods | Diameter: 50-100, Length: 200-500 | [4] |
Detailed Experimental Protocols
Synthesis of this compound via Co-Precipitation
This protocol describes a common method for synthesizing zinc oxide nanoparticles.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.2 M aqueous solution of zinc nitrate hexahydrate.
-
Prepare a 0.4 M aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution dropwise to the zinc nitrate solution while stirring vigorously.
-
Continue stirring for 2 hours after the addition is complete to allow the white precipitate of zinc hydroxide to form and age.
-
Centrifuge the suspension to collect the precipitate.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting white powder in an oven at 80°C for 12 hours to obtain this compound.
SEM Sample Preparation and Imaging Workflow
Accurate morphological analysis using SEM relies on proper sample preparation and a systematic imaging process.
Sample Preparation:
-
Disperse a small amount of the synthesized this compound powder in a suitable solvent like ethanol.[5]
-
Ultrasonicate the dispersion for approximately 15 minutes to break up agglomerates and ensure a uniform suspension.[5]
-
Carefully place a drop of the suspension onto a clean silicon wafer or an SEM stub with carbon tape.[5]
-
Allow the solvent to evaporate completely in a dust-free environment.
-
For non-conductive samples, apply a thin conductive coating of a material like gold or platinum using a sputter coater to prevent charging effects during imaging.
Imaging and Analysis:
-
Mount the prepared sample onto the SEM stage and load it into the instrument's vacuum chamber.
-
Once a high vacuum is achieved, turn on the electron beam and set an appropriate accelerating voltage (typically 5-15 kV for nanomaterials).[6]
-
Navigate to an area of interest on the sample and focus the electron beam. Adjust for any astigmatism to obtain a sharp image.
-
Capture images at various magnifications to observe the overall morphology and fine details of the nanoparticles.
-
Utilize the SEM's integrated software or external image analysis programs (like ImageJ) to measure particle sizes, aspect ratios, and perform statistical analysis on the obtained data.[7]
Conclusion: An Indispensable Tool for Nanomaterial Characterization
SEM imaging is an essential technique for the morphological validation of synthesized this compound. Its ability to provide high-resolution images of particle size and shape is crucial for quality control and for understanding the relationship between synthesis parameters and material properties. When complemented with other techniques like TEM and XRD for a more comprehensive analysis, SEM provides researchers with the detailed insights necessary for advancing their work in drug development and materials science.
References
A Comparative Guide to the Thermal Decomposition of Zinc Oxide Hydrate
This guide provides a comprehensive comparison of the thermal decomposition of zinc oxide hydrate, primarily in the form of zinc hydroxide (Zn(OH)₂), utilizing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The data presented is intended for researchers, scientists, and professionals in drug development to understand the thermal behavior of this compound.
The thermal decomposition of zinc hydroxide is a straightforward process where it breaks down into zinc oxide (ZnO) and water (H₂O), as depicted in the following reaction:
Zn(OH)₂ → ZnO + H₂O[1]
This decomposition is characterized by a distinct mass loss and an endothermic event, which can be precisely measured using TGA and DSC, respectively.
Comparative Thermal Analysis Data
The following table summarizes key quantitative data from various studies on the thermal decomposition of this compound. It is important to note that variations in experimental conditions such as heating rate and sample preparation can influence the observed temperatures.
| Precursor/Sample | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Experimental Conditions | Reference |
| ε-Zn(OH)₂ | 127 | 155 | Not specified | Heating rate: 20 °C/min in dry air | [2] |
| Zinc Hydroxide | ~100 | Not specified | Not specified | Heating rate: 3 °C/min in air | [3] |
| Zinc Hydroxide Precursor | Four stages of weight loss | Not specified | Not specified | Not specified | [4] |
| Hydrated Zinc Oxide | ~378 (phase transition) | Not specified | Secondary weight loss | Not specified | [5] |
Note: The theoretical mass loss for the complete decomposition of Zn(OH)₂ to ZnO is approximately 18.1%. Differences in observed mass loss can be attributed to the presence of adsorbed water or impurities.
Experimental Workflow
The general experimental workflow for conducting a TGA/DSC analysis of this compound decomposition is illustrated in the diagram below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of thermal analysis results. Below are representative experimental protocols based on the cited literature.
Methodology 1: As described in the study of ε-Zn(OH)₂ decomposition[2]
-
Instrument: A thermogravimetric and differential thermal analysis instrument.
-
Sample Holder: The type of sample holder is not explicitly specified, but platinum or alumina crucibles are common.
-
Reference Material: Calcined alumina was used as the reference material for DTA.[2]
-
Heating Rate: A constant heating rate of 20 °C/min was employed.[2]
-
Atmosphere: A current of dried air was passed through the instrument assembly.[2]
-
Temperature Range: The analysis was conducted up to 810 °C.[2]
Methodology 2: Based on the analysis of zinc hydroxide precursor powder[3]
-
Instrument: A thermogravimetric-differential scanning calorimeter (TG-DSC).
-
Crucible: Platinum crucibles were used to hold the sample.[3]
-
Sample Mass: Approximately 4 mg of zinc hydroxide was used.[3]
-
Heating Rate: A heating rate of 3 °C/min was applied.[3]
-
Atmosphere: The analysis was performed under an ambient air atmosphere.[3]
-
Temperature Range: The sample was heated from room temperature to 450 °C.[3]
Methodology 3: General procedure for thermal decomposition of a Zn(II) complex to ZnO[6]
-
Instrument: A thermogravimetric analyzer.
-
Heating Rate: A heating rate of 10 °C per minute was used.[6]
-
Atmosphere: The thermal decomposition was studied under a nitrogen (N₂) atmosphere.[6]
-
Temperature Range: The analysis was conducted from room temperature to 950 °C.[6]
Discussion of Results
The thermal decomposition of this compound is a single-step process corresponding to dehydration. The TGA curve typically shows a significant weight loss in the temperature range of 100-200°C. The DSC curve correspondingly displays a sharp endothermic peak in this region, indicating that the decomposition is a process that absorbs heat.
The exact temperatures for the onset and peak of decomposition can vary depending on factors such as the crystallinity and particle size of the zinc hydroxide, as well as the experimental parameters, most notably the heating rate. Higher heating rates tend to shift the decomposition temperatures to higher values. The atmosphere can also play a role; for instance, the presence of water vapor in the atmosphere can affect the dehydration process.
References
- 1. youtube.com [youtube.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the temperature on structural and optical properties of zinc oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imp.kiev.ua [imp.kiev.ua]
Applying spectroscopic techniques to validate the purity of zinc oxide hydrate.
For Researchers, Scientists, and Drug Development Professionals
The purity of zinc oxide hydrate, a crucial component in many pharmaceutical and research applications, demands rigorous validation. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose. This guide provides a comparative overview of four key spectroscopic methods—Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS)—for the purity assessment of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of these techniques.
Principles of Spectroscopic Purity Validation
The core principle behind using these spectroscopic techniques for purity analysis lies in their ability to probe the unique molecular and atomic characteristics of a substance. Each compound possesses a distinct "fingerprint" based on its vibrational modes, crystal structure, and elemental composition. By comparing the spectrum of a this compound sample to that of a known pure standard and those of potential impurities, one can identify and quantify any contaminants.
A logical workflow for the comprehensive purity validation of this compound can be visualized as a multi-step process, starting with preliminary analysis and proceeding to more detailed surface and bulk characterization.
Comparison of Spectroscopic Techniques
Each spectroscopic technique offers unique advantages and sensitivities to different aspects of the material's composition and structure. A combination of these methods provides a comprehensive purity profile.
| Spectroscopic Technique | Information Provided | Key Advantages | Limitations |
| FTIR Spectroscopy | Functional groups (O-H, Zn-O), presence of organic residues and carbonate impurities. | Fast, easy to use, and widely available. | Can be sensitive to atmospheric CO2 and water vapor; overlapping peaks can be complex to interpret.[1] |
| Raman Spectroscopy | Vibrational modes of the crystal lattice (Zn-O), and can distinguish between different zinc oxide forms and hydrates. | High spatial resolution, minimal sample preparation, and insensitive to water. | Can be affected by sample fluorescence. |
| XRD | Crystal structure, phase identification, and quantification of crystalline impurities.[2][3] | Highly sensitive to crystalline phases and provides quantitative information. | Not sensitive to amorphous impurities or minor crystalline phases. |
| XPS | Elemental composition and chemical states of elements on the sample surface.[4][5] | Highly surface-sensitive, providing information about surface contamination and oxidation states. | Provides information only from the top few nanometers of the sample. |
Experimental Data and Interpretation
The following tables summarize the characteristic spectroscopic features of pure this compound and common impurities. These impurities often arise from precursors and synthesis byproducts, such as zinc acetate, zinc carbonate, and zinc hydroxide.[6][7][8]
FTIR Spectral Data
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Zn-O Stretch (cm⁻¹) | Other Characteristic Peaks (cm⁻¹) |
| This compound | ~3450 (broad) | - | ~450-550 | ~1630 (H-O-H bending) |
| Zinc Acetate | - | ~1560, ~1415 | - | ~1020 (C-O stretch) |
| Zinc Carbonate | - | ~1510, ~1390 | - | ~835, ~740 (CO₃²⁻ bending) |
| Zinc Hydroxide | ~3500-3200 (sharp) | - | ~500-600 | ~800-1100 (Zn-OH bending) |
Raman Spectral Data
| Compound | Zn-O Phonon Modes (cm⁻¹) | Other Characteristic Peaks (cm⁻¹) |
| This compound | ~437 (E₂ high), ~380 (A₁ TO), ~580 (E₁ LO) | Broad peaks related to water librations |
| Zinc Carbonate | - | ~1090 (CO₃²⁻ symmetric stretch) |
| Zinc Hydroxide | - | Multiple peaks in the 200-600 cm⁻¹ region from Zn-OH modes |
XRD Peak Positions (2θ) for Cu Kα Radiation
| Compound | Major Diffraction Peaks (2θ) |
| Zinc Oxide (Wurtzite) | 31.8°, 34.4°, 36.3°, 47.5°, 56.6°, 62.9°, 68.0°[9][10][11] |
| Zinc Carbonate Hydroxide | 12.9°, 24.2°, 28.1°, 32.7°[10][12] |
| Zinc Hydroxide | 18.9°, 27.8°, 32.5°, 38.9°[9] |
XPS Binding Energies
| Element (Orbital) | This compound (eV) | Zinc Carbonate (eV) | Zinc Hydroxide (eV) |
| Zn 2p₃/₂ | ~1022.0 | ~1022.5 | ~1022.2 |
| O 1s | ~531.5 (O-H), ~530.0 (Zn-O) | ~532.0 (C=O), ~531.0 (C-O) | ~531.8 |
| C 1s | Adventitious Carbon (~284.8) | ~289.5 (CO₃²⁻) | Adventitious Carbon (~284.8) |
Detailed Experimental Protocols
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: No specific sample preparation is typically required for powder samples. Ensure the sample is representative of the bulk material.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer.
-
Accessory: A single-reflection diamond ATR accessory is recommended for its durability and ease of use.
-
Detector: Deuterated Triglycine Sulfate (DTGS) detector is suitable for routine analysis.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound powder onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR's pressure clamp to ensure a consistent and intimate contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Perform baseline correction and peak picking to identify the characteristic absorption bands.
-
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the powder sample onto a microscope slide or into a well plate.
-
Instrument Setup:
-
Spectrometer: A confocal Raman microscope.
-
Laser Excitation: A 532 nm or 785 nm laser is commonly used. The 785 nm laser is often preferred to reduce fluorescence from impurities.
-
Objective Lens: A 50x or 100x objective is used to focus the laser onto the sample and collect the scattered light.
-
Gratings: A grating with 600 or 1200 grooves/mm provides a good balance between spectral resolution and range.
-
Detector: A cooled CCD detector.
-
-
Data Acquisition:
-
Focus the laser onto the sample surface.
-
Set the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample damage. Typical parameters are 1-10 mW laser power and 1-10 seconds acquisition time.
-
Collect the Raman spectrum.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction.
-
Identify and label the characteristic Raman peaks.
-
X-ray Diffraction (XRD)
-
Sample Preparation:
-
Gently grind the this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites and a uniform particle size.
-
Pack the powder into a sample holder, ensuring a flat and level surface.
-
-
Instrument Setup:
-
Diffractometer: A powder X-ray diffractometer with a copper (Cu) Kα X-ray source (λ = 1.5406 Å).
-
Geometry: Bragg-Brentano geometry is typically used.
-
Detector: A position-sensitive detector or a scintillation counter.
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2° per minute.
-
-
Data Acquisition:
-
Mount the sample holder in the diffractometer.
-
Start the data collection according to the defined parameters.
-
-
Data Processing:
-
Use software to identify the diffraction peaks and subtract the background.
-
Compare the peak positions and relative intensities to standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Mount the powder sample onto a sample holder using double-sided carbon tape or by pressing it into an indium foil.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Instrument Setup:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.
-
Analyzer: A hemispherical electron energy analyzer.
-
Vacuum: The analysis chamber should be at a pressure below 10⁻⁸ mbar.
-
-
Data Acquisition:
-
Perform a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (Zn 2p, O 1s, C 1s) to determine their chemical states.
-
-
Data Processing:
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.
-
Perform peak fitting (deconvolution) of the high-resolution spectra to identify and quantify the different chemical species present.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of analysis for each spectroscopic technique.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. This compound | 55204-38-1 | Benchchem [benchchem.com]
- 7. Zinc oxide - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Detailed Comparative Study: Zinc Oxide Hydrate vs. Zinc Hydroxide for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Zinc Oxide Hydrate and Zinc Hydroxide
In the realm of advanced materials and nanomedicine, zinc-based compounds are gaining significant attention due to their unique physicochemical properties and biological activities. Among these, zinc oxide (ZnO) and its hydrated forms are at the forefront of research. This guide provides a detailed comparative study of this compound and zinc hydroxide, offering a comprehensive overview of their synthesis, properties, and performance in various applications, supported by experimental data.
For clarity in this comparison, This compound will refer to zinc oxide nanoparticles synthesized in an aqueous medium, resulting in a hydroxylated surface (often denoted as ZnO·nH₂O), while zinc hydroxide will refer to the distinct chemical compound with the formula Zn(OH)₂.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the chemical structure of this compound and zinc hydroxide give rise to distinct physicochemical properties that influence their behavior and application potential.
| Property | This compound (Surface Hydroxylated ZnO) | Zinc Hydroxide (Zn(OH)₂) | Key Differences and Implications |
| Chemical Formula | ZnO·nH₂O | Zn(OH)₂ | The presence of a water molecule in the hydrated form of zinc oxide differentiates it from the distinct hydroxide compound. |
| Crystal Structure | Hexagonal wurtzite[1][2] | Orthorhombic[3] | The different crystal lattices affect material stability, electronic properties, and interaction with other molecules. |
| Thermal Stability | High, decomposes at ~1975°C | Lower, decomposes to ZnO at around 127-155°C[4] | Zinc hydroxide is a precursor to zinc oxide, which is formed upon calcination. This is a crucial factor in synthesis and processing. |
| Solubility | Nearly insoluble in water, but soluble in acids and strong alkalis | Very low solubility in water, but dissolves in acids and excess alkali to form zincates.[5][6] | The amphoteric nature of both compounds is key to their synthesis and reactivity. Zinc hydroxide's solubility is a critical factor in its conversion to zinc oxide. |
| Band Gap | ~3.37 eV (can be tuned with particle size) | ~5.3 eV[2] | The wider bandgap of zinc hydroxide suggests different optical and photocatalytic properties compared to zinc oxide. |
| BET Surface Area | Typically ranges from 2.5 to 84 m²/g, depending on synthesis and morphology[4][7][8][9] | Can reach very high values, for instance, 1641.7 m²/g has been reported for a ZnO precursor identified as a mix of zinc hydroxide and carbonate. | The potentially higher surface area of zinc hydroxide precursors can be advantageous for applications requiring high surface reactivity, such as catalysis and drug loading. |
| Zeta Potential (at pH ~7.4) | Generally ranges from +18 to -58 mV, highly dependent on surface coating and synthesis method[10][11] | Typically positive, in the range of +20 to +25 mV in aqueous solutions.[12] | Surface charge is a critical parameter in biological applications, influencing colloidal stability, cellular uptake, and interaction with biomolecules. |
Synthesis and Experimental Protocols
The synthesis method plays a pivotal role in determining the final properties of both this compound and zinc hydroxide. Chemical precipitation is a widely used, scalable, and cost-effective method for producing both compounds.
Experimental Protocol: Synthesis of Zinc Hydroxide Nanoparticles via Chemical Precipitation
This protocol describes a typical chemical precipitation method to synthesize zinc hydroxide nanoparticles, which can then be used as is or as a precursor for zinc oxide.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.1 M aqueous solution of zinc nitrate hexahydrate.
-
Prepare a 0.2 M aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution dropwise to the zinc nitrate solution under vigorous stirring at room temperature.
-
Continue stirring for 2 hours after the addition of NaOH is complete. A white precipitate of zinc hydroxide will form.
-
Separate the precipitate by centrifugation at 8000 rpm for 15 minutes.
-
Wash the precipitate three times with deionized water and then three times with ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting white powder at 60°C for 24 hours to obtain zinc hydroxide nanoparticles.
Experimental Protocol: Synthesis of this compound Nanoparticles via Chemical Precipitation and Calcination
To obtain this compound (surface hydroxylated ZnO), the zinc hydroxide precursor from the previous protocol is subjected to a heat treatment.
Materials:
-
Zinc hydroxide nanoparticles (from the previous protocol)
Procedure:
-
Place the dried zinc hydroxide powder in a ceramic crucible.
-
Heat the powder in a muffle furnace at a temperature of 450°C for 4 hours.[13]
-
Allow the furnace to cool down to room temperature.
-
The resulting white powder consists of zinc oxide nanoparticles. When handled in ambient conditions, the surface will readily hydroxylate, forming what is referred to as this compound.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of zinc hydroxide and this compound.
Performance in Drug Delivery Applications
Both this compound and zinc hydroxide have been explored as nanocarriers for drug delivery, leveraging their biocompatibility and tunable properties.
| Drug Delivery Parameter | This compound (ZnO) | Zinc Hydroxide (Layered) | Comparative Insights |
| Drug Loading Capacity | Ibuprofen: 17.7%[14] Doxorubicin: 60.6% - 93.1% (pH-dependent)[15][16] | Ibuprofen: ~35.7%[8] | Layered zinc hydroxide can exhibit a higher loading capacity for certain drugs due to its layered structure which allows for intercalation of drug molecules. |
| Drug Release Profile | pH-responsive release is a key feature. For instance, doxorubicin release is significantly higher at acidic pH (tumor microenvironment) compared to physiological pH.[15] | Also exhibits pH-dependent release. For ibuprofen, release is faster at pH 7.4 than at pH 4.8.[17] | Both systems offer the potential for targeted drug release in acidic environments, a desirable feature in cancer therapy. The release kinetics can be tailored by modifying the material's structure and surface chemistry. |
| Biocompatibility | Generally considered biocompatible and has been approved by the FDA for certain applications.[18] However, cytotoxicity is dose-dependent and influenced by particle size, shape, and surface chemistry. | Considered to have low cytotoxicity and good biocompatibility, making it a suitable candidate for drug delivery systems.[8] Zinc hydroxide chloride nanosheets have shown lower cytotoxicity compared to ZnO nanoparticles.[19] | Zinc hydroxide may offer a better biocompatibility profile due to its lower solubility and less aggressive release of Zn²⁺ ions compared to some forms of ZnO nanoparticles.[19] |
Logical Relationship for Drug Delivery Performance
Caption: Factors influencing the drug delivery performance of zinc-based nanocarriers.
Cytotoxicity and Antimicrobial Performance
The biological activity of zinc-based compounds is a double-edged sword: it is harnessed for antimicrobial and anticancer applications, but also necessitates careful evaluation of their cytotoxicity.
| Biological Activity | This compound (ZnO) | Zinc Hydroxide (Zn(OH)₂) | Comparative Insights |
| Anticancer Cytotoxicity (IC₅₀) | MCF-7 (Breast Cancer): Varies widely, e.g., ~55 µg/mL. A549 (Lung Cancer): 0.34 µg/mL (Doxorubicin-conjugated)[20], ~35-55 µg/mL (unconjugated). | Data is less abundant. However, related zinc hydroxide chloride nanosheets have demonstrated cytotoxic effects. | ZnO nanoparticles have been more extensively studied for their anticancer properties. Their cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) and the release of Zn²⁺ ions, which can induce apoptosis. The lower solubility of Zn(OH)₂ might lead to lower cytotoxicity compared to ZnO nanoparticles of similar size. |
| Antimicrobial Activity | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[21] The mechanism involves ROS generation, Zn²⁺ ion release, and membrane damage.[6][22] | Also exhibits antimicrobial properties, likely through similar mechanisms involving Zn²⁺ release.[23] | The higher surface area and reactivity of ZnO nanoparticles often translate to stronger antimicrobial activity compared to bulk materials. A direct comparison of the antimicrobial efficacy of ZnO and Zn(OH)₂ nanoparticles of similar size and morphology is needed for a definitive conclusion. |
Proposed Mechanism of Antimicrobial Action
Caption: Proposed antimicrobial mechanism of zinc-based nanoparticles.
Conclusion and Future Perspectives
This comparative study highlights the distinct yet related nature of this compound and zinc hydroxide. Zinc hydroxide serves as a key precursor to zinc oxide and also shows promise as a biomaterial in its own right, particularly in drug delivery, due to its layered structure and potentially higher biocompatibility. This compound, with its high thermal stability and well-documented cytotoxic and antimicrobial properties, remains a leading candidate for a wide range of biomedical applications.
For drug development professionals, the choice between these two materials will depend on the specific application. For applications requiring a high drug loading capacity and a more benign biocompatibility profile, layered zinc hydroxide is a strong contender. For applications demanding potent antimicrobial or anticancer activity, the extensively studied zinc oxide nanoparticles (in their hydrated form) may be more suitable.
Future research should focus on direct, side-by-side comparative studies of this compound and zinc hydroxide nanoparticles with controlled size and morphology. Such studies are crucial for elucidating the precise structure-property-function relationships and for the rational design of next-generation zinc-based nanomaterials for scientific and therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. research.rciueducation.org [research.rciueducation.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Layered zinc hydroxide–ibuprofen nanohybrids: synthesis and characterization [ouci.dntb.gov.ua]
- 7. chalcogen.ro [chalcogen.ro]
- 8. ZnO size and shape effect on antibacterial activity and cytotoxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical properties of surface charge-modified ZnO nanoparticles with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pH-Sensitive doxorubicin delivery using zinc oxide nanoparticles as a rectified theranostic platform: in vitro anti-proliferative, apoptotic, cell cycle arrest and in vivo radio-distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ZnO Nanostructures for Drug Delivery and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biodegradable Zinc Oxide Nanoparticles Doped with Iron as Carriers of Exogenous Iron in the Living Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit Hig… [ouci.dntb.gov.ua]
- 21. Zinc oxide nanoparticles conjugated with clinically-approved medicines as potential antibacterial molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ias.ac.in [ias.ac.in]
- 23. Experimental investigation of pharmacokinetic properties and the accumulation of zinc when administrated nanoform of zinc hydroxide in a comparative aspect with zinc sulfate | Research Results in Pharmacology [rrpharmacology.ru]
Comparing the performance of zinc oxide hydrate-based sensors with other metal oxide sensors.
For researchers, scientists, and drug development professionals, the selection of highly sensitive and selective gas sensors is paramount for a multitude of applications, from environmental monitoring to medical diagnostics. This guide provides a detailed comparison of the performance of zinc oxide (ZnO)-based sensors with other prevalent metal oxide sensors, namely tin dioxide (SnO₂) and titanium dioxide (TiO₂).
While the initial focus of this guide was on zinc oxide hydrate-based sensors, a comprehensive review of the current scientific literature indicates that "this compound" is not commonly used to describe a distinct class of gas sensing material. Instead, various hydrated zinc precursors, such as zinc acetylacetonate hydrate, are utilized in the synthesis of zinc oxide nanostructures for sensor applications[1]. The final sensing material is typically anhydrous zinc oxide. Therefore, this guide will focus on the performance of sensors based on zinc oxide (ZnO) and its composites.
Metal oxide semiconductor (MOS) gas sensors are the most extensively explored due to their high sensitivity, stability, cost-effectiveness, and straightforward synthesis methods[2]. Their operation is based on the change in electrical resistance of the metal oxide upon interaction with target gas molecules.[3]
Performance Comparison of Metal Oxide Gas Sensors
The efficacy of a gas sensor is determined by several key performance metrics, including sensitivity, selectivity, response time, and operating temperature. The following table summarizes the performance of ZnO, SnO₂, and TiO₂-based sensors for the detection of various gases, based on experimental data from recent research.
| Sensor Material | Target Gas | Concentration | Operating Temperature (°C) | Response/Sensitivity | Response Time | Recovery Time | Reference |
| ZnO Nanoparticles | Methane (CH₄) | 0.1% - 1% | 250 | Good | - | - | [4] |
| Carbon Monoxide (CO) | 50 - 1000 ppm | 200 | Good | - | - | [4] | |
| Nitrogen Dioxide (NO₂) | 1 - 15 ppm | 300 | High | - | - | [4] | |
| Hydrogen Sulfide (H₂S) | 1 ppm | 350 | High | - | - | [5] | |
| ZnO Nanorods | Hydrogen (H₂) | 150 ppm | 50 | ~10.36% | - | - | [6] |
| ZnO-SnO₂ Composite | Nitrogen Dioxide (NO₂) | 1 ppm | 350 | Higher than pure ZnO or SnO₂ | - | - | [5] |
| Hydrogen Sulfide (H₂S) | 1 ppm | 350 | Higher than pure ZnO or SnO₂ | - | - | [5] | |
| ZnO-TiO₂ Composite | Formaldehyde | 5 - 20 ppm | - | ~80-90% | - | - | [7] |
| Formaldehyde | 0.1 - 1 ppm | - | ~20-30% | - | - | [7] | |
| SnO₂ Nanocrystals | - | - | - | Higher response than hydrothermally synthesized SnO₂ | Shorter response time | - | |
| TiO₂-doped ZnO | Volatile Organic Compounds (VOCs) | 10 - 200 ppm | 370 | Good | ~10 s | ~5 s |
Experimental Protocols
The fabrication and testing of metal oxide gas sensors involve several key steps. The following provides a generalized methodology based on common experimental practices.
Sensor Fabrication
A typical method for fabricating metal oxide gas sensors is the thick film technique.
-
Synthesis of Nanomaterials: Metal oxide nanoparticles (e.g., ZnO, SnO₂, TiO₂) are synthesized using methods such as the polyol method, hydrothermal synthesis, or sol-gel techniques[8][9]. For composite sensors, the different metal oxides are combined during the synthesis process.
-
Thick Film Preparation: The synthesized nanopowder is mixed with an organic binder to form a paste.
-
Deposition: The paste is then applied onto a substrate, often alumina with pre-printed electrodes, using techniques like screen printing or doctor blading[8].
-
Annealing: The coated substrate is subjected to a high-temperature annealing process to remove the organic binder and sinter the metal oxide nanoparticles, forming a stable sensing layer.
Gas Sensing Performance Testing
The performance of the fabricated sensors is evaluated in a controlled environment.
-
Test Chamber: The sensor is placed in a sealed test chamber equipped with gas inlets and outlets, a heating element to control the operating temperature, and electrical feedthroughs to measure the sensor's resistance[10].
-
Gas Introduction: A carrier gas (typically synthetic air) is flowed through the chamber to establish a baseline resistance. A known concentration of the target gas is then introduced into the chamber using mass flow controllers[10].
-
Data Acquisition: The change in the sensor's electrical resistance upon exposure to the target gas is continuously monitored using a data acquisition system.
-
Performance Metrics Calculation:
-
Sensitivity (Response): Calculated as the ratio of the resistance in air (R_air) to the resistance in the target gas (R_gas) for reducing gases, or the reciprocal for oxidizing gases.
-
Response Time: The time taken for the sensor to reach 90% of its final response upon gas exposure.
-
Recovery Time: The time taken for the sensor's resistance to return to 90% of its baseline value after the target gas is removed.
-
Signaling Pathways and Logical Relationships
The sensing mechanism of n-type semiconductor metal oxides like ZnO, SnO₂, and TiO₂ is primarily based on the change in charge carrier concentration due to the interaction of gas molecules with the sensor surface.
Caption: General sensing mechanism of an n-type metal oxide semiconductor gas sensor.
The following diagram illustrates the logical workflow for comparing the performance of different metal oxide sensors.
Caption: Workflow for the comparative performance analysis of metal oxide gas sensors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Zinc oxide based gas sensors and their derivatives: a critical review - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Metal Oxide Gas Sensors: Sensitivity and Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. High-throughput experimentation in resistive gas sensor materials development | Journal of Materials Research | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Biocompatibility Analysis: Zinc Oxide Nanoparticles Versus Zinc Oxide Hydrate
A comprehensive review of existing scientific literature reveals a significant focus on the biocompatibility of zinc oxide nanoparticles (ZnO-NPs), with a notable absence of direct comparative studies involving zinc oxide hydrate. This guide, therefore, summarizes the extensive data available for ZnO-NPs, providing a detailed overview of their biocompatibility profile, while also highlighting the current knowledge gap regarding this compound.
The burgeoning field of nanotechnology has propelled zinc oxide nanoparticles to the forefront of biomedical research, with applications ranging from drug delivery and bioimaging to antibacterial coatings and sunscreens.[1][2] However, their increasing use necessitates a thorough understanding of their interaction with biological systems. The biocompatibility of ZnO-NPs is a complex issue, with research indicating that their effects are highly dependent on factors such as particle size, concentration, surface chemistry, and the specific cell type being studied.[1][3]
In contrast, the term "this compound" is not commonly found in biocompatibility literature. While hydrated forms of zinc salts, such as zinc acetate dihydrate, are frequently used as precursors in the synthesis of ZnO-NPs, the biocompatibility of a distinct "this compound" compound is not well-documented in a comparative context. Similarly, studies directly comparing the biocompatibility of zinc hydroxide with ZnO-NPs are scarce.
This guide will proceed by presenting the substantial body of evidence on the biocompatibility of zinc oxide nanoparticles, including quantitative data on cytotoxicity and detailed experimental methodologies. The lack of comparative data for this compound will be reiterated, underscoring a critical area for future research.
Biocompatibility of Zinc Oxide Nanoparticles: A Data-Driven Overview
The primary mechanism of ZnO-NP cytotoxicity is widely attributed to two key factors: the generation of reactive oxygen species (ROS) and the dissolution of nanoparticles leading to an increase in intracellular zinc ion (Zn²⁺) concentration.[3]
Cytotoxicity Data
Numerous in vitro studies have investigated the cytotoxic effects of ZnO-NPs on a variety of cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a common metric used to quantify cytotoxicity.
| Cell Line | Nanoparticle Size | IC50 Concentration | Reference |
| Human alveolar epithelial (A549) cells | Not Specified | 33 - 37 µg/ml | [4] |
| Human embryonic kidney (HEK) cells | Not Specified | 33 - 37 µg/ml | [4] |
| Human immune cells (U-937, HL-60) | 100 nm | ~25 mg/L | [5] |
| Human immune cells (U-937, HL-60) | 130 nm | ~12 mg/L | [5] |
| NIH/3T3 fibroblasts | Not Specified | Highly Toxic | [6] |
Note: The cytotoxicity of ZnO-NPs is highly variable and depends on the specific experimental conditions. The data presented here is for illustrative purposes and highlights the dose-dependent nature of ZnO-NP toxicity.
Experimental Protocols
The following are common methodologies used to assess the biocompatibility of zinc oxide nanoparticles:
1. Cell Viability and Cytotoxicity Assays:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
LDH Assay (Lactate Dehydrogenase): This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity is indicative of cell membrane damage and cytotoxicity.
-
Trypan Blue Exclusion Assay: This dye exclusion method is used to identify viable cells. Live cells with intact membranes exclude the blue dye, while dead cells with compromised membranes take it up and appear blue.
2. Oxidative Stress Assessment:
-
DCFH-DA Assay (2',7'-dichlorodihydrofluorescein diacetate): This assay is used to measure the intracellular production of reactive oxygen species (ROS). DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
3. Inflammatory Response Evaluation:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-8), released by cells in response to nanoparticle exposure.
Signaling Pathways and Experimental Workflows
The interaction of ZnO-NPs with cells can trigger various signaling pathways, often culminating in either cell survival or apoptosis. The generation of ROS is a central event that can initiate multiple downstream effects.
Experimental Workflow for In Vitro Biocompatibility Assessment of ZnO-NPs
Caption: A typical workflow for assessing the in vitro biocompatibility of zinc oxide nanoparticles.
ROS-Mediated Cytotoxicity Pathway of ZnO-NPs
Caption: A simplified signaling pathway illustrating ROS-mediated cytotoxicity induced by ZnO nanoparticles.
Conclusion and Future Directions
The available scientific literature provides a robust foundation for understanding the biocompatibility of zinc oxide nanoparticles. Their cytotoxic effects are well-documented and are primarily linked to the induction of oxidative stress and the release of zinc ions. However, a significant knowledge gap exists concerning the biocompatibility of this compound. To provide a comprehensive risk assessment and to unlock the full potential of zinc-based materials in biomedical applications, future research should focus on direct, comparative studies of this compound and zinc oxide nanoparticles. Such studies would need to meticulously characterize the physicochemical properties of both materials and employ a standardized set of biocompatibility assays to ensure meaningful and comparable results. This will be crucial for researchers, scientists, and drug development professionals in making informed decisions about the selection and application of these materials.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. zvjz.journals.ekb.eg [zvjz.journals.ekb.eg]
- 3. In vitro toxicity of zinc oxide nanoparticles: a review [inis.iaea.org]
- 4. greenmedinfo.com [greenmedinfo.com]
- 5. Zinc hydroxide - Wikipedia [en.wikipedia.org]
- 6. Biomedical Applications of Zinc Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Validation of Zinc Oxide Hydrate for Energy Storage Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for high-performance, safe, and cost-effective energy storage solutions has led to extensive research into various electrode materials. Among these, zinc-based materials are promising candidates for next-generation aqueous batteries, owing to the natural abundance, low cost, and high theoretical capacity of zinc. This guide provides a comparative analysis of zinc oxide hydrate (often referred to as zinc hydroxide in literature) and its anhydrous counterpart, zinc oxide, for energy storage applications. The information presented herein is synthesized from multiple studies to provide a comprehensive overview for researchers in the field.
Comparative Electrochemical Performance
The electrochemical performance of this compound and zinc oxide is influenced by factors such as morphology, electrolyte composition, and the presence of conductive additives. The following tables summarize key performance metrics from various studies to offer a comparative perspective.
| Material | Specific Capacity (mAh/g) | Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |
| Zinc Oxide (ZnO) | ~987 (Theoretical) | - | Variable, often suffers from capacity fading | [1] |
| 118 | 3 | - | ||
| 205-254 (initial discharge) | 0.1C | Better cyclability at 800°C calcination | [2] | |
| Hydroxide Zinc Carbonate (HZC) | 1359 F/g (Specific Capacitance) | 1 | - | [3] |
| Zinc Hydroxide (in situ formed) | - | - | Formation can lead to passivation |
Table 1: Comparison of Specific Capacity and Cycling Stability. Note: Direct comparative studies under identical conditions are limited; the data is collated from different sources. "F/g" denotes Farads per gram, a unit of specific capacitance, often used for supercapacitor materials.
| Material | Key Electrochemical Characteristics | Advantages | Disadvantages |
| Zinc Oxide (ZnO) | Anode material for Li-ion and Zn-ion batteries. | High theoretical capacity. | Low intrinsic conductivity, agglomeration during cycling, leading to capacity fade.[1] |
| This compound / Zinc Hydroxide | Forms on zinc anodes in aqueous electrolytes. | Can act as a precursor for electrochemically active materials. | Can lead to electrode passivation and dendrite formation, hindering rechargeability.[4][5] |
| Hydroxide Zinc Carbonate (HZC) | High specific capacitance in supercapacitor configurations. | Excellent electrochemical activity. | Further research needed on cycling stability.[3] |
Table 2: Qualitative Comparison of Zinc Oxide and Hydrated Zinc Compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis and electrochemical characterization of zinc-based electrode materials.
Synthesis of Zinc Oxide Nanorods
A common method for synthesizing ZnO nanostructures is the hydrothermal method:
-
Precursor Solution: A zinc-containing solution, such as one derived from leaching zinc borate with hydrochloric acid, is prepared.
-
Substrate Preparation: A conductive substrate, like nickel foam, is cleaned and used as a current collector.
-
Hydrothermal Growth: The substrate is immersed in the precursor solution in a sealed autoclave.
-
Heating: The autoclave is heated to a specific temperature (e.g., 90-150°C) for a set duration (e.g., 4-12 hours).
-
Washing and Drying: After cooling, the substrate coated with ZnO nanorods is washed with deionized water and ethanol and then dried.[6]
Synthesis of Hydroxide Zinc Carbonate (HZC) Nanosheets
An in-situ hydrothermal method can be used to grow HZC nanosheets directly on a substrate:
-
Precursor Solution: An aqueous solution containing zinc nitrate and urea is prepared.
-
Substrate Immersion: A piece of nickel foam is placed in the precursor solution within a Teflon-lined stainless-steel autoclave.
-
Hydrothermal Reaction: The autoclave is sealed and maintained at a temperature of around 120°C for several hours.
-
Post-Processing: The HZC-coated nickel foam is then washed with deionized water and ethanol and dried.[3]
Electrochemical Characterization
The electrochemical performance of the prepared electrodes is typically evaluated using a three-electrode system in an appropriate electrolyte (e.g., aqueous KOH or ZnSO₄ solution).
-
Working Electrode: The synthesized material on its conductive substrate.
-
Counter Electrode: A platinum foil or graphite rod.
-
Reference Electrode: A standard calomel electrode (SCE) or Ag/AgCl electrode.
Key Techniques:
-
Cyclic Voltammetry (CV): Performed at various scan rates (e.g., 5-100 mV/s) to determine the electrochemical reaction kinetics and capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): Conducted at different current densities (e.g., 1-10 A/g) to calculate the specific capacity/capacitance and assess cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Measured over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the internal resistance and charge transfer kinetics of the electrode.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the challenges associated with zinc-based anodes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dafc.dicp.ac.cn [dafc.dicp.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Oxide versus Nonoxide Cathode Materials for Aqueous Zn Batteries: An Insight into the Charge Storage Mechanism and Consequences Thereof. | Semantic Scholar [semanticscholar.org]
- 6. Insights into the cycling stability of manganese-based zinc-ion batteries: from energy storage mechanisms to capacity fluctuation and optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
